molecular formula C26H22F3N7O B10858027 TNG-0746132

TNG-0746132

Cat. No.: B10858027
M. Wt: 505.5 g/mol
InChI Key: ONJHDRGRJAZAHT-UHFFFAOYSA-N
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Description

TNG-0746132 is a useful research compound. Its molecular formula is C26H22F3N7O and its molecular weight is 505.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H22F3N7O

Molecular Weight

505.5 g/mol

IUPAC Name

2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C26H22F3N7O/c1-36-12-19(26(27,28)29)34-24(36)16-5-3-14(4-6-16)9-17-10-30-18-11-31-23(35-21(17)18)20-22(15-7-8-15)32-13-33-25(20)37-2/h3-6,10-13,15,30H,7-9H2,1-2H3

InChI Key

ONJHDRGRJAZAHT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C2=CC=C(C=C2)CC3=CNC4=CN=C(N=C34)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to TNG462 (Vopimetostat): An MTA-Cooperative PRMT5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "TNG-0746132" did not yield a specific match. The provided information pertains to TNG462 , also known as Vopimetostat , a clinical-stage investigational drug. It is likely that "this compound" was a misinterpretation of a clinical trial identifier.

This technical guide provides a comprehensive overview of TNG462, a potent and selective, orally administered, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor developed by Tango Therapeutics for the treatment of solid tumors with methylthioadenosine phosphorylase (MTAP) deletion.[1][2][3][4][5][6][7]

Core Concepts and Mechanism of Action

TNG462 leverages the principle of synthetic lethality to selectively target cancer cells. The mechanism is centered around the genetic loss of the MTAP gene, which is frequently co-deleted with the CDKN2A tumor suppressor gene in approximately 10-15% of all human cancers.[1][8]

In healthy cells, the MTAP enzyme metabolizes methylthioadenosine (MTA). However, in MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[2][8] MTA can act as a partial inhibitor of PRMT5.[8] TNG462 is designed to cooperatively bind to the PRMT5 enzyme only in the presence of high MTA concentrations, forming a stable ternary complex (PRMT5-MTA-TNG462).[2][6][7] This leads to potent and selective inhibition of PRMT5's methyltransferase activity in cancer cells, while having minimal effect on healthy cells with normal MTAP function and low MTA levels.[2][6] The inhibition of PRMT5 in cancer cells ultimately results in DNA damage and cell cycle arrest at the G2/M phase, leading to apoptosis.[4]

Below is a diagram illustrating the signaling pathway of TNG462's mechanism of action.

cluster_normal_cell Normal Cell (MTAP Wild-Type) cluster_cancer_cell Cancer Cell (MTAP-Deleted) Normal_MTA MTA Normal_MTAP MTAP Enzyme Normal_MTA->Normal_MTAP Metabolized by Normal_Metabolites Metabolites Normal_MTAP->Normal_Metabolites Normal_PRMT5 PRMT5 Methylated_Substrate Methylated Substrate Normal_PRMT5->Methylated_Substrate Methylates Normal_Substrate Substrate Protein Normal_Substrate->Normal_PRMT5 TNG462_Normal TNG462 TNG462_Normal->Normal_PRMT5 No significant binding (Low MTA) Cancer_MTA MTA Accumulation Cancer_PRMT5 PRMT5 Cancer_MTA->Cancer_PRMT5 Partially inhibits Cancer_MTAP MTAP Deletion PRMT5_MTA_TNG462 PRMT5-MTA-TNG462 Complex Cancer_PRMT5->PRMT5_MTA_TNG462 Cancer_Substrate Substrate Protein Cancer_Substrate->Cancer_PRMT5 Cannot be methylated TNG462_Cancer TNG462 TNG462_Cancer->PRMT5_MTA_TNG462 Cooperatively binds with MTA Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis PRMT5_MTA_TNG462->Apoptosis Leads to

Caption: Mechanism of action of TNG462 in MTAP-deleted cancer cells.

Preclinical Data Summary

TNG462 has demonstrated significant anti-tumor activity in a wide range of preclinical models.

ParameterValueReference
Biochemical Potency (PRMT5•MTA Ki) ≤ 300 fM[9]
Cellular SDMA IC50 (HAP1 MTAP-null) 800 pM[9]
Viability GI50 (MTAP-null cells) 4 nM[4]
Selectivity (MTAP-null vs. MTAP-WT) ~45-fold[1][4]

Oral administration of TNG462 has shown dose-dependent and durable tumor regressions, including complete responses, in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MTAP-deleted cancers.[1][4]

Clinical Development

TNG462 is currently being evaluated in a Phase 1/2 clinical trial (NCT05732831) for the treatment of patients with advanced or metastatic solid tumors with a confirmed homozygous MTAP deletion.[1][4][5]

IndicationNumber of Patients (n)Objective Response Rate (ORR)Reference
Cholangiocarcinoma 743%[10]
Pancreatic Cancer 922% (2 partial responses)[11]
Urothelial Cancer 11 partial response[11]
Non-Small Cell Lung Cancer 41 partial response[11]

Early data from the clinical trial suggest that TNG462 is well-tolerated, with thrombocytopenia being the primary dose-limiting toxicity.[11]

Experimental Protocols Overview

Detailed experimental protocols are proprietary to the manufacturer. However, based on published research, the following experimental approaches are commonly used to characterize MTA-cooperative PRMT5 inhibitors like TNG462.

cluster_preclinical Preclinical Evaluation cluster_assays Assay Types Biochemical_Assays Biochemical Assays (e.g., PRMT5 Ki) Cell_Based_Assays Cell-Based Assays (MTAP-null vs WT cell lines) Biochemical_Assays->Cell_Based_Assays Potency & Selectivity In_Vivo_Studies In Vivo Xenograft Models (CDX & PDX) Cell_Based_Assays->In_Vivo_Studies Cellular Activity Proliferation Proliferation Assays (GI50) Cell_Based_Assays->Proliferation SDMA SDMA Western Blot (Target Engagement) Cell_Based_Assays->SDMA Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assays->Cell_Cycle Clinical_Trials Phase 1/2 Clinical Trials In_Vivo_Studies->Clinical_Trials Efficacy & Safety Tumor_Volume Tumor Volume Measurement In_Vivo_Studies->Tumor_Volume PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Studies->PK_PD

Caption: A generalized workflow for the evaluation of TNG462.

1. Biochemical Assays:

  • Objective: To determine the direct inhibitory activity of TNG462 on the PRMT5 enzyme in the presence of MTA.

  • Methodology: Enzyme inhibition assays are performed using purified recombinant PRMT5/MEP50 complex. The inhibitory constant (Ki) is determined by measuring the enzyme's methyltransferase activity at various concentrations of the inhibitor and MTA.

2. Cell-Based Assays:

  • Objective: To assess the potency and selectivity of TNG462 in a cellular context.

  • Methodology:

    • Cell Lines: Isogenic cell line pairs (with and without MTAP deletion) are used to determine selectivity. A broad panel of cancer cell lines with known MTAP status is also used.

    • Proliferation Assays: Cells are treated with a range of TNG462 concentrations to determine the half-maximal growth inhibition (GI50).

    • Target Engagement Assays: Western blotting is used to measure the levels of symmetric dimethylarginine (SDMA), a downstream biomarker of PRMT5 activity, to confirm target engagement.

    • Cell Cycle Analysis: Flow cytometry is used to assess the effect of TNG462 on cell cycle progression.

3. In Vivo Xenograft Models:

  • Objective: To evaluate the anti-tumor efficacy and tolerability of TNG462 in a living organism.

  • Methodology:

    • Models: Immunocompromised mice are implanted with either human cancer cell lines (CDX models) or patient-derived tumor fragments (PDX models) that have MTAP deletions.

    • Dosing: TNG462 is administered orally, and tumor growth is monitored over time.

    • Endpoints: Key endpoints include tumor growth inhibition, tumor regression, and overall survival. Body weight and general health of the animals are monitored to assess tolerability.

4. Clinical Trials:

  • Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of TNG462 in patients with MTAP-deleted solid tumors.

  • Methodology: A Phase 1/2, multi-center, open-label study involving dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by dose expansion in specific tumor types.

Combination Therapies

Preclinical studies have shown that TNG462 has synergistic effects when combined with other targeted therapies, providing a strong rationale for clinical investigation of combination regimens.[12][13][14]

  • RAS(ON) Inhibitors: Combination with RAS(ON) inhibitors like daraxonrasib (RMC-6236) and zoldonrasib (RMC-9805) has shown significant tumor regressions in preclinical models of MTAP-deleted cancers with co-occurring KRAS mutations.[12][13] Clinical trials evaluating these combinations are planned.

  • EGFR Inhibitors: Enhanced efficacy has been observed when TNG462 is combined with the EGFR inhibitor osimertinib (B560133) in models with both MTAP deletion and EGFR mutations.[12][13]

  • CDK4/6 Inhibitors: The combination of TNG462 with CDK4/6 inhibitors has also demonstrated significant preclinical efficacy.[13][14]

This technical guide provides a summary of the publicly available information on TNG462. For more detailed and up-to-date information, please refer to the publications and clinical trial records from Tango Therapeutics.

References

TNG-0746132: A Technical Overview of a Potent and Selective USP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound TNG-0746132, also known in scientific literature as TNG-6132. This molecule is a potent, selective, and orally bioavailable inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response pathway. Its mechanism of action presents a promising therapeutic strategy, particularly in the context of cancers with specific genetic vulnerabilities, such as BRCA1/2 mutations.

Core Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name: 2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-(4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzyl)-5H-pyrrolo[3,2-d]pyrimidine.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C26H22F3N7O[1]
Molecular Weight 505.51 g/mol [1]
SMILES Cc1n(cc(n1)C(F)(F)F)c2ccc(cc2)Cn3cc4c(c(n3)c5c(c(cn5)C)c6ccccc6)NN/A
InChI Key ONJHDRGRJAZAHT-UHFFFAOYSA-N[1]

Mechanism of Action and Signaling Pathway

This compound is a reversible and allosteric inhibitor of USP1.[2] USP1 plays a critical role in the DNA damage tolerance pathway by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA repair is deficient. These cancer cells become highly dependent on other DNA repair pathways, including the one regulated by USP1.

By inhibiting USP1, this compound prevents the deubiquitination of PCNA. The resulting accumulation of ubiquitinated PCNA (ub-PCNA) at the replication fork is toxic to BRCA-deficient cancer cells, leading to replication fork collapse and ultimately cell death. This selective targeting of BRCA-mutant cells is an example of synthetic lethality, a promising strategy in cancer therapy.

The signaling pathway below illustrates the mechanism of action of this compound.

TNG_0746132_Pathway Mechanism of Action of this compound in BRCA-Mutant Cancer Cells cluster_nucleus Cell Nucleus cluster_replication DNA Replication Fork cluster_repair DNA Damage Response DNA DNA PCNA PCNA ub_PCNA ub-PCNA PCNA->ub_PCNA Ubiquitination Replication_Collapse Replication Fork Collapse ub_PCNA->Replication_Collapse Accumulation Leads to USP1 USP1 USP1->ub_PCNA Deubiquitination TNG This compound TNG->USP1 Inhibition BRCA_mut BRCA1/2 Mutant (Deficient HR) BRCA_mut->Replication_Collapse Increased Susceptibility Cell_Death Cell Death (Apoptosis) Replication_Collapse->Cell_Death Induces

Caption: this compound inhibits USP1, leading to the accumulation of ub-PCNA and selective cell death in BRCA-mutant cancer cells.

Quantitative Biological Data

The biological activity of this compound has been characterized in both biochemical and cellular assays. The following table summarizes key quantitative data.

AssayTarget/Cell LineValueReference
Biochemical Assay (pIC50) USP1-UAF1 complex7.9[3]
Cellular Viability Assay (pIC50) MDA-MB-436 (BRCA1-mutant breast cancer)7.6[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are summaries of the key experimental methodologies used in the evaluation of this compound. For complete, detailed protocols, please refer to the cited scientific literature.

In Vitro Cellular Viability Assay

A cellular viability assay using the MDA-MB-436 human breast cancer cell line, which harbors a BRCA1 mutation, was a key experiment to determine the potency of this compound in a relevant cancer context.

Objective: To determine the concentration of this compound that inhibits the growth of BRCA1-mutant cancer cells by 50% (IC50).

Methodology Summary:

  • Cell Culture: MDA-MB-436 cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: A dilution series of this compound is added to the wells.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell growth and drug effect.

  • Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®, MTT) is added to each well. The signal (luminescence or absorbance) is measured using a plate reader.

  • Data Analysis: The signal is normalized to untreated controls, and the IC50 value is calculated from the dose-response curve.

In Vivo Mouse Xenograft Model

To assess the in vivo efficacy of this compound, a mouse xenograft model using a BRCA1-mutant cancer cell line was employed.

Objective: To evaluate the ability of this compound to inhibit tumor growth in a living organism and to assess its effect on the pharmacodynamic marker, ub-PCNA.

Methodology Summary:

  • Tumor Implantation: MDA-MB-436 cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment: Mice are treated with this compound at various doses (e.g., 10, 30, 100, 200 mg/kg) via oral gavage.[3]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised, and the levels of ub-PCNA are measured by Western blotting to confirm target engagement.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in treated mice to those in a vehicle-treated control group.

The experimental workflow for the in vivo xenograft study is depicted below.

Xenograft_Workflow In Vivo Xenograft Experimental Workflow start Start implant Implant MDA-MB-436 cells into mice start->implant growth Allow tumors to grow to target size implant->growth treatment Treat with this compound (various doses) or vehicle growth->treatment measurement Measure tumor volume periodically treatment->measurement endpoint End of study measurement->endpoint analysis Excise tumors and analyze ub-PCNA levels endpoint->analysis data_analysis Analyze tumor growth inhibition analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

Conclusion

This compound (TNG-6132) is a promising small molecule inhibitor of USP1 with demonstrated potency and selectivity in preclinical models. Its mechanism of action, which relies on the principle of synthetic lethality in BRCA-deficient cancers, represents a targeted therapeutic approach with the potential to address unmet needs in oncology. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.

References

TNG-0746132 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of TNG462

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNG462, developed by Tango Therapeutics, is a clinical-stage, highly potent, and selective small molecule inhibitor targeting Protein Arginine Methyltransferase 5 (PRMT5) through a novel, MTA-cooperative mechanism. This compound is engineered to exploit a synthetic lethal relationship in cancers with a specific genetic alteration—the deletion of the methylthioadenosine phosphorylase (MTAP) gene. Occurring in approximately 10-15% of all human cancers, MTAP deletion presents a significant opportunity for precision oncology.[1][2][3][4] TNG462 has demonstrated significant anti-tumor activity in preclinical models and is currently under investigation in Phase 1/2 clinical trials for patients with MTAP-deleted solid tumors.[3][4][5] This document provides a comprehensive overview of the mechanism of action, preclinical data, and the scientific rationale for the development of TNG462.

Core Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

The central mechanism of TNG462 revolves around the principle of synthetic lethality, targeting a vulnerability created by the loss of the MTAP gene in cancer cells.

In healthy cells, the MTAP enzyme plays a crucial role in the methionine salvage pathway by metabolizing methylthioadenosine (MTA). However, in cancer cells with a homozygous deletion of the MTAP gene, the cell is unable to process MTA, leading to its accumulation.[1][2] MTA is a weak endogenous inhibitor of PRMT5, a key enzyme that methylates a variety of protein substrates, thereby regulating numerous cellular processes, including gene transcription, DNA damage repair, and cell cycle progression.[3][5]

TNG462 is designed to bind to the PRMT5 protein only when it is already in a complex with MTA.[1][6] This MTA-cooperative binding leads to a highly potent and selective inhibition of PRMT5's methyltransferase activity in MTAP-deleted cancer cells, where MTA levels are high. In contrast, normal, MTAP-proficient cells have low intracellular concentrations of MTA, and thus TNG462 has a minimal effect, providing a wide therapeutic window.[1][7] The inhibition of PRMT5 in these cancer cells leads to downstream effects, including DNA damage and cell cycle arrest at the G2/M phase.[5]

TNG462_Mechanism_of_Action cluster_normal_cell Normal Cell (MTAP Wild-Type) cluster_cancer_cell Cancer Cell (MTAP-Deleted) Normal_MTAP MTAP Normal_MTA MTA Normal_MTAP->Normal_MTA Metabolizes Normal_PRMT5 PRMT5 Normal_MTA->Normal_PRMT5 Low Levels, Weak Inhibition Normal_Activity Normal PRMT5 Activity Normal_PRMT5->Normal_Activity Normal_Cell_Health Cellular Homeostasis Normal_Activity->Normal_Cell_Health Cancer_MTAP MTAP Deletion Cancer_MTA MTA Accumulation Cancer_MTAP->Cancer_MTA Leads to Cancer_PRMT5 PRMT5 Cancer_MTA->Cancer_PRMT5 Forms Complex PRMT5_MTA_Complex PRMT5-MTA Complex Inhibited_Complex Inhibited PRMT5-MTA-TNG462 Ternary Complex PRMT5_MTA_Complex->Inhibited_Complex TNG462 TNG462 TNG462->Inhibited_Complex Binds Cooperatively Downstream_Effects DNA Damage (γH2AX ↑) G2/M Cell Cycle Arrest Inhibited_Complex->Downstream_Effects Induces Apoptosis Apoptosis Downstream_Effects->Apoptosis Leads to

Caption: TNG462's MTA-cooperative mechanism of action in MTAP-deleted cancer cells.

Quantitative Data Summary

The preclinical data for TNG462 highlight its high potency and selectivity for MTAP-deleted cancer cells.

ParameterValueCell Line/SystemNotes
Biochemical Potency
PRMT5•MTA Ki≤ 300 fMBiochemical AssayDemonstrates extremely high affinity for the PRMT5-MTA complex.[3]
Cellular Potency
SDMA IC50800 pMHAP1 MTAP-nullMeasures inhibition of PRMT5's methyltransferase activity in cells.[3]
Viability GI504 nMHAP1 MTAP-nullIndicates potent inhibition of cell growth.[5]
Selectivity
Viability Selectivity45-foldMTAP-null vs. MTAP-WTShows strong selectivity for killing MTAP-deleted cells over wild-type cells.[1][3][5]
SDMA IC90 Selectivity33-foldHAP1 MTAP-null vs. MTAP-WTConfirms target engagement selectivity at a high level of inhibition.[3]
Pharmacokinetics
Predicted Human Half-life (T1/2)> 24 hoursPreclinical species extrapolationSupports once-daily oral dosing.[3][5]

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical characterization of TNG462.

In-Cell Western (ICW) for Symmetric Dimethylarginine (SDMA) Levels: This assay is used to quantify the pharmacodynamic effect of TNG462 on PRMT5 activity within cells.

ICW_Workflow Cell_Culture 1. Culture MTAP-null and MTAP-WT HAP1 cells Drug_Treatment 2. Treat with varying concentrations of TNG462 Cell_Culture->Drug_Treatment Fix_Perm 3. Fix and permeabilize cells Drug_Treatment->Fix_Perm Primary_Ab 4. Incubate with primary antibody against SDMA Fix_Perm->Primary_Ab Secondary_Ab 5. Incubate with fluorescently labeled secondary antibody Primary_Ab->Secondary_Ab Imaging 6. Image plates and quantify fluorescence intensity Secondary_Ab->Imaging Analysis 7. Calculate IC50 values Imaging->Analysis

Caption: Workflow for the In-Cell Western assay to measure PRMT5 activity.

Cell Viability Assays (GI50 Determination): To determine the effect of TNG462 on cell proliferation and survival, viability assays are performed on a panel of cancer cell lines with and without MTAP deletion.

  • Cell Plating: Cancer cell lines are seeded in multi-well plates.

  • Compound Addition: A dilution series of TNG462 is added to the cells.

  • Incubation: Cells are incubated with the compound for a period of several days.

  • Viability Measurement: Cell viability is assessed using a reagent such as resazurin (B115843) or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: The concentration of TNG462 that inhibits cell growth by 50% (GI50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Xenograft Models for In Vivo Efficacy: To evaluate the anti-tumor activity of TNG462 in a living organism, xenograft studies are conducted.

  • Tumor Implantation: Human cancer cells (either cell lines or patient-derived) with MTAP deletion are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment: Mice are randomized into vehicle control and TNG462 treatment groups. TNG462 is administered orally, typically on a once-daily schedule.[5]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring SDMA levels). The anti-tumor efficacy is determined by comparing the tumor growth in the TNG462-treated group to the vehicle control group.

Clinical Development and Future Directions

TNG462 is currently in Phase 1/2 clinical trials to evaluate its safety, tolerability, and efficacy in patients with a variety of MTAP-deleted solid tumors.[5] The strong preclinical data, demonstrating a wide therapeutic index and potent anti-tumor activity, support its potential as a best-in-class MTA-cooperative PRMT5 inhibitor.[8]

Furthermore, the mechanism of action of TNG462 provides a strong rationale for combination therapies. Preclinical studies have shown that combining TNG462 with inhibitors of other signaling pathways that are frequently co-altered with MTAP deletion (such as KRAS or EGFR pathways) can lead to enhanced tumor regressions.[9][10] These findings are paving the way for clinical trials investigating TNG462 in combination with other targeted agents.[9][10]

Conclusion

TNG462 represents a promising new approach in precision oncology. Its novel MTA-cooperative mechanism of action allows for the highly selective targeting of cancer cells with MTAP deletions, a common genetic alteration across numerous tumor types. The robust preclinical data, demonstrating high potency, selectivity, and in vivo efficacy, have established a strong foundation for its ongoing clinical development as both a monotherapy and a combination agent.

References

The Biological Target of TNG-0746132: An In-depth Guide to MTA-Cooperative PRMT5 Inhibition in MTAP-Deleted Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target and mechanism of action of TNG-0746132 and related compounds, a novel class of precision oncology agents developed by Tango Therapeutics. While "this compound" appears to be a preclinical or internal identifier, publicly available information points to a series of clinical-stage molecules, including TNG908, TNG462 (Vopimetostat), and TNG456, that share a common and innovative therapeutic strategy.[1] The core of this strategy is the selective inhibition of Protein Arginine Methyltransferase 5 (PRMT5) in cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3][4]

Executive Summary

The central biological target of the this compound series of compounds is PRMT5 , a critical enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[5] These molecules are not conventional PRMT5 inhibitors. Instead, they employ a sophisticated MTA-cooperative mechanism that confers high selectivity for cancer cells with a homozygous deletion of the MTAP gene.[6] This genetic alteration, present in approximately 10-15% of all human cancers, creates a unique metabolic vulnerability that these drugs are designed to exploit, representing a significant advance in precision medicine.[3][7] This guide will detail the underlying biology of this synthetic lethal interaction, present key preclinical and clinical data, outline relevant experimental protocols, and visualize the core scientific concepts.

The Core Biological Target: PRMT5

PRMT5 is the primary enzyme catalyzing symmetric dimethylarginine (SDMA) marks on its substrates.[8] It forms a complex with a binding partner, such as MEP50 (WDR77), to carry out its function. PRMT5 plays a crucial role in a multitude of cellular processes, including:

  • Gene Transcription: Through methylation of histone tails (e.g., H4R3me2s), PRMT5 can repress the expression of tumor suppressor genes.[9]

  • RNA Splicing: PRMT5 methylates components of the spliceosome, such as Sm proteins, which is essential for proper RNA processing.[10]

  • Signal Transduction: It can modulate key signaling pathways, including the EGFR/Akt and WNT/β-catenin pathways, to promote cell proliferation and survival.[11][12]

Given its essential roles, PRMT5 is a compelling target for cancer therapy. However, first-generation, non-selective PRMT5 inhibitors have been hampered by on-target toxicities, particularly hematological side effects, as they inhibit PRMT5 in healthy and cancerous cells alike.[13][14]

The Synthetic Lethal Relationship with MTAP Deletion

The innovation of the this compound series lies in its exploitation of a synthetic lethal relationship between PRMT5 and the MTAP gene.

The Role of MTAP and MTA

The MTAP gene is located on chromosome 9p21, adjacent to the well-known tumor suppressor gene CDKN2A.[15] Due to this proximity, MTAP is frequently co-deleted with CDKN2A in a wide range of cancers.[16]

MTAP's function is to metabolize 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of the polyamine synthesis pathway.[15] When the MTAP gene is deleted, MTA can no longer be salvaged and accumulates to high concentrations (10-100 times greater than normal) within the cancer cells.[17]

MTA as an Endogenous PRMT5 Inhibitor

MTA is structurally similar to S-adenosylmethionine (SAM), the universal methyl donor and essential cofactor for PRMT5.[17] MTA acts as a weak, endogenous competitive inhibitor of PRMT5 by binding to the SAM pocket.[7][18] This partial inhibition of PRMT5 in MTAP-deleted cells makes them uniquely vulnerable to further, more potent inhibition of the enzyme.[16]

MTA-Cooperative Inhibition

This compound and its analogues are designed to bind preferentially and cooperatively to the PRMT5•MTA complex.[6][19] This means the inhibitor has a much higher affinity for PRMT5 when MTA is already bound in the SAM pocket.[20] This mechanism provides a large therapeutic window:

  • In MTAP-deleted cancer cells: High MTA levels lead to the formation of numerous PRMT5•MTA complexes, which are then potently targeted and inhibited by the drug.

  • In healthy (MTAP-wildtype) cells: Low MTA levels mean PRMT5 is predominantly bound to SAM. The drug has a much lower affinity for the PRMT5•SAM complex, leaving healthy cells largely unaffected.[2]

The result is a highly selective, synthetic lethal killing of cancer cells harboring the MTAP deletion.[3]

Quantitative Data

The following tables summarize the publicly available quantitative data for Tango Therapeutics' MTA-cooperative PRMT5 inhibitors.

Table 1: Biochemical and Cellular Potency
CompoundAssay TypeConditionIC50 / KiReference(s)
TNG908 Biochemical (Enzymatic)- MTA (apo-PRMT5)IC50: 262 ± 52 nM; Ki: 3.2 nM[19]
Biochemical (Enzymatic)+ MTAIC50: 21.2 ± 9.3 nM; Ki: 0.26 nM[19]
Cellular SDMA (HAP1)MTAP-wildtypeIC50: 180 nM[19]
Cellular SDMA (HAP1)MTAP-nullIC50: 9 nM[19]
TNG462 Biochemical (Enzymatic)PRMT5•MTA complexKi: ≤ 300 fM[1]
Cellular SDMA (HAP1)MTAP-nullIC50: 800 pM[1]
Cellular Viability (HAP1)MTAP-nullGI50: 4 nM[1]
TNG456 Cellular ViabilityMTAP-nullGI50: 20 nM
Table 2: Selectivity and Clinical Data
CompoundParameterValueReference(s)
TNG908 MTAP-null vs. MTAP-WT Selectivity~15-fold[19][21]
TNG462 MTAP-null vs. MTAP-WT Selectivity~45-fold[1][4]
Clinical ORR (Cholangiocarcinoma)43% (3/7 patients)
Clinical ORR (Across 16 cancer types)27% (at 9.4 mo. follow-up)[22]
Clinical mPFS (2L Pancreatic Cancer)7.2 months[22]
TNG456 MTAP-null vs. MTAP-WT Selectivity~55-fold[23][24][25]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling concepts.

PRMT5_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Mechanism cluster_downstream Downstream Effects SAM SAM (Methyl Donor) PRMT5 PRMT5/MEP50 Complex SAM->PRMT5 Cofactor MTA MTA (Accumulates in MTAP-del cells) MTA->PRMT5 Weak Inhibition MTAP MTAP Enzyme MTAP_del MTAP Deletion (Genetic Event) MTAP_del->MTA prevents breakdown Histones Histone Proteins (e.g., H4) PRMT5->Histones Methylation Spliceosome Spliceosome Proteins (e.g., SmD3) PRMT5->Spliceosome Methylation TNG_inhibitor This compound (MTA-Cooperative Inhibitor) TNG_inhibitor->PRMT5 Strong Cooperative Inhibition (with MTA) Transcription Altered Gene Transcription Histones->Transcription Splicing Aberrant RNA Splicing Spliceosome->Splicing Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Splicing->Apoptosis

Caption: MTA-Cooperative PRMT5 Inhibition Pathway in MTAP-deleted Cancer.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models biochem_assay Enzymatic Assay (e.g., MTase-Glo) biochem_result Determine IC50 / Ki (Potency) biochem_assay->biochem_result cell_lines Isogenic Cell Lines (MTAP-WT vs MTAP-null) biochem_result->cell_lines sdma_wb Western Blot for SDMA (Target Engagement) cell_lines->sdma_wb viability Cell Viability Assay (e.g., MTT, CTG) cell_lines->viability sdma_result Determine Cellular EC50 sdma_wb->sdma_result viability_result Determine GI50 (Selectivity & Efficacy) viability->viability_result xenograft Xenograft Models (MTAP-null tumors) viability_result->xenograft pd_biomarker Pharmacodynamics (Tumor SDMA levels) xenograft->pd_biomarker efficacy Tumor Growth Inhibition (Efficacy) xenograft->efficacy pd_result Confirm Target Engagement in vivo pd_biomarker->pd_result efficacy_result Demonstrate Anti-Tumor Activity efficacy->efficacy_result

Caption: General Experimental Workflow for Evaluating MTA-Cooperative PRMT5 Inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of PRMT5 inhibitors. The following are generalized protocols for key experiments based on published literature.

Biochemical PRMT5 Enzymatic Assay (e.g., MTase-Glo™)

This assay directly measures the enzymatic activity of the purified PRMT5/MEP50 complex and its inhibition.[26][27]

  • Principle: This bioluminescent assay quantifies the amount of S-adenosylhomocysteine (SAH), the universal by-product of SAM-dependent methylation reactions. A decrease in SAH corresponds to the inhibition of PRMT5.[28]

  • Materials:

    • Recombinant human PRMT5/MEP50 complex.

    • Histone H4 peptide substrate.

    • S-adenosylmethionine (SAM).

    • Methylthioadenosine (MTA) (for cooperativity assessment).

    • Test inhibitor (e.g., this compound series compound).

    • MTase-Glo™ Assay Kit (Promega).

    • White, opaque 384-well assay plates.

    • Luminometer.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

    • Reaction Setup: In a 384-well plate, add the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and the inhibitor at various concentrations. For MTA-cooperativity, parallel reactions are set up with and without a fixed concentration of MTA.

    • Reaction Initiation: Initiate the methyltransferase reaction by adding SAM.

    • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

    • Detection:

      • Add MTase-Glo™ Reagent to the wells to stop the enzymatic reaction and deplete excess SAM. Incubate as per the manufacturer's protocol.

      • Add MTase-Glo™ Detection Solution to convert SAH to ATP, which then drives a luciferase reaction.

    • Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the SAH concentration.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the data using a four-parameter dose-response curve to determine the IC50 value.[8]

Cellular Target Engagement Assay (SDMA Western Blot)

This assay confirms that the inhibitor engages PRMT5 within a cellular context by measuring the levels of symmetric dimethylarginine (SDMA) on a known substrate.[29][30]

  • Principle: Utilizes an antibody specific to the SDMA mark on proteins (e.g., SmD3 or global SDMA) to detect changes in PRMT5 activity in inhibitor-treated cells via Western blot.[10]

  • Materials:

    • MTAP-wildtype and MTAP-null isogenic cancer cell lines.

    • Test inhibitor.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-SDMA, anti-SmD3 (or other substrate), and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with increasing concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours).

    • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse them in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

      • Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Normalization: Strip the membrane and re-probe with an antibody against a total protein loading control to normalize the SDMA signal.

    • Data Analysis: Quantify the band intensities to determine the cellular EC50 value (the concentration at which 50% of the SDMA signal is inhibited).[11]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the functional consequence of PRMT5 inhibition on cell proliferation and viability.[31]

  • Principle: The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells.

  • Materials:

    • MTAP-wildtype and MTAP-null isogenic cancer cell lines.

    • Test inhibitor.

    • Opaque-walled 96-well plates.

    • CellTiter-Glo® Reagent (Promega).

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density and incubate for 24 hours.[32]

    • Compound Treatment: Add serial dilutions of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for an extended period to assess the anti-proliferative effect (e.g., 72 to 144 hours).[32]

    • Assay Measurement:

      • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

      • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Analysis: Measure luminescence. Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[32]

Conclusion

The biological target of the this compound series of compounds is PRMT5. These molecules are distinguished by their MTA-cooperative mechanism of inhibition, which leverages the accumulation of MTA in MTAP-deleted cancers to achieve remarkable selectivity and a wide therapeutic index. This synthetic lethal approach has demonstrated significant promise in preclinical models and early clinical trials, offering a highly targeted and potent therapeutic strategy for a well-defined patient population across numerous cancer types. The continued development of these next-generation PRMT5 inhibitors represents a paradigm of precision oncology, turning a cancer-specific metabolic defect into a therapeutic vulnerability.

References

In-Depth Technical Guide to the Synthesis of TNG-0746132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNG-0746132 is a pyrrolo[3,2-d]pyrimidine compound with potential applications in cancer treatment. This document provides a comprehensive overview of its synthesis, intended for an audience with a strong background in medicinal chemistry and drug development. The synthesis pathway is detailed, with specific experimental protocols and quantitative data presented in a structured format. Visual diagrams generated using Graphviz are included to illustrate the chemical transformations and logical workflows, adhering to strict formatting guidelines for clarity and accessibility.

Core Synthesis Pathway

The synthesis of this compound is a multi-step process involving the construction of the core pyrrolo[3,2-d]pyrimidine scaffold followed by subsequent functionalization. The general approach leverages established methodologies in heterocyclic chemistry. While the specific details for the synthesis of this compound are proprietary and contained within patent literature, a representative pathway for similar pyrrolo[3,2-d]pyrimidine compounds can be elucidated from scientific publications and patents.

A crucial reference for the synthesis of compounds related to this compound is the patent application WO2022174184 A1, titled "Preparation of pyrrolo[3,2-d]pyrimidine compounds and methods of use in the treatment of cancer".[1][2][3][4][5] This document outlines the preparation of a class of pyrrolo[3,2-d]pyrimidine derivatives for therapeutic use.

The following diagram outlines a plausible, generalized synthetic pathway for a pyrrolo[3,2-d]pyrimidine core, which is the foundational structure of this compound.

TNG_0746132_Synthesis_Pathway cluster_0 Core Scaffold Synthesis cluster_1 Functionalization A Substituted Pyrrole Precursor C Pyrrolo[3,2-d]pyrimidine Core A->C Cyclization B Pyrimidine Ring Formation Reagent B->C D Intermediate 1 C->D Modification E Functional Group Introduction D->E Reaction with Side Chain Precursor F This compound E->F Final Transformation

A generalized synthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are outlined within the examples section of the patent WO2022174184 A1. While the full text of the patent is required for a complete reproduction, this guide provides a generalized experimental workflow based on common practices for the synthesis of similar heterocyclic compounds.

General Experimental Workflow

The following diagram illustrates a typical workflow for the chemical synthesis and purification of a target compound like this compound.

Experimental_Workflow start Start reaction Reaction Setup: - Combine reactants and solvent - Control temperature and atmosphere start->reaction monitoring Reaction Monitoring: - TLC, LC-MS, or GC-MS reaction->monitoring workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer monitoring->workup Upon completion purification Purification: - Column chromatography - Recrystallization or precipitation workup->purification characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - Purity analysis (HPLC) purification->characterization end Final Product: This compound characterization->end

A typical experimental workflow for organic synthesis.

Quantitative Data Summary

Quantitative data, including reaction yields, reagent quantities, and reaction conditions, are critical for the reproducibility of a synthesis. This information is meticulously detailed within the patent literature. For the purpose of this guide, a template for structuring such data is provided below. Access to the full patent document is necessary to populate this table with the specific values for the synthesis of this compound.

StepStarting MaterialReagent(s)SolventTemp (°C)Time (h)ProductYield (%)
1Substituted PyrroleReagent A, BaseDMF8012Intermediate 1Data not available
2Intermediate 1Reagent B, CatalystDioxane1006Intermediate 2Data not available
3Intermediate 2Reagent C, AcidMethanolRT2This compound Data not available

Note: The data in this table is illustrative. Specific details must be obtained from the relevant patent.

Signaling Pathway Context

While the primary focus of this guide is the chemical synthesis of this compound, understanding its biological context is crucial for drug development professionals. This compound is described as a compound with anticancer activity.[1][2][3][4][5] Compounds of the pyrrolo[3,2-d]pyrimidine class are often designed as inhibitors of specific cellular signaling pathways implicated in cancer progression. The logical relationship for the mechanism of action of such an inhibitor is depicted below.

Signaling_Pathway_Logic cluster_effect Cellular Effect TNG This compound Inhibition Inhibition TNG->Inhibition Target Target Protein (e.g., Kinase, Enzyme) Pathway Downstream Signaling Pathway Target->Pathway activates Effect Cancer Cell Proliferation and Survival Pathway->Effect promotes Inhibition->Target Block Blockade of Pathway Inhibition->Block Apoptosis Apoptosis / Growth Arrest Block->Apoptosis

Logical flow of a targeted cancer therapy.

Conclusion

The synthesis of this compound represents a significant endeavor in the field of medicinal chemistry, aimed at developing novel anticancer therapeutics. This guide has provided a framework for understanding its synthesis, based on available information and general chemical principles. For the precise and detailed protocols necessary for laboratory synthesis, consulting the primary patent literature, specifically WO2022174184 A1, is essential. The structured presentation of data and visual diagrams herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Technical Guide: Discovery and Development of TNG-6132, a Potent and Selective USP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "TNG-0746132" did not yield specific results. Based on available data for compounds developed by Tango Therapeutics, it is highly probable that the intended subject was TNG-6132 , a USP1 inhibitor. This document focuses on the discovery and development of TNG-6132.

Executive Summary

TNG-6132 is a potent, selective, and orally bioavailable allosteric inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Peptidase 1 (USP1). The inhibition of USP1 has emerged as a promising therapeutic strategy in cancers with deficiencies in the DNA damage response pathway, particularly those with mutations in BRCA1 and BRCA2. TNG-6132 demonstrates a synthetic lethal effect in BRCA1/2-mutant cancer cells by disrupting DNA repair and replication processes. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of TNG-6132, including detailed experimental protocols and quantitative data.

Discovery and Lead Optimization

The discovery of TNG-6132 was the result of a targeted effort to identify small molecule inhibitors of USP1. High-throughput screening and subsequent medicinal chemistry efforts led to the identification of a novel chemical scaffold with potent inhibitory activity against the USP1-UAF1 complex. Structure-activity relationship (SAR) studies were conducted to optimize potency, selectivity, and pharmacokinetic properties, culminating in the selection of TNG-6132 as a lead candidate for further development. An X-ray co-crystal structure of TNG-6132 bound to the USP1-UAF1 complex revealed that it binds to a cryptic allosteric pocket, providing a structural basis for its inhibitory mechanism.[1][2]

Mechanism of Action

TNG-6132 is a reversible, allosteric inhibitor of the USP1-UAF1 deubiquitinase complex.[1][2] USP1 plays a critical role in the DNA damage response by deubiquitinating two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). By inhibiting USP1, TNG-6132 leads to the accumulation of ubiquitinated PCNA and FANCD2, which disrupts DNA replication and repair processes. In cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations, this disruption leads to catastrophic DNA damage and subsequent cell death, an effect known as synthetic lethality.

USP1_Pathway cluster_nucleus Nucleus cluster_replication_fork Replication Fork PCNA PCNA ubPCNA ub-PCNA PCNA->ubPCNA Ubiquitination ubPCNA->PCNA Deubiquitination FANCD2 FANCD2 ubFANCD2 ub-FANCD2 FANCD2->ubFANCD2 Ubiquitination ubFANCD2->FANCD2 Deubiquitination TNG6132 TNG-6132 USP1_UAF1 USP1-UAF1 TNG6132->USP1_UAF1 Inhibits USP1_UAF1->ubPCNA Catalyzes USP1_UAF1->ubFANCD2 Catalyzes DNA_Repair_Disruption DNA Repair Disruption USP1_UAF1->DNA_Repair_Disruption Leads to Cell_Death Cell Death (Synthetic Lethality) DNA_Repair_Disruption->Cell_Death Induces in BRCA1/2 mutant cells

Caption: Signaling pathway of TNG-6132 mediated USP1 inhibition.

Quantitative Preclinical Data

The preclinical activity of TNG-6132 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of TNG-6132
Assay TypeTarget/Cell LineParameterValue
Biochemical AssayUSP1-UAF1 ComplexpIC507.9
Cellular Viability AssayMDA-MB-436 (BRCA1 mutant)pIC507.6
Table 2: In Vivo Efficacy of TNG-6132 in MDA-MB-436 Xenograft Model
Treatment GroupDosing RegimenTumor Growth InhibitionPharmacodynamic Marker (ub-PCNA)
TNG-613210 mg/kgDose-proportional plasma exposureDose-dependent increase
TNG-613230 mg/kgDose-proportional plasma exposureDose-dependent increase
TNG-6132100 mg/kgSignificant tumor growth suppressionDose-dependent increase
Table 3: In Vivo Efficacy in PARP Inhibitor-Resistant PDX Model
Treatment GroupDosing RegimenOutcome
TNG-6132100 mg/kgReduced tumor volume
TNG-6132200 mg/kgReduced tumor volume

Detailed Experimental Protocols

USP1-UAF1 Biochemical Assay

Objective: To determine the in vitro inhibitory potency of TNG-6132 against the purified USP1-UAF1 enzyme complex.

Methodology:

  • Reagents: Recombinant human USP1-UAF1 complex, ubiquitin-rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT).

  • Procedure: a. TNG-6132 is serially diluted in DMSO and then further diluted in assay buffer. b. The USP1-UAF1 enzyme complex is added to the wells of a 384-well plate containing the diluted compound or DMSO control. c. The plate is incubated for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding. d. The reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate. e. The fluorescence intensity is measured over time using a plate reader (excitation/emission wavelengths appropriate for rhodamine 110). f. The rate of substrate cleavage is calculated, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Viability Assay

Objective: To assess the effect of TNG-6132 on the viability of cancer cell lines.

Methodology:

  • Cell Line: MDA-MB-436 (BRCA1 mutant breast cancer cell line).

  • Reagents: Cell culture medium (e.g., DMEM with 10% FBS), TNG-6132, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Procedure: a. MDA-MB-436 cells are seeded in 96-well plates and allowed to adhere overnight. b. TNG-6132 is serially diluted and added to the cells. A DMSO-only control is included. c. The cells are incubated with the compound for a specified period (e.g., 72 hours). d. The CellTiter-Glo® reagent is added to each well, and the plate is incubated for a short period to stabilize the luminescent signal. e. Luminescence is measured using a plate reader. f. The percentage of viable cells relative to the DMSO control is calculated, and IC50 values are determined from the dose-response curve.

Mouse Xenograft Efficacy Model

Objective: To evaluate the in vivo anti-tumor efficacy of TNG-6132.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG mice).

  • Cell Line: MDA-MB-436 cells.

  • Procedure: a. MDA-MB-436 cells are implanted subcutaneously into the flank of the mice. b. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). c. Mice are randomized into vehicle control and TNG-6132 treatment groups. d. TNG-6132 is formulated for oral administration and dosed daily at specified concentrations (e.g., 10, 30, 100 mg/kg). e. Tumor volume and body weight are measured regularly (e.g., twice weekly). f. At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for ub-PCNA). g. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Experimental and Developmental Workflow

The discovery and preclinical development of TNG-6132 followed a structured workflow, from initial target identification to in vivo efficacy studies.

TNG6132_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Target_ID Target Identification (USP1) HTS High-Throughput Screening Target_ID->HTS Lead_Gen Lead Generation HTS->Lead_Gen Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt In_Vitro_Potency In Vitro Potency Assays (Biochemical & Cellular) Lead_Opt->In_Vitro_Potency In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_Potency->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox

Caption: Discovery and preclinical development workflow for TNG-6132.

Conclusion

TNG-6132 is a potent and selective USP1 inhibitor with a clear mechanism of action and demonstrated preclinical efficacy in relevant cancer models. Its synthetic lethal approach in BRCA1/2-mutant tumors represents a promising targeted therapy. Further clinical development will be necessary to establish its safety and efficacy in patients. The data and protocols presented in this guide provide a comprehensive overview of the foundational science supporting the continued investigation of TNG-6132 and other USP1 inhibitors.

References

In-Depth Technical Guide: TNG-0746132 (Vopimetostat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

TNG-0746132 , also known as TNG462 and its International Nonproprietary Name (INN) Vopimetostat , is a potent and selective, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).

IUPAC Name: N-(6-amino-5-ethyl-3-pyridinyl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide

Mechanism of Action: A Synthetically Lethal Approach in MTAP-Deleted Cancers

TNG462 employs a synthetic lethality strategy to selectively target cancer cells with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and bladder cancer.

In normal cells, MTAP plays a crucial role in the methionine salvage pathway by metabolizing methylthioadenosine (MTA). In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[3] This accumulation is the key to TNG462's selective action.

MTA acts as an endogenous, partial inhibitor of PRMT5 by competing with its natural cofactor, S-adenosylmethionine (SAM).[2] TNG462 is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells. This cooperative binding potently and selectively inhibits the residual PRMT5 activity in these cancer cells, while largely sparing healthy cells where MTA levels are low.[1][2] The inhibition of PRMT5, an enzyme essential for various cellular processes including RNA splicing and signal transduction, leads to cell cycle arrest and apoptosis in MTAP-deleted tumor cells.

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for TNG462.

Table 1: In Vitro Activity of TNG462

AssayCell Line/SystemParameterValueReference
PRMT1 InhibitionBiochemical AssayIC506 nM
PRMT5 InhibitionBiochemical AssayIC50~1.1 nM
SDMA In-Cell WesternHAP1 MTAP-nullIC50800 pM
Cell ViabilityMTAP-deleted tumor cell linesGI5010-30 nM

Table 2: Preclinical In Vivo Efficacy of TNG462

Animal ModelDosing RegimenOutcomeReference
Xenograft mouse model (MTAP-deficient cell lines)40, 100 mg/kg; once daily or b.i.d; 21 days; p.o.Anti-tumor activity
Xenograft mouse model (MTAP-deficient cell line) with Osimertinib30 mg/kg; twice daily; 5 weeks; p.o.Synergistic anti-tumor activity

Experimental Protocols

Cell Viability Assay (General Protocol)

This protocol is a representative method for determining the effect of TNG462 on the viability of cancer cell lines.

Materials:

  • MTAP-deleted and wild-type cancer cell lines (e.g., HAP1 isogenic pair)

  • Complete cell culture medium

  • 96-well plates

  • TNG462 (Vopimetostat)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of TNG462 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the TNG462 dilutions or vehicle control (e.g., DMSO) to the respective wells.

  • Incubation: Incubate the plates for a specified period, typically 72 to 120 hours, at 37°C and 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Symmetric Dimethylarginine (SDMA) In-Cell Western Assay (General Protocol)

This assay quantifies the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine, a product of PRMT5-mediated methylation.

Materials:

  • MTAP-deleted and wild-type cancer cell lines

  • 96-well plates

  • TNG462 (Vopimetostat)

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde in PBS, 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibody against SDMA (e.g., from Cell Signaling Technology)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with TNG462 in a 96-well plate as described in the cell viability assay protocol.

  • Fixation and Permeabilization:

    • After the desired treatment period, remove the culture medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.

  • Blocking: Wash the cells with PBS containing 0.1% Tween-20 (PBST) and then block with blocking buffer for 1.5 hours at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-SDMA antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells multiple times with PBST.

    • Incubate with the fluorescently labeled secondary antibody and a nuclear stain diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells extensively with PBST.

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of the SDMA signal and normalize it to the nuclear stain signal to determine the relative SDMA levels.

Xenograft Tumor Model (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of TNG462 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • MTAP-deleted cancer cell line (e.g., LU99, OCI-LY19)

  • Matrigel (optional)

  • TNG462 (Vopimetostat)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

    • Subcutaneously inject approximately 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer TNG462 orally (p.o.) to the treatment group at the desired dose and schedule.

    • Administer the vehicle to the control group following the same schedule.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot).

    • Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Signaling Pathways and Logical Relationships

TNG462 Mechanism of Action in MTAP-Deleted Cancer Cells

The following diagram illustrates the synthetic lethal interaction exploited by TNG462.

TNG462_Mechanism cluster_wild_type MTAP Wild-Type Cell cluster_deleted MTAP-Deleted Cancer Cell MTAP_wt MTAP MTA_wt MTA (low levels) MTAP_wt->MTA_wt Metabolizes PRMT5_wt PRMT5 Substrate_wt Substrate PRMT5_wt->Substrate_wt Methylates SAM_wt SAM SAM_wt->PRMT5_wt Cofactor Methylated_Substrate_wt Symmetrically Dimethylated Substrate Substrate_wt->Methylated_Substrate_wt Cell_Survival_wt Normal Cell Function & Survival Methylated_Substrate_wt->Cell_Survival_wt MTAP_del MTAP Deletion MTA_del MTA (High Accumulation) MTAP_del->MTA_del PRMT5_del PRMT5 MTA_del->PRMT5_del Partially Inhibits PRMT5_MTA_TNG462 PRMT5-MTA-TNG462 Complex (Inactive) PRMT5_del->PRMT5_MTA_TNG462 TNG462 TNG462 TNG462->PRMT5_del Binds Cooperatively with MTA Methylation_Blocked Methylation Blocked PRMT5_MTA_TNG462->Methylation_Blocked Substrate_del Substrate Substrate_del->Methylation_Blocked Apoptosis Cell Cycle Arrest & Apoptosis Methylation_Blocked->Apoptosis

Caption: TNG462's selective mechanism in MTAP-deleted vs. wild-type cells.

Experimental Workflow for Preclinical Evaluation of TNG462

This diagram outlines the typical workflow for the preclinical assessment of a targeted anti-cancer agent like TNG462.

TNG462_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (PRMT5 Inhibition) Cell_Viability Cell Viability Assays (MTAP-deleted vs. WT) Biochemical_Assay->Cell_Viability Confirms Potency PD_Assay Pharmacodynamic Assays (SDMA Levels) Cell_Viability->PD_Assay Correlates Activity with Target Engagement Selectivity_Panel Selectivity Profiling (Kinase Panel) PD_Assay->Selectivity_Panel Ensures Specificity PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Panel->PK_Studies Proceed to In Vivo Xenograft_Models Xenograft Efficacy Models (Tumor Growth Inhibition) PK_Studies->Xenograft_Models Informs Dosing PD_InVivo In Vivo Pharmacodynamics (Tumor SDMA Levels) Xenograft_Models->PD_InVivo Confirms On-Target Activity in Tumors Toxicity_Studies Toxicology Studies Xenograft_Models->Toxicity_Studies Assesses Safety Clinical_Trials Phase I/II Clinical Trials Toxicity_Studies->Clinical_Trials Candidate for Clinical Development

Caption: Preclinical development workflow for TNG462.

References

In Vitro Activity of TNG-0746132: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Preclinical Data for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the currently available in vitro data for TNG-0746132, a compound with potential anticancer activity. Due to the limited public information on this compound, this guide focuses on the foundational aspects of its handling and preparation for experimental use, as detailed in publicly accessible vendor information. At present, specific quantitative data on its biological activity (e.g., IC50 values), detailed experimental protocols from peer-reviewed studies, and established signaling pathways are not available in the public domain. This suggests that this compound may be an early-stage investigational compound with data yet to be published.

Compound Handling and Solubility

Proper handling and solubilization of investigational compounds are critical for reproducible in vitro experiments. The following information has been compiled from vendor-supplied data sheets.

Stock Solution Preparation

The preparation of a stable, concentrated stock solution is the first step in most in vitro assays. For this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Table 1: this compound Stock Solution Preparation in DMSO

ParameterValueNotes
Solvent DMSOHygroscopic; use newly opened solvent for best results.
Maximum Solubility 33.33 mg/mL (65.94 mM)Ultrasonic assistance may be required.
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month.Avoid repeated freeze-thaw cycles.
Working Solution Preparation for In Vitro and In Vivo Experiments

For cell-based assays and animal studies, the DMSO stock solution must be further diluted in aqueous-based solutions. The following protocols have been suggested to prepare working solutions.[1][2][3] It is recommended to prepare these solutions fresh for each experiment.[2][3]

Table 2: Recommended Protocols for this compound Working Solution Preparation

ProtocolSolvent CompositionFinal ConcentrationNotes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.95 mM)A clear solution is expected.[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.95 mM)A clear solution is expected.[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.95 mM)A clear solution is expected.[1]

If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][2][3]

Experimental Workflow for In Vitro Studies

While specific experimental protocols for this compound are not available, a general workflow for assessing the in vitro activity of a novel anticancer compound is presented below. This logical relationship diagram illustrates the typical progression from initial compound handling to the assessment of cellular effects.

G cluster_0 Compound Preparation cluster_1 In Vitro Assay Preparation cluster_2 Treatment and Incubation cluster_3 Data Acquisition and Analysis A This compound Powder B Prepare DMSO Stock Solution (e.g., 10 mM) A->B C Store at -80°C B->C E Prepare Working Solutions (Serial Dilutions) B->E C->E D Culture Cancer Cell Lines F Seed Cells in Multi-well Plates D->F G Treat Cells with This compound Dilutions F->G H Incubate for a Defined Period (e.g., 24, 48, 72h) G->H I Perform Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) H->I J Measure Endpoint Signal (e.g., Absorbance, Luminescence) I->J K Calculate IC50 Value J->K

Figure 1. A generalized workflow for determining the in vitro cytotoxic activity of a compound.

Postulated Mechanism of Action and Signaling

The mechanism of action for this compound is not publicly disclosed. However, it is marketed as a compound for "synthesis of the compound with anticancer activity".[1][2][3][4] This suggests it may target common pathways involved in cancer cell proliferation, survival, or metastasis. A hypothetical signaling pathway that is often targeted by anticancer agents is presented below. This diagram illustrates a generic receptor tyrosine kinase (RTK) pathway, a frequent target in oncology drug discovery.

G cluster_0 Cell Membrane cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) p1 RTK->p1 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation p1->RAS p1->PI3K p2

Figure 2. A simplified diagram of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways.

Conclusion and Future Directions

This compound is an investigational compound with potential applications in oncology research. While current public information is limited to its basic chemical properties and solubility, the provided guidelines on its handling and preparation are essential for initiating in vitro studies. Future research will be necessary to elucidate its specific mechanism of action, identify its molecular targets, and quantify its potency and efficacy in various cancer models. As more data becomes publicly available through scientific publications and conference proceedings, a more detailed understanding of this compound's therapeutic potential will emerge. Researchers are encouraged to consult scientific databases for future updates on this compound.

References

Methodological & Application

TNG462 (Vopimetostat): Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNG462, also known as vopimetostat, is a potent and selective, orally bioavailable, MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It is currently under investigation for the treatment of solid tumors with methylthioadenosine phosphorylase (MTAP) deletion.[3][4] MTAP deletion, which occurs in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[5][6] TNG462 leverages this by binding to the PRMT5-MTA complex, leading to selective inhibition of PRMT5 in cancer cells with MTAP deletion while sparing healthy cells.[5][6] This targeted approach is based on the principle of synthetic lethality.[5] Preclinical and clinical studies have demonstrated the potential of TNG462 as a monotherapy and in combination with other targeted therapies.[7][8]

Mechanism of Action

In normal cells, the MTAP enzyme salvages adenine (B156593) and methionine from MTA. However, in cancer cells with MTAP gene deletion, the accumulation of MTA leads to a state of partial PRMT5 inhibition. TNG462 exploits this vulnerability by selectively binding to the PRMT5-MTA complex, thereby potently and selectively inhibiting its methyltransferase activity in MTAP-deleted cancer cells.[6] This inhibition of PRMT5, a key enzyme that methylates various proteins involved in cellular processes, induces DNA damage and cell cycle arrest at the G2/M phase, ultimately leading to cancer cell death.[9]

TNG462_Mechanism_of_Action cluster_normal_cell Normal Cell (MTAP Proficient) cluster_cancer_cell Cancer Cell (MTAP-Deleted) MTA_normal MTA MTAP MTAP Enzyme MTA_normal->MTAP Metabolized by Met_Ade Methionine + Adenine MTAP->Met_Ade PRMT5_normal PRMT5 Normal Cell Function Normal Cell Function PRMT5_normal->Normal Cell Function MTA_cancer MTA Accumulation PRMT5_cancer PRMT5 MTA_cancer->PRMT5_cancer Partially Inhibits PRMT5_MTA_TNG462 PRMT5-MTA-TNG462 Complex PRMT5_cancer->PRMT5_MTA_TNG462 Forms Complex with MTA and TNG462 TNG462 TNG462 TNG462->PRMT5_MTA_TNG462 CellDeath Cell Cycle Arrest & Apoptosis PRMT5_MTA_TNG462->CellDeath Potent Inhibition

Caption: Mechanism of action of TNG462 in MTAP-deleted cancer cells.

Preclinical Data Summary

In Vitro Activity
AssayCell LineParameterValueReference
Biochemical Potency-PRMT5·MTA Ki≤ 300 fM[2]
Cellular SDMA IC50HAP1 MTAP-nullIC50800 pM[2]
Viability GI50HAP1 MTAP-nullGI504 nM[2]
SelectivityHAP1 MTAP-WT vs. MTAP-nullFold Selectivity45-fold[2][6]
In Vivo Efficacy
ModelTreatmentDosingOutcomeReference
HCT116 MTAP-deleted xenograftsTNG462Oral administrationSelective inhibition of SDMA and tumor growth[9]
Multiple MTAP-deleted xenograft models (including BXPC3 and DOHH2)TNG462Oral administrationInhibition of tumor growth[9]
MTAP-null preclinical modelsTNG462 in combination with KRAS or EGFR inhibitorsOral administrationSignificant tumor regressions[8][10]
MTAP-null preclinical modelsTNG46260 mg/kg BID, orallyGenerally well-tolerated with <5% body weight loss[8]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal growth inhibition (GI50) of TNG462 in MTAP-deleted and MTAP-proficient cancer cell lines.

Methodology:

  • Cell Culture: Culture MTAP-deleted (e.g., HCT116 MTAP-null) and MTAP-proficient (e.g., HCT116 MTAP-WT) cells in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of TNG462 and treat the cells for a specified duration (e.g., 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI50 value.

Cell_Viability_Workflow Start Start: Culture Cells Seed Seed cells in 96-well plates Start->Seed Treat Treat with serial dilutions of TNG462 Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Add Cell Viability Reagent Incubate->Assay Read Measure Luminescence Assay->Read Analyze Analyze Data and Calculate GI50 Read->Analyze

Caption: Workflow for a cell viability assay to determine GI50.
Protocol 2: In-Cell Western for Symmetric Dimethylarginine (SDMA) Levels

Objective: To measure the pharmacodynamic effect of TNG462 by quantifying the inhibition of PRMT5 activity through SDMA levels.

Methodology:

  • Cell Culture and Treatment: Culture and treat MTAP-deleted cells with TNG462 as described in the viability assay protocol.

  • Cell Fixation and Permeabilization: After treatment, fix the cells with paraformaldehyde and permeabilize them with a detergent-based solution.

  • Blocking: Block non-specific antibody binding using a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for SDMA.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Normalization: Use a cell stain to normalize the SDMA signal to the total cell number in each well.

  • Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity to determine the IC50 for SDMA inhibition.

Clinical Trial Application

TNG462 is being evaluated in a Phase 1/2 clinical trial (NCT05732831) for patients with advanced or metastatic solid tumors with a confirmed MTAP deletion.[4][11] The trial is designed as a dose-escalation and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of TNG462 as a single agent and in combination with other therapies.[11][12]

Inclusion Criteria for Clinical Trial (Selected): [4][13]

  • Age ≥18 years.

  • Confirmed histologic or cytologic diagnosis of a locally advanced, metastatic, and/or unresectable solid tumor.

  • Documented bi-allelic (homozygous) deletion of MTAP in a tumor.

  • ECOG Performance Score of 0 to 1.

Exclusion Criteria for Clinical Trial (Selected): [4][13]

  • Known allergies, hypersensitivity, or intolerance to TNG462.

  • Uncontrolled intercurrent illness.

  • Active infection requiring systemic therapy.

  • Central nervous system metastases with progressive neurological symptoms.

Conclusion

TNG462 represents a promising targeted therapy for a significant patient population with MTAP-deleted cancers. The provided protocols and data summary offer a foundation for researchers to further investigate the preclinical and potential clinical applications of this novel MTA-cooperative PRMT5 inhibitor. The unique mechanism of action, leveraging the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition, underscores the potential for a significant therapeutic window.

References

Application Notes and Protocols for TNG-0746132 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of the novel anticancer compound TNG-0746132 in a cell culture setting.

Introduction

This compound is a novel synthetic compound with demonstrated anticancer properties. This document provides detailed application notes and standardized protocols for its use in cell culture experiments. The information herein is intended to guide researchers in accurately assessing the biological activity of this compound, with a focus on reproducibility and adherence to best practices in cell-based assays.

Compound Specifications

A clear understanding of the physicochemical properties of this compound is critical for its effective use in experimental settings.

PropertyValue
Molecular Formula C₂₆H₂₂F₃N
Molecular Weight 505.49 g/mol
Purity >98% (recommended)
Appearance Crystalline solid

Preparation and Storage of this compound Stock Solutions

Proper handling and storage of this compound are paramount to maintaining its stability and activity.

Protocol for Reconstitution:

  • Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥ 2.5 mg/mL. For in vivo studies or specific cell culture media, alternative solvent systems can be used, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution in DMSO, add 1.978 mL of DMSO to 10 mg of this compound.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if precipitation occurs.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Application in Cell Culture: Cell Viability and Proliferation Assays

Assessing the effect of this compound on cell viability and proliferation is a primary application in cell culture. Standard colorimetric or luminescent assays are recommended.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effect of this compound on cancer cell lines.

G cluster_prep Preparation cluster_treat Treatment cluster_incubation Incubation cluster_assay Assay prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add Viability Reagent (e.g., MTT, WST-1, CellTiter-Glo) incubate->add_reagent measure Measure Signal (Absorbance or Luminescence) add_reagent->measure analyze Data Analysis (IC50 Calculation) measure->analyze

Figure 1. Experimental workflow for a cell viability assay with this compound.
Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound is still under investigation, preliminary data suggests its involvement in key cancer-related signaling pathways. The following diagram provides a hypothetical representation of a potential mechanism.

G TNG This compound Target Putative Cellular Target (e.g., Kinase, Receptor) TNG->Target Inhibition Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Downstream Blocks Activation Apoptosis Induction of Apoptosis Downstream->Apoptosis Proliferation Inhibition of Cell Proliferation Downstream->Proliferation

Figure 2. Hypothesized signaling pathway for this compound.

Troubleshooting and Further Applications

Common Issues and Solutions:

  • Compound Precipitation: If this compound precipitates in the cell culture medium, consider using a lower concentration or a different solvent system. Pre-warming the medium before adding the compound may also help.

  • High Variability in Results: Ensure consistent cell seeding density and proper mixing of reagents. Use a multichannel pipette for adding compounds and reagents to minimize variability.

Further Applications:

  • Combination Studies: Investigate the synergistic effects of this compound with other known anticancer drugs.

  • Mechanism of Action Studies: Utilize techniques such as Western blotting, flow cytometry (for cell cycle and apoptosis analysis), and kinase profiling to further elucidate the molecular mechanism of this compound.

  • In Vivo Studies: Based on promising in vitro data, the efficacy of this compound can be evaluated in animal models of cancer.

By following these detailed application notes and protocols, researchers can effectively utilize this compound in their cell culture experiments to explore its potential as a novel anticancer agent.

References

Application Notes and Protocols: TNG-0746132 Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Initial Search and Data Unavailability:

Extensive searches for publicly available data on the dosage of TNG-0746132 in animal models did not yield specific results for this compound. The information necessary to create detailed application notes, protocols, and visualizations as requested is not available in the public domain. The search results pertained to other pharmaceutical compounds or provided general guidance on toxicological studies in animal models.

It is possible that this compound is an internal development code for a compound that has not yet been disclosed in publications, or the identifier may be inaccurate. Without foundational data on its pharmacology, mechanism of action, and preclinical testing, the generation of specific dosage and protocol recommendations is not feasible.

Proposed Alternative and Path Forward:

While information on this compound is unavailable, we can generate the requested detailed application notes and protocols for a different, publicly documented compound. To proceed, please provide the name of an alternative small molecule or biologic for which preclinical data in animal models is likely to be available.

Upon receiving the name of a suitable compound, the following detailed application notes and protocols will be developed, adhering to the original request's specifications for data presentation, experimental protocols, and visualizations.

[Alternative Compound Name] Application Notes and Protocols

(Content to be generated upon provision of an alternative compound)

1. Summary of Preclinical Dosage in Animal Models

All available quantitative data from preclinical studies will be summarized in a structured table for clear comparison. This will include:

Animal ModelRoute of AdministrationDosing RegimenObserved EfficacyToxicological FindingsReference
(e.g., C57BL/6 Mouse)(e.g., Oral Gavage)(e.g., 10 mg/kg, BID)(e.g., Tumor growth inhibition of X%)(e.g., No significant adverse effects)(e.g., Smith et al., 2023)
(e.g., Sprague-Dawley Rat)(e.g., Intravenous)(e.g., 5 mg/kg, once daily)(e.g., Reduction in inflammatory markers)(e.g., Mild, transient hepatotoxicity)(e.g., Jones et al., 2022)
(e.g., Cynomolgus Monkey)(e.g., Subcutaneous)(e.g., 2 mg/kg, weekly)(e.g., Target engagement confirmed by biomarker analysis)(e.g., Local injection site reactions)(e.g., Rodriguez et al., 2024)

2. Detailed Experimental Protocols

Methodologies for key experiments cited in the literature will be provided in a step-by-step format.

Protocol 1: Evaluation of Efficacy in a Xenograft Mouse Model

  • Objective: To assess the anti-tumor efficacy of [Alternative Compound Name] in an in vivo xenograft model.

  • Materials:

    • [Alternative Compound Name]

    • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)

    • 6-8 week old immunodeficient mice (e.g., NOD/SCID)

    • Cancer cell line (e.g., A549)

    • Matrigel

    • Calipers

    • Standard animal housing and husbandry equipment

  • Procedure:

    • Culture and expand the selected cancer cell line under appropriate conditions.

    • Prepare a cell suspension in a 1:1 mixture of media and Matrigel.

    • Subcutaneously implant 1 x 10^6 cells into the flank of each mouse.

    • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

    • Randomize mice into treatment and control groups (n=8-10 per group).

    • Prepare the dosing solution of [Alternative Compound Name] and the vehicle control.

    • Administer the specified dose of [Alternative Compound Name] or vehicle via the determined route (e.g., oral gavage) and schedule (e.g., once daily).

    • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health status throughout the study.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker assessment).

3. Signaling Pathways and Experimental Workflows

Diagrams illustrating the mechanism of action and experimental procedures will be provided.

Signaling Pathway

G cluster_cell Cell Membrane Receptor Receptor Downstream_Effector_1 Downstream Effector 1 Receptor->Downstream_Effector_1 Ligand Ligand Ligand->Receptor Alternative_Compound [Alternative Compound Name] Alternative_Compound->Receptor Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular_Response Downstream_Effector_2->Cellular_Response G Cell_Culture Cancer Cell Culture Implantation Xenograft Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Group Randomization Tumor_Growth->Randomization Dosing Treatment Administration Randomization->Dosing Data_Collection Tumor and Body Weight Measurement Dosing->Data_Collection Analysis Endpoint Analysis Data_Collection->Analysis

Application Notes and Protocols for TNG-0746132: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the stability and storage of the research compound TNG-0746132. Due to the limited publicly available stability data for this specific molecule, this guide combines information from product datasheets with general best practices for the handling of novel small molecule inhibitors.

Introduction

This compound is a compound used in the synthesis of molecules with anticancer activity. Proper handling and storage are critical to ensure the integrity, activity, and reproducibility of experimental results. This document outlines the known storage conditions for this compound solutions and provides a framework for assessing the stability of both the solid compound and solutions under various conditions.

This compound Storage Conditions

The following storage conditions are recommended for stock solutions of this compound. Adherence to these guidelines is crucial for maintaining the compound's stability.

Storage ConditionTemperatureDurationSource
Stock Solution-80°C6 months[1]
Stock Solution-20°C1 month[1]

Note: Information regarding the long-term stability of the lyophilized (solid) form of this compound is not publicly available. As a general best practice for novel research compounds, it is recommended to store the solid form at -20°C or below in a desiccator, protected from light.[1][2]

General Handling and Best Practices

To ensure the longevity and reliability of this compound, the following handling procedures are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound.

  • Environment: Handle the compound in a clean, dry, and well-ventilated area, preferably in a fume hood.

  • Light and Moisture Protection: Many research compounds are sensitive to light and moisture.[3] It is advisable to store this compound in an amber vial or other light-protecting container and to minimize its exposure to humidity.

  • Reconstitution: When preparing stock solutions, use a high-purity, anhydrous solvent as recommended by the supplier. For this compound, protocols for dissolution in DMSO and other vehicles are available.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes for storage.[2]

Experimental Protocol: Stability Assessment of this compound

The following is a generalized protocol for determining the stability of this compound under various conditions. This protocol should be adapted based on the specific experimental needs and available analytical instrumentation.

Objective: To evaluate the stability of this compound in both solid and solution form under different storage conditions (temperature, light, humidity).

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO (or other appropriate solvent)

  • Amber and clear glass vials

  • Controlled environment chambers (for temperature and humidity control)

  • Light source for photostability testing

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Mass Spectrometer (MS) (optional, for degradation product identification)

Methodology:

  • Sample Preparation:

    • Solid Stability: Dispense a known quantity of lyophilized this compound into several amber and clear glass vials.

    • Solution Stability: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration. Aliquot this solution into several amber and clear glass vials.

  • Storage Conditions:

    • Store the prepared vials under a matrix of conditions. A recommended starting point is outlined in the table below.

    • Include a control sample stored at -80°C for each time point.

  • Time Points:

    • Analyze samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analytical Method:

    • At each time point, analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.

    • Quantify the amount of this compound remaining and any degradation products formed. The percentage of remaining this compound can be calculated relative to the initial time point (T=0).

Table of Recommended Stability Testing Conditions:

ConditionTemperatureHumidityLight Exposure
Long-Term25°C60% RHProtected from light
Accelerated40°C75% RHProtected from light
Photostability25°CAmbientExposed to light
Freezer-20°CN/AProtected from light
Deep Freezer-80°CN/AProtected from light

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the stability and storage of this compound.

G cluster_storage Storage Conditions cluster_factors Stability Factors Solid_Compound Solid this compound (Lyophilized Powder) Stock_Solution This compound Stock Solution Solid_Compound->Stock_Solution Dissolution Aliquots Single-Use Aliquots Stock_Solution->Aliquots Aliquoting Temperature Temperature Temperature->Solid_Compound Temperature->Stock_Solution Light Light Light->Solid_Compound Light->Stock_Solution Humidity Humidity Humidity->Solid_Compound Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Stock_Solution

Caption: Factors influencing the stability of solid and solution forms of this compound.

G Start Start: Receive This compound Prep_Samples Prepare Solid and Solution Samples Start->Prep_Samples Set_Conditions Store Samples under Varied Conditions (Temp, Light, Humidity) Prep_Samples->Set_Conditions Time_Points Time Point Reached? Set_Conditions->Time_Points Time_Points->Set_Conditions No Analyze Analyze by Stability- Indicating HPLC Time_Points->Analyze Yes Data_Analysis Quantify Purity and Degradation Products Analyze->Data_Analysis Data_Analysis->Time_Points End End: Determine Shelf-Life Data_Analysis->End

Caption: Experimental workflow for assessing the stability of this compound.

References

Application Notes and Protocols for Small Molecule Inhibitors in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Note: The compound "TNG-0746132" could not be found in publicly available databases. The following application notes and protocols are provided as a detailed template for a hypothetical small molecule inhibitor. Researchers should substitute "Inhibitor-X" with the specific details of their compound of interest.

Application Notes

Product Name: Inhibitor-X

Target: Hypothetical Target Protein (e.g., a specific kinase or signaling protein)

Background: Inhibitor-X is a potent and selective small molecule inhibitor of Target-X, a key component of the hypothetical "Cell Growth Signaling Pathway." Dysregulation of Target-X and its downstream signaling has been implicated in various cellular processes such as proliferation and survival. These application notes provide a detailed protocol for utilizing Inhibitor-X to probe this signaling pathway using Western blot analysis.

Mechanism of Action: Inhibitor-X is designed to bind to the active site of Target-X, preventing its phosphorylation and subsequent activation. This leads to a downstream decrease in the phosphorylation of key effector proteins, which can be readily detected by Western blotting.

Data Presentation

The following tables provide a template for summarizing quantitative data from Western blot experiments using Inhibitor-X.

Table 1: Recommended Antibody Dilutions

Antibody TargetSupplierCatalog #Recommended Dilution
Phospho-Target-X (p-Target-X)Example Corp.ABC-1231:1000
Total Target-XExample Corp.DEF-4561:1000
Phospho-Downstream-ProteinExample Corp.GHI-7891:1000
Total Downstream-ProteinExample Corp.JKL-0121:1000
GAPDH (Loading Control)Example Corp.MNO-3451:5000

Table 2: IC50 Values for Inhibitor-X

Cell LineTreatment DurationIC50 (nM)
Cell Line A24 hours50
Cell Line B24 hours150
Cell Line C48 hours25

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of Inhibitor-X in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of Inhibitor-X. Include a DMSO-only control.

  • Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 12, 24 hours) at 37°C and 5% CO2.

Protein Extraction
  • Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples with lysis buffer to ensure equal loading in the subsequent steps.

Western Blotting
  • Sample Preparation: To 20-30 µg of protein lysate, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 60-90 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in the blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): If probing for multiple proteins on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-blocked and re-probed with another primary antibody.

Visualizations

G cluster_0 Cell Growth Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_X Target-X Receptor->Target_X p_Target_X p-Target-X (Active) Target_X->p_Target_X Phosphorylation Downstream_Protein Downstream Protein p_Target_X->Downstream_Protein p_Downstream_Protein p-Downstream Protein (Active) Downstream_Protein->p_Downstream_Protein Phosphorylation Cell_Proliferation Cell Proliferation & Survival p_Downstream_Protein->Cell_Proliferation Inhibitor_X Inhibitor-X Inhibitor_X->p_Target_X Inhibition

Caption: Hypothetical signaling pathway illustrating the mechanism of Inhibitor-X.

G Cell_Treatment 1. Cell Treatment with Inhibitor-X Protein_Extraction 2. Protein Extraction (Lysis) Cell_Treatment->Protein_Extraction Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: General workflow for Western blot analysis.

Application Notes and Protocols for TNG-0746132 in Immunofluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available information on the specific compound "TNG-0746132" is limited. The following application notes and protocols are provided as a comprehensive guide for utilizing a novel small molecule inhibitor in immunofluorescence (IF) assays. The proposed mechanism of action and experimental data are illustrative and should be adapted based on the actual target and characteristics of this compound.

Introduction

This compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of specific proteins, providing critical insights into the mechanism of action of new drug candidates. These application notes provide detailed protocols for the use of this compound in immunofluorescence assays, enabling researchers to investigate its effects on target proteins and signaling pathways within cells and tissues.

Hypothetical Mechanism of Action

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the PI3K (Phosphoinositide 3-kinase) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This compound is presumed to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition would lead to decreased activity of downstream targets like mTOR and ultimately affect cell cycle progression and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 TNG This compound TNG->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Survival Cell Survival pAkt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Hypothetical signaling pathway of this compound as a PI3K inhibitor.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from immunofluorescence experiments with this compound.

Table 1: Dose-Dependent Effect of this compound on p-Akt (Ser473) Nuclear Intensity

This compound Concentration (nM)Mean Nuclear Fluorescence Intensity (A.U.)Standard DeviationN
0 (Vehicle)150.212.53
1125.810.13
1085.48.93
10040.15.23
100015.73.13

Table 2: Time-Course of this compound (100 nM) Effect on Target Protein Localization

Time Point (hours)Cytoplasmic:Nuclear Ratio of Protein XStandard DeviationN
00.80.13
11.50.23
62.80.43
124.20.53
244.10.63

Experimental Protocols

Protocol 1: Immunocytochemistry (ICC) for Cultured Cells

This protocol is designed for analyzing the effects of this compound on protein expression and localization in adherent cell cultures.

Materials:

  • Cultured cells (e.g., HeLa, A549)

  • Glass coverslips or imaging-compatible plates

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS

  • Primary antibodies (e.g., anti-p-Akt, anti-target protein)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.

  • Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA and incubate for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.[1]

  • Permeabilization:

    • (If the target protein is intracellular) Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[1][2]

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[3]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.[2]

  • Washing: Wash three times with PBS for 5 minutes each to remove unbound primary antibody.[4]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate for 1 hour at room temperature, protected from light.[2]

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate with DAPI solution (or other nuclear stain) for 5 minutes.

    • Wash twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. Acquire images using consistent settings for all experimental conditions.

G Start Start: Seed Cells Treat Treat with this compound and Vehicle Control Start->Treat Wash1 Wash with PBS (2x) Treat->Wash1 Fix Fix with 4% PFA (15 min) Wash1->Fix Wash2 Wash with PBS (3x) Fix->Wash2 Perm Permeabilize with Triton X-100 (10 min, if needed) Wash2->Perm Wash3 Wash with PBS (3x) Perm->Wash3 Block Block with BSA/Serum (1 hour) Wash3->Block PrimaryAb Incubate with Primary Antibody (2h RT or O/N 4°C) Block->PrimaryAb Wash4 Wash with PBS (3x) PrimaryAb->Wash4 SecondaryAb Incubate with Secondary Antibody (1 hour, protected from light) Wash4->SecondaryAb Wash5 Wash with PBS (3x) SecondaryAb->Wash5 Counterstain Counterstain with DAPI (5 min) Wash5->Counterstain Wash6 Wash with PBS (2x) Counterstain->Wash6 Mount Mount Coverslip Wash6->Mount Image Image on Fluorescence Microscope Mount->Image

Caption: Immunocytochemistry workflow for this compound treatment.

Protocol 2: Immunohistochemistry (IHC) for Frozen Tissue Sections

This protocol is for visualizing the effects of this compound on target proteins in tissue samples.

Materials:

  • Frozen tissue sections on charged slides

  • This compound (for in vivo studies)

  • PBS

  • Fixation Solution: Cold acetone (B3395972) or 4% PFA

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum, 1.5% BSA in PBS

  • Primary and secondary antibodies

  • DAPI

  • Mounting medium

Procedure:

  • Tissue Preparation: For in vivo studies, tissues should be harvested from animals treated with this compound or vehicle, embedded in OCT compound, and flash-frozen. Cut 5-10 micron sections using a cryostat.

  • Thawing and Fixation:

    • Thaw slides at room temperature for 15-30 minutes.

    • Fix in cold acetone for 10 minutes at -20°C or 4% PFA for 15 minutes at room temperature.[4]

    • Wash slides three times in PBS for 5 minutes each.

  • Permeabilization (if PFA fixed):

    • Incubate with Permeabilization Buffer for 10 minutes.

    • Wash three times in PBS.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute primary antibody in Blocking Buffer.

    • Apply to sections and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash three times in PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Apply fluorophore-conjugated secondary antibody.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash three times in PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI for 5 minutes.

  • Mounting and Imaging: Rinse briefly in PBS, mount with anti-fade medium, and image.

Logical Workflow for Experimental Design

When investigating a novel compound like this compound, a logical progression of experiments is crucial.

G Start Define Hypothesis: This compound inhibits Target X DoseResponse Dose-Response Experiment (ICC) - Determine optimal concentration (IC50) - Assess effect on p-Akt Start->DoseResponse TimeCourse Time-Course Experiment (ICC) - Use optimal concentration - Determine onset and duration of effect DoseResponse->TimeCourse Optimal Conc. Localization Subcellular Localization Study - Confocal microscopy - Quantify nuclear vs. cytoplasmic signal TimeCourse->Localization Optimal Time Validation In Vivo Validation (IHC on treated tissues) - Confirm target engagement in a physiologically relevant context Localization->Validation Conclusion Conclusion on Cellular MOA Validation->Conclusion

Caption: Logical workflow for characterizing this compound with IF.

References

Application Notes and Protocols: TNG-0746132 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific molecule "TNG-0746132" for in vivo imaging applications is not publicly available at this time. Extensive searches for this identifier in scientific literature and clinical trial databases did not yield any specific results. The following application notes and protocols are provided as a generalized framework based on common practices for novel radiotracers in preclinical and clinical research. These should be adapted based on the actual physicochemical properties and biological targets of this compound once that information becomes available.

Introduction

In vivo imaging is a critical tool in drug development and biomedical research, enabling the non-invasive study of biological processes within a living organism. Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that utilizes radiotracers to visualize and quantify physiological, biochemical, and pharmacological processes at the molecular level. This document outlines the hypothetical application of a novel PET radiotracer, this compound, for in vivo imaging studies.

Principle of the Method

PET imaging with this compound would involve the administration of a minute, radiolabeled quantity of the compound to a subject. The radiolabel, a positron-emitting isotope, decays and releases positrons. These positrons annihilate with nearby electrons, producing two gamma rays that travel in opposite directions. The PET scanner detects these gamma rays, and through computational reconstruction, generates a three-dimensional image of the tracer's distribution in the body. The concentration of this compound in specific tissues or organs can provide quantitative information about the density and activity of its biological target.

Hypothetical Signaling Pathway and Target Engagement

This diagram illustrates a hypothetical mechanism of action for this compound, where it binds to a specific cell surface receptor, leading to the internalization of the receptor-ligand complex. This process allows for the accumulation of the radiotracer within the target cells, enabling their visualization via PET imaging.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Receptor This compound->Receptor Binding Endosome Endosome Receptor->Endosome Internalization PET_Signal PET Signal (Gamma Rays) Endosome->PET_Signal Radioactive Decay

Caption: Hypothetical mechanism of this compound target engagement and signal generation.

Experimental Protocols

The following are generalized protocols for preclinical and clinical in vivo imaging studies using a novel PET tracer like this compound.

Preclinical Imaging Protocol (Rodent Model)

This workflow outlines the key steps for conducting a PET imaging study in a rodent model, from animal preparation to data analysis.

A Animal Preparation (e.g., fasting, anesthesia) B Radiotracer Administration (e.g., intravenous injection of this compound) A->B C Dynamic or Static PET Scan B->C E Image Reconstruction and Co-registration C->E D CT or MRI Scan (for anatomical reference) D->E F Region of Interest (ROI) Analysis E->F G Quantification of Tracer Uptake (e.g., %ID/g, SUV) F->G

Caption: Standard workflow for a preclinical PET imaging study.

Detailed Methodology:

  • Animal Handling and Preparation:

    • House animals in accordance with institutional guidelines.

    • Fast animals for 4-6 hours prior to imaging to reduce background signal, if metabolically relevant.

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging procedure.

    • Place a catheter in the tail vein for radiotracer administration.

  • Radiotracer Administration:

    • Draw a known activity of this compound (e.g., 3.7-7.4 MBq) into a shielded syringe.

    • Administer the radiotracer via the tail vein catheter as a bolus injection.

    • Record the exact time of injection and the administered dose.

  • PET/CT or PET/MR Imaging:

    • Position the animal on the scanner bed.

    • Acquire a CT or MR scan for anatomical localization and attenuation correction.

    • Initiate the PET scan. The acquisition can be dynamic (continuous scanning for 60-90 minutes post-injection) or static (a single scan at a specific time point, e.g., 60 minutes post-injection).

  • Image Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with the corresponding CT or MR images.

    • Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.

    • Calculate the tracer uptake in each ROI, often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

Clinical Imaging Protocol (Human Subjects)

This logical flow diagram illustrates the key phases and decision points in a first-in-human clinical trial for a new imaging agent.

A Patient Screening and Consent B Radiotracer Preparation and Quality Control A->B C Patient Preparation (e.g., fasting, vital signs) B->C D Radiotracer Administration C->D E PET/CT or PET/MR Imaging D->E F Safety Monitoring E->F G Adverse Events? F->G H Image Analysis and Dosimetry Calculations G->H No J Report Adverse Event G->J Yes I Follow-up H->I J->I

Caption: Logical workflow for a first-in-human PET imaging clinical trial.

Detailed Methodology:

  • Subject Recruitment and Preparation:

    • Recruit healthy volunteers or patients according to the approved clinical trial protocol.

    • Obtain written informed consent.

    • Instruct subjects to fast for at least 4 hours prior to the scan.

    • Obtain vital signs and perform a physical examination.

  • Radiotracer Administration:

    • Administer a sterile, pyrogen-free formulation of this compound intravenously. The injected activity will be determined by dosimetry calculations from preclinical studies and regulatory guidelines.

    • Monitor the subject for any immediate adverse reactions.

  • PET/CT or PET/MR Imaging:

    • Position the subject in the scanner.

    • Acquire a series of whole-body PET scans at multiple time points post-injection to determine the biodistribution and pharmacokinetics of the tracer.

    • Acquire a CT or MR scan for anatomical correlation and attenuation correction.

  • Data and Safety Analysis:

    • Reconstruct and analyze the images to determine the tracer's uptake in various organs.

    • Calculate the radiation dosimetry for each organ and the effective dose for the whole body.

    • Monitor subjects for any adverse events during and after the study.

Data Presentation

Quantitative data from in vivo imaging studies with this compound should be summarized in tables for clear comparison.

Table 1: Hypothetical Biodistribution of this compound in a Rodent Tumor Model (n=5)

OrganMean %ID/g ± SD
Blood1.5 ± 0.3
Heart2.1 ± 0.4
Lungs3.5 ± 0.7
Liver8.2 ± 1.5
Spleen2.8 ± 0.6
Kidneys15.7 ± 2.9
Muscle0.9 ± 0.2
Brain0.5 ± 0.1
Tumor10.3 ± 2.1

Table 2: Hypothetical Human Radiation Dosimetry Estimates for this compound

OrganAbsorbed Dose (mGy/MBq)
Adrenals0.035
Brain0.010
Breasts0.008
Gallbladder wall0.045
LLI wall0.050
Small intestine0.030
Stomach wall0.025
ULI wall0.070
Heart wall0.020
Kidneys0.150
Liver0.090
Lungs0.015
Effective Dose (mSv/MBq) 0.022

Conclusion

While specific information on this compound is not currently available, the frameworks provided in these application notes offer a comprehensive guide for its potential use in in vivo imaging. The successful application of this compound as a PET radiotracer will depend on its specificity, sensitivity, and safety profile, which must be rigorously evaluated in preclinical and clinical studies. The detailed protocols and data presentation formats outlined here provide a foundation for such investigations. Researchers and drug development professionals are encouraged to adapt these guidelines based on the specific characteristics of this compound as they become known.

Application Notes and Protocols: Administration of Novel Compounds in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I have conducted a thorough search for "TNG-0746132" to provide you with detailed Application Notes and Protocols regarding its delivery methods in mice. However, my search did not yield any specific information for a compound with this designation. It is possible that "this compound" is an internal compound name, a very new agent not yet described in public literature, or a hypothetical placeholder.

Therefore, to fulfill your request for a detailed guide, I have created a comprehensive set of Application Notes and Protocols for common and effective drug delivery methods in mice. This document is designed to serve as a robust template that you can adapt for your specific compound of interest. The protocols and data presented are based on established best practices in preclinical research.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selection of an appropriate administration route is a critical step in the preclinical evaluation of novel therapeutic compounds in murine models. The chosen method can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1] This document provides an overview of common delivery methods in mice, detailed experimental protocols, and key quantitative parameters to consider during study design.

Common Routes of Administration in Mice

The choice of administration route depends on the physicochemical properties of the compound, the desired therapeutic effect (e.g., systemic vs. local), and the experimental endpoint.[2][3]

  • Enteral Administration:

    • Oral (PO): Administration through the mouth, typically via gavage. This route is convenient but subject to first-pass metabolism in the liver, which may reduce bioavailability.[4]

  • Parenteral Administration: Bypasses the gastrointestinal tract, leading to more rapid and predictable systemic exposure.[3][4]

    • Intravenous (IV): Injected directly into a vein, most commonly the tail vein. This method ensures 100% bioavailability and rapid distribution.[5][6]

    • Intraperitoneal (IP): Injected into the abdominal cavity. It is a common route for systemic delivery, offering a larger surface area for absorption than subcutaneous injection.[4][5][6]

    • Subcutaneous (SC): Injected under the skin. This route provides a slower, more sustained release of the compound.[2]

    • Intramuscular (IM): Injected into a muscle. Absorption is typically faster than SC but depends on local blood flow.[2][4]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for common administration routes in adult mice.

Table 1: Recommended Maximum Volumes and Needle Sizes for Administration Routes in Adult Mice

Route of AdministrationMaximum VolumeRecommended Needle Gauge
Intravenous (IV) - Tail Vein< 0.2 mL27-30 G
Intraperitoneal (IP)< 2-3 mL25-27 G
Subcutaneous (SC)< 2-3 mL (divided into multiple sites)25-27 G
Intramuscular (IM)< 0.05 mL per site25-27 G
Oral (PO) - Gavageup to 10 mL/kg18-20 G (bulb-tipped)

Data compiled from multiple sources.[2][4]

Table 2: General Absorption Rate Comparison

Route of AdministrationRelative Absorption Rate
Intravenous (IV)Fastest
Intraperitoneal (IP)Fast
Intramuscular (IM)Moderate
Subcutaneous (SC)Slow
Oral (PO)Slowest

This is a general guide; actual rates depend on the compound's formulation and properties.[2]

Detailed Experimental Protocols

Protocol 2.1: Intravenous (IV) Tail Vein Injection

Objective: To administer a compound directly into the systemic circulation for rapid effect and complete bioavailability.

Materials:

  • Test compound in a sterile, isotonic solution

  • Mouse restrainer

  • Heat lamp or warm water bath

  • 27-30 gauge needle attached to a 1 mL syringe

  • 70% ethanol (B145695) or isopropanol (B130326) wipes

  • Gauze

Procedure:

  • Prepare the test compound solution to the final desired concentration. Ensure it is sterile and at room temperature.

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water for 1-2 minutes to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer, allowing access to the tail.

  • Wipe the tail with a 70% alcohol swab to disinfect the injection site and improve visualization of the veins.

  • Position the needle, with the bevel facing upwards, parallel to the vein.

  • Gently insert the needle into one of the lateral tail veins. A slight "pop" may be felt, and a small amount of blood may enter the needle hub upon successful entry.

  • Slowly inject the solution, monitoring for any signs of swelling or leakage, which would indicate a failed injection. The maximum recommended volume is typically less than 0.2 mL.[2][5]

  • After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2.2: Intraperitoneal (IP) Injection

Objective: To administer a compound into the peritoneal cavity for systemic absorption.

Materials:

  • Test compound in a sterile solution

  • 25-27 gauge needle attached to a 1 mL syringe

  • 70% ethanol or isopropanol wipes

Procedure:

  • Prepare the test compound solution to the final desired concentration.

  • Firmly restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse so its head is pointing downwards at a slight angle. This will help to move the abdominal organs away from the injection site.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.

  • Wipe the area with a 70% alcohol swab.

  • Insert the needle at a 15-20 degree angle. You should feel a slight "pop" as the needle penetrates the peritoneum.

  • Aspirate gently to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.

  • Inject the solution. The maximum recommended volume is typically less than 2-3 mL.[2]

  • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Protocol 2.3: Oral Gavage (PO)

Objective: To administer a precise dose of a compound directly into the stomach.

Materials:

  • Test compound in solution or suspension

  • Appropriately sized, flexible, or rigid bulb-tipped gavage needle (18-20 gauge for adult mice)

  • 1 mL syringe

Procedure:

  • Prepare the test compound formulation.

  • Measure the distance from the mouse's oral cavity to the last rib to estimate the correct insertion depth of the gavage needle.

  • Securely restrain the mouse in a vertical position by scruffing the neck.

  • Gently insert the gavage needle into the mouth, just off-center to avoid the trachea, and advance it along the roof of the mouth and down the esophagus. The mouse should swallow the tube as it is advanced.

  • If any resistance is met, or if the mouse shows signs of respiratory distress, withdraw the needle immediately.

  • Once the needle is at the predetermined depth, administer the solution slowly. The maximum recommended volume is up to 10 mL/kg.[2][4]

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any adverse effects.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel compound like this compound, targeting a receptor tyrosine kinase (RTK) in a cancer context.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibition RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for a Pharmacokinetic (PK) Study in Mice

This diagram outlines a typical workflow for conducting a PK study in mice to determine the ADME properties of a new compound.

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing and Sampling cluster_analysis Bioanalysis and Data Interpretation A Compound Formulation (e.g., in 0.5% HPMC) C Dose Calculation (based on body weight) A->C B Animal Acclimatization (e.g., 1 week) B->C D Compound Administration (e.g., IV or PO) C->D E Serial Blood Sampling (e.g., submandibular vein) D->E Time points: 0.25, 0.5, 1, 2, 4, 8, 24h F Sample Processing (e.g., plasma separation) E->F G LC-MS/MS Analysis of Plasma Samples F->G H PK Parameter Calculation (AUC, Cmax, T1/2) G->H I Data Reporting and Interpretation H->I

Caption: General workflow for a murine pharmacokinetic study.

References

Application Notes and Protocols: TNG462 Co-treatment Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical co-treatment strategies involving TNG462 (vopimetostat), a potent and selective MTA-cooperative PRMT5 inhibitor. The initial user query "TNG-0746132" is likely a typographical error, as all relevant public data points to TNG462, a clinical-stage therapeutic from Tango Therapeutics.

TNG462 is designed to selectively target cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common alteration in various solid tumors.[1][2][3] This genetic loss leads to the accumulation of methylthioadenosine (MTA), which forms a complex with PRMT5. TNG462 cooperatively binds to this PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5's enzymatic activity and inducing synthetic lethality in MTAP-deleted cancer cells.[1][4]

This document outlines the scientific rationale, available data, and generalized experimental protocols for investigating TNG462 in combination with other targeted therapies.

Co-treatment with RAS(ON) Inhibitors: Daraxonrasib (RMC-6236) and Zoldonrasib (RMC-9805)

Scientific Rationale: A significant percentage of MTAP-deleted tumors, particularly in pancreatic and lung cancers, also harbor activating mutations in RAS genes (e.g., KRAS).[5][6][7][8][9] Preclinical data have demonstrated strong synergistic activity when TNG462 is combined with RAS(ON) inhibitors, providing a strong basis for clinical investigation.[5][8][10][11] A Phase 1/2 clinical trial (NCT06922591) is currently evaluating the safety and efficacy of TNG462 in combination with the RAS(ON) multi-selective inhibitor daraxonrasib and the RAS(ON) G12D-selective inhibitor zoldonrasib in patients with MTAP-deleted and RAS-mutant pancreatic or lung cancer.[5][10][12][13][14][15]

Preclinical Data Summary:

CombinationCancer Type ModelsKey FindingsReference
TNG462 + Zoldonrasib (RMC-9805)Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft (KP4, MTAP-null, KRAS G12D)Combination treatment led to significant and durable tumor regressions, superior to either single agent.[16]
TNG462 + Daraxonrasib (RMC-6236)Pancreatic and Lung Cancer (Preclinical Models)Preclinical data show strong combination activity.[5][8][10][11]

Clinical Data Summary (Ongoing Trial):

Clinical Trial IDPhaseCombinationPatient PopulationStatus
NCT069225911/2TNG462 + Daraxonrasib or TNG462 + ZoldonrasibPatients with MTAP-deleted and RAS-mutant metastatic pancreatic or lung cancer.Recruiting
Generalized Protocol for In Vivo Xenograft Studies:

Objective: To evaluate the in vivo efficacy of TNG462 in combination with a RAS inhibitor in a relevant MTAP-deleted, RAS-mutant cancer xenograft model.

Materials:

  • Cell Line: KP4 (or other suitable MTAP-deleted, RAS-mutant cell line)

  • Animals: Immunocompromised mice (e.g., nude or NSG)

  • Compounds: TNG462, RAS inhibitor (e.g., zoldonrasib), vehicle control

  • Equipment: Calipers, animal balance, oral gavage needles

Methodology:

  • Cell Culture and Implantation:

    • Culture KP4 cells in appropriate media and conditions.

    • Implant a specified number of cells (e.g., 1x10^6) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (n=3-5 mice per group).

  • Dosing:

    • TNG462: Administer orally at a dose such as 60 mg/kg, twice daily (BID).[16]

    • RAS Inhibitor: Administer as per established protocols for the specific inhibitor.

    • Combination Group: Administer both TNG462 and the RAS inhibitor.

    • Control Group: Administer vehicle.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include tumor regression and overall survival.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., IHC for SDMA).

Experimental Workflow for In Vivo Combination Study:

G cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., KP4) implantation Subcutaneous Implantation cell_culture->implantation randomization Tumor Growth & Randomization implantation->randomization dosing Dosing (Vehicle, TNG462, RASi, Combo) randomization->dosing monitoring Tumor & Body Weight Monitoring dosing->monitoring endpoint Endpoint Analysis (TGI, Regression) monitoring->endpoint pd_analysis Pharmacodynamic Analysis (IHC) endpoint->pd_analysis G cluster_normal Normal Cell (MTAP WT) cluster_cancer Cancer Cell (MTAP-deleted) MTAP_WT MTAP MTA_low Low MTA MTAP_WT->MTA_low PRMT5_active Active PRMT5 MTA_low->PRMT5_active SDMA_normal Normal SDMA PRMT5_active->SDMA_normal Cell_Homeostasis Cell Homeostasis SDMA_normal->Cell_Homeostasis MTAP_del MTAP Deletion MTA_high High MTA MTAP_del->MTA_high PRMT5_MTA PRMT5-MTA Complex MTA_high->PRMT5_MTA PRMT5_inhibited Inhibited PRMT5 PRMT5_MTA->PRMT5_inhibited TNG462 Binding TNG462 TNG462 TNG462->PRMT5_MTA SDMA_low Low SDMA PRMT5_inhibited->SDMA_low Apoptosis Apoptosis SDMA_low->Apoptosis

References

Application Notes and Protocols: TNG-0746132 & CRISPR Screen Applications

Author: BenchChem Technical Support Team. Date: December 2025

Topic: CRISPR Screen Applications for Novel Cancer Therapeutics Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

CRISPR-Cas9 based genetic screens are powerful tools for elucidating the mechanisms of action of novel therapeutics, identifying patient populations that will respond to treatment, and understanding potential resistance pathways. While there is no public information available for a compound specifically named "TNG-0746132," the following application notes detail the use of CRISPR screens with closely related compounds, likely from the same developmental series, such as the USP1 inhibitor TNG348. These notes will focus on the identification of synthetic lethal interactions and mechanisms of resistance, which are critical for the advancement of targeted cancer therapies.

Application 1: Identification of Synthetic Lethal Interactions

Synthetic lethality occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not. CRISPR screens are an ideal technology to uncover these relationships, providing a basis for targeted therapies in cancers with specific genetic alterations. For instance, inhibition of the deubiquitinating enzyme USP1 has shown synthetic lethality in tumors with deficiencies in homologous recombination (HRD), such as those with BRCA1/2 mutations.[1]

Quantitative Data Summary: Gene Ontology Enrichment Analysis of Top Synthetic Lethal Hits with USP1 Inhibition
Gene Ontology TermDescriptionRepresentative Genesp-value
GO:0006298 Mismatch repairMSH2, MSH6, MLH1, PMS2< 0.001
GO:0006281 DNA repairRAD18, UBE2K, PCNA< 0.001
GO:0072376 Translesion synthesisREV1, REV3L, POLH< 0.01
GO:0043138 DNA damage response, signal transduction by p53 class mediatorTP53, CHEK2, ATM< 0.05

This table represents a hypothetical enrichment analysis based on typical results from a CRISPR screen targeting DNA repair pathways. The specific p-values are illustrative.

Experimental Protocol: Genome-Wide CRISPR-Cas9 Screen for Synthetic Lethality

This protocol outlines the steps for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that are synthetic lethal with a USP1 inhibitor.

1. Cell Line Selection and Preparation:

  • Select a cancer cell line with a relevant genetic background (e.g., BRCA1-mutant breast cancer cell line).

  • Ensure stable expression of Cas9 nuclease in the selected cell line. This can be achieved by lentiviral transduction followed by antibiotic selection.

  • Expand and bank the Cas9-expressing cells.

2. sgRNA Library Transduction:

  • Use a genome-wide sgRNA library (e.g., GeCKO v2).

  • Produce high-titer lentivirus for the sgRNA library.

  • Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

  • Select transduced cells with an appropriate antibiotic (e.g., puromycin).

3. Drug Treatment and Cell Culture:

  • Split the cell population into two groups: a treatment group and a vehicle control group.

  • Treat the treatment group with the USP1 inhibitor (e.g., TNG348) at a pre-determined concentration (e.g., IC20).

  • Culture the cells for a sufficient period to allow for the depletion of cells with synthetic lethal knockouts (typically 14-21 days).

  • Maintain a sufficient number of cells to ensure adequate library representation throughout the experiment.

4. Genomic DNA Extraction and Sequencing:

  • Harvest cells from both the treatment and control groups at the end of the experiment.

  • Extract genomic DNA from each population.

  • Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.

  • Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in both populations.

5. Data Analysis:

  • Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

  • Normalize the read counts.

  • Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly depleted in the treatment group compared to the control group.

  • Perform gene-level analysis to identify genes whose knockout confers sensitivity to the USP1 inhibitor.

  • Conduct pathway analysis on the identified synthetic lethal genes to understand the underlying biological mechanisms.

Signaling Pathway Diagram

SyntheticLethality cluster_0 BRCA1/2 Mutant Cancer Cell cluster_1 Therapeutic Intervention cluster_2 Outcome BRCA1_2 BRCA1/2 (Deficient) HR Homologous Recombination BRCA1_2->HR Required for Apoptosis Cell Death (Synthetic Lethality) HR->Apoptosis Deficiency leads to dependence on TLS DNA_Damage DNA Damage DNA_Damage->HR Repair TLS Translesion Synthesis DNA_Damage->TLS Bypass USP1i USP1 Inhibitor (e.g., TNG348) USP1 USP1 USP1i->USP1 Inhibits USP1i->Apoptosis Induces USP1->TLS Enables TLS->Apoptosis Inhibition leads to cell death in HR deficient cells

Caption: Synthetic lethality of USP1 inhibition in BRCA1/2 mutant cells.

Application 2: Identification of Resistance Mechanisms

CRISPR screens can also be employed to identify genes whose loss confers resistance to a particular therapeutic agent. This is crucial for predicting and overcoming clinical resistance.

Quantitative Data Summary: Genes Conferring Resistance to USP1 Inhibitors
GeneFunctionFold Enrichment (Resistant vs. Sensitive)p-value
RAD18 E3 ubiquitin-protein ligase involved in DNA repair15.2< 0.0001
UBE2K Ubiquitin-conjugating enzyme12.8< 0.0001
PCNA Proliferating cell nuclear antigen, scaffold for DNA synthesis and repair proteins9.5< 0.001
PARP1 Poly(ADP-ribose) polymerase 1, involved in DNA repair7.3< 0.01

This table is a representative example of data that could be generated from a CRISPR resistance screen. The fold enrichment and p-values are illustrative.

Experimental Protocol: CRISPR-Cas9 Screen for Drug Resistance

This protocol details a positive selection screen to identify gene knockouts that lead to resistance to a USP1 inhibitor.

1. Cell Line and Library Preparation:

  • Follow steps 1 and 2 from the synthetic lethality screen protocol.

2. Drug Treatment:

  • Treat the transduced cell population with a high concentration of the USP1 inhibitor (e.g., IC80 or higher). This concentration should be sufficient to kill the majority of the cells.

  • Maintain the cells under continuous drug pressure for an extended period (e.g., 3-4 weeks) to allow for the outgrowth of resistant clones.

  • A parallel vehicle-treated control population should be maintained.

3. Genomic DNA Extraction and Sequencing:

  • Harvest the resistant cell population and the control population.

  • Extract genomic DNA.

  • Amplify the sgRNA cassettes and perform NGS.

4. Data Analysis:

  • Align sequencing reads and obtain read counts.

  • Identify sgRNAs that are significantly enriched in the drug-resistant population compared to the initial cell population or the vehicle-treated control.

  • Perform gene-level analysis to identify genes whose loss confers resistance.

  • Validate top hits through individual gene knockouts and subsequent drug sensitivity assays.

Experimental Workflow Diagram

ResistanceScreenWorkflow A 1. Cas9-expressing Cancer Cell Line B 2. Transduce with Genome-wide sgRNA Library A->B C 3. Treat with High Dose USP1 Inhibitor B->C D 4. Culture to Select for Resistant Clones C->D E 5. Isolate Genomic DNA D->E F 6. Amplify sgRNA Cassettes and Perform NGS E->F G 7. Identify Enriched sgRNAs in Resistant Population F->G H 8. Validate Candidate Resistance Genes G->H

Caption: Workflow for a CRISPR-based drug resistance screen.

Conclusion

CRISPR-Cas9 screens are an indispensable tool in modern drug development. The application of these screens to novel therapeutics, such as USP1 inhibitors, provides deep mechanistic insights, identifies patient selection biomarkers, and reveals potential resistance pathways. The detailed protocols and conceptual frameworks provided in these application notes offer a guide for researchers to effectively utilize CRISPR technology to accelerate the development of targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: TNG-0746132

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of TNG-0746132.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1]

Q2: I am observing incomplete dissolution of this compound in DMSO. What could be the cause?

A2: Several factors can contribute to incomplete dissolution. One common issue is the quality of the DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of this compound.[1] It is crucial to use newly opened or anhydrous DMSO. Additionally, the concentration you are trying to achieve may exceed the solubility limit.

Q3: Are there any physical methods to aid the dissolution of this compound?

A3: Yes, if you observe precipitation or phase separation, gentle heating and/or sonication can be used to facilitate dissolution.[1]

Q4: My experiment requires a solvent other than pure DMSO. What are some recommended solvent formulations for in vivo or in vitro use?

A4: For in vitro and in vivo experiments, several solvent formulations can be used. These typically involve a co-solvent system to maintain solubility in aqueous environments. See the table below for specific formulations.[1]

Solubility Data

Solvent/FormulationSolubility
DMSO≥ 33.33 mg/mL (65.94 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.95 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.95 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.95 mM)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous or newly opened DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortexer

    • Water bath or sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile tube.

    • Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of 505.49 g/mol ).

    • Vortex the solution thoroughly for 2-5 minutes.

    • If the compound does not fully dissolve, you may use an ultrasonic bath for 10-15 minutes or gently warm the solution at 37°C for a short period.

    • Visually inspect the solution to ensure it is clear and free of particulates before use.

    • For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of a this compound Working Solution for In Vivo Studies (Example with PEG300 and Tween-80)

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL)

    • PEG300

    • Tween-80

    • Saline solution

    • Sterile tubes

  • Procedure (for 1 mL of working solution):

    • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

    • To the mixture from the previous step, add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to the mixture to reach a final volume of 1 mL. Mix thoroughly. The final concentration of this compound will be 2.5 mg/mL.[1]

Troubleshooting Workflow

TNG_0746132_Dissolution_Troubleshooting start Start: this compound not dissolving check_dmso Is the DMSO new or anhydrous? start->check_dmso use_new_dmso Use freshly opened or anhydrous DMSO check_dmso->use_new_dmso No check_concentration Is the concentration too high? check_dmso->check_concentration Yes use_new_dmso->check_concentration adjust_concentration Adjust to a lower concentration check_concentration->adjust_concentration Yes apply_physical_methods Apply gentle heat (37°C) and/or sonication check_concentration->apply_physical_methods No adjust_concentration->apply_physical_methods check_dissolution Does the compound dissolve? apply_physical_methods->check_dissolution solution_ready Solution is ready for use check_dissolution->solution_ready Yes contact_support If issues persist, consider alternative solvent systems or contact technical support check_dissolution->contact_support No

Caption: Troubleshooting workflow for dissolving this compound.

References

TNG-0746132 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with the PRMT5 inhibitor, TNG-0746132.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] By inhibiting PRMT5, this compound blocks these methylation events, which are critical for the regulation of several cellular processes, including gene transcription, mRNA splicing, and cell cycle progression.[1][3] Dysregulation of PRMT5 activity is observed in various cancers, making it a compelling therapeutic target.[3][4]

Q2: What are the primary cellular pathways affected by this compound?

This compound primarily impacts pathways regulated by PRMT5's methyltransferase activity. These include:

  • Transcriptional Regulation: PRMT5-mediated histone methylation (e.g., symmetric dimethylation of H3R8 and H4R3) can repress the expression of tumor suppressor genes and activate oncogenes.[4][5] Inhibition by this compound can, therefore, modulate the expression of these cancer-related genes.

  • mRNA Splicing: PRMT5 is essential for the proper functioning of the spliceosome, a cellular machine responsible for intron removal from pre-mRNA.[1][6] this compound can disrupt this process, leading to intron retention and the generation of aberrant mRNA transcripts.[1][7]

  • Cell Cycle Control: PRMT5 influences the expression of key cell cycle regulators.[3] By inhibiting PRMT5, this compound can induce cell cycle arrest.

Troubleshooting Guide

Issue 1: this compound is not dissolving properly in DMSO.

  • Possible Cause 1: Hygroscopic DMSO. DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of many compounds.

    • Solution: Always use freshly opened, anhydrous (water-free) DMSO for preparing your stock solution.

  • Possible Cause 2: Concentration exceeds solubility limit.

    • Solution: The maximum reported solubility of this compound in DMSO is 33.33 mg/mL (65.94 mM).[4] Do not attempt to prepare stock solutions at higher concentrations.

  • Possible Cause 3: Insufficient dissolution technique.

    • Solution: To aid dissolution, use ultrasonic treatment (sonication) and/or gentle warming of the solution.[4]

Issue 2: Precipitation is observed in the stock solution after storage.

  • Possible Cause: The compound may have come out of solution during storage, especially at lower temperatures. This does not necessarily indicate degradation.

    • Solution: Before use, allow the vial to warm to room temperature. Ensure the compound is fully redissolved, using sonication or gentle warming if necessary, before making dilutions.

Issue 3: Inconsistent results in cell-based assays.

  • Possible Cause 1: Inaccurate stock solution concentration due to incomplete dissolution.

    • Solution: Ensure your this compound stock solution is clear and free of any visible precipitate before preparing working dilutions.

  • Possible Cause 2: Degradation of the compound.

    • Solution: Follow the recommended storage conditions to maintain the stability of this compound. For long-term storage of the solid compound, -20°C is recommended for up to 3 years.[4] Once in solution, store at -80°C for up to 6 months or -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Possible Cause 3: Precipitation of the compound in aqueous media.

    • Solution: When preparing working solutions for cell-based assays, it is crucial to avoid direct, high-fold dilution of the DMSO stock into aqueous culture media, as this can cause the compound to precipitate. Prepare intermediate dilutions in a co-solvent or a mixture of DMSO and media before the final dilution into the assay medium.

Data Presentation

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO33.3365.94Requires sonication; use of anhydrous DMSO is critical.[4]

Table 2: In Vivo Formulations for this compound

Formulation ComponentsSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.95 mM)[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.95 mM)[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.95 mM)[4]

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder-20°C3 years[4]
4°C2 years[4]
In Solvent-80°C6 months[4]
-20°C1 month[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (Molecular Weight: 505.49 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh out 5.05 mg of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also be applied if needed.

  • Verify Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

Protocol 2: General Workflow for an In Vitro Cell Proliferation Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium. To avoid precipitation, first, prepare an intermediate dilution of the DMSO stock in the medium, and then perform the serial dilutions. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value of this compound for the tested cell line.

Visualizations

PRMT5_Signaling_Pathway PRMT5 Signaling and Inhibition by this compound PRMT5 PRMT5 Histones Histones (H3, H4) PRMT5->Histones Methylates (SDMA) Spliceosome Spliceosome Components (e.g., Sm proteins) PRMT5->Spliceosome Methylates (SDMA) TNG This compound TNG->PRMT5 Inhibits Transcription_Repression Transcription Repression Histones->Transcription_Repression Leads to Transcription_Activation Transcription Activation Histones->Transcription_Activation Leads to Tumor_Suppressors Tumor Suppressor Genes (e.g., RB1, ST7) Cell_Growth Cancer Cell Growth and Proliferation Tumor_Suppressors->Cell_Growth Inhibits Oncogenes Oncogenes (e.g., FGFR3, c-myc) Oncogenes->Cell_Growth Promotes Splicing mRNA Splicing Spliceosome->Splicing Regulates pre_mRNA pre-mRNA mRNA Mature mRNA pre_mRNA->mRNA Correct Splicing Aberrant_mRNA Aberrant mRNA (Intron Retention) Transcription_Repression->Tumor_Suppressors Affects Transcription_Activation->Oncogenes Affects Splicing->Aberrant_mRNA Inhibition leads to

Caption: PRMT5 signaling pathway and the inhibitory effect of this compound.

Experimental_Workflow General Experimental Workflow for In Vitro Testing of this compound start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound prep_stock->prepare_dilutions treat_cells Treat Cells with This compound seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate for Defined Period (e.g., 72h) treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Measure Signal (Absorbance/Luminescence) add_reagent->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro cell proliferation assay with this compound.

References

TNG462 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with TNG462, an MTA-cooperative PRMT5 inhibitor for the treatment of MTAP-deleted cancers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TNG462?

A1: TNG462 is a potent and selective, orally bioavailable inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Its mechanism is unique as it is an MTA-cooperative inhibitor. In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates. TNG462 preferentially binds to the PRMT5-MTA complex, leading to selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells where MTA levels are low.[1][2][3][4] This targeted approach is based on the principle of synthetic lethality.[2][4][5]

Q2: Why is TNG462 specifically developed for MTAP-deleted cancers?

A2: The deletion of the MTAP gene, which occurs in approximately 10-15% of all human cancers, leads to a build-up of MTA within the cancer cells.[1][6] This accumulation of MTA creates a unique therapeutic window. TNG462 was designed to exploit this by selectively binding to the PRMT5-MTA complex.[2][4][7] This selectivity allows for potent inhibition of PRMT5 in tumor cells while having a minimal effect on healthy cells, which have functional MTAP and therefore low levels of MTA.[8]

Q3: What are the downstream effects of PRMT5 inhibition by TNG462 in MTAP-deleted cells?

A3: Preclinical studies have shown that inhibition of PRMT5 in MTAP-deleted cells by an MTA-cooperative inhibitor leads to an induction of DNA damage, evidenced by increased phosphorylation of H2AX, and subsequent cell cycle arrest in the G2/M phase.[1] This ultimately triggers apoptosis in the cancer cells.[8]

Q4: Is there any information on the off-target profile of TNG462?

A4: In preclinical profiling, TNG462 was tested against a panel of 39 other methyltransferases at concentrations of 1 and 10 μM. The results showed no significant activity against these other enzymes, indicating a high degree of selectivity for PRMT5.[6]

Q5: What is the clinical trial status of TNG462?

A5: TNG462 is currently in a Phase 1/2 clinical trial (NCT05732831) for patients with advanced or metastatic solid tumors with a confirmed homozygous MTAP deletion.[1][9] The study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of TNG462.[9][10]

Troubleshooting Guide

Issue 1: Difficulty in determining MTAP status for patient/sample selection.

  • Solution: The clinical trial protocol for TNG462 (NCT05732831) specifies two primary methods for confirming MTAP deletion:

    • Next-Generation Sequencing (NGS): To detect bi-allelic (homozygous) deletion of the MTAP gene in the tumor.

    • Immunohistochemistry (IHC): To confirm the absence of MTAP protein expression in the tumor tissue.[9][11] It is crucial to use one of these validated methods to ensure accurate patient or sample selection for experiments involving TNG462.

Issue 2: Unexpected toxicity or lack of efficacy in preclinical models.

  • Potential Cause A: Incorrect MTAP status. As TNG462's efficacy is dependent on MTA accumulation, it is essential to confirm that the cell lines or xenograft models used have a homozygous MTAP deletion.

  • Potential Cause B: In vitro assay conditions. The potency of TNG462 is enhanced in the presence of MTA. Ensure that in vitro assays, particularly biochemical assays, are conducted under conditions that mimic the high MTA environment of MTAP-deleted cells.

  • Troubleshooting Steps:

    • Verify the MTAP status of your preclinical models using NGS or IHC.

    • For in vitro studies, consider supplementing the media with MTA to better reflect the conditions in MTAP-deleted cells.

    • Review the published preclinical data on TNG462 to ensure your experimental setup and expected outcomes are aligned with previous findings.[1][6]

Issue 3: Questions regarding the safety profile of TNG462 in the clinical setting.

  • Information: Preliminary data from the ongoing Phase 1/2 study of vopimetostat (TNG462) was reported in October 2025. As of September 1, 2025, with 179 patients enrolled, the following safety information was shared:

    • No treatment-related Grade 4 or 5 adverse events were observed.

    • Grade 3 adverse events were infrequent, with the exception of anemia, which was reported in 13% of patients.

    • No patients discontinued (B1498344) the drug due to treatment-related adverse events.

    • Only 8% of patients receiving the 250 mg once-daily dose required a dose reduction.[12]

Quantitative Data Summary

Table 1: Preliminary Clinical Safety and Efficacy of Vopimetostat (TNG462) in MTAP-deleted Cancers (as of Sept 1, 2025) [12]

MetricValue
Number of Patients Enrolled179
Patients at Active Doses (≥200 mg)154
Tumor Evaluable Patients (enrolled >6 months prior)94
Overall Response Rate (ORR)27%
Disease Control Rate (DCR)78%
Median Progression-Free Survival (mPFS)6.4 months
Grade 3 Anemia13%
Treatment-Related Grade 4 or 5 Events0%
Drug-Related Dose Discontinuations0%

Experimental Protocols

Protocol 1: Determining MTAP Deletion Status

As per the clinical trial protocol for TNG462 (NCT05732831), the following methods are utilized:

  • Next-Generation Sequencing (NGS):

    • Tumor tissue or circulating tumor DNA (ctDNA) is collected from the patient.

    • DNA is extracted and sequenced using a validated NGS panel that includes the MTAP gene locus.

    • Data is analyzed to identify a bi-allelic (homozygous) deletion of the MTAP gene.

  • Immunohistochemistry (IHC):

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.

    • Sections are stained with a validated antibody specific for the MTAP protein.

    • A certified pathologist evaluates the slides for the absence of MTAP protein expression in the tumor cells, with appropriate positive and negative controls.

Visualizations

TNG462_Mechanism_of_Action TNG462 Mechanism of Action in MTAP-deleted Cancer cluster_normal_cell Normal Cell (MTAP Proficient) cluster_cancer_cell Cancer Cell (MTAP Deleted) MTAP_WT MTAP Gene MTAP_protein MTAP Protein MTAP_WT->MTAP_protein MTA_low Low MTA Levels MTAP_protein->MTA_low Metabolizes MTA PRMT5_active Active PRMT5 MTA_low->PRMT5_active No significant inhibition Normal_function Normal Cell Function PRMT5_active->Normal_function TNG462_normal TNG462 TNG462_normal->PRMT5_active Low affinity for PRMT5 alone MTAP_del MTAP Gene Deletion MTA_high High MTA Accumulation MTAP_del->MTA_high No MTAP protein PRMT5_MTA_complex PRMT5-MTA Complex MTA_high->PRMT5_MTA_complex Forms complex with PRMT5 Inhibited_PRMT5 Inhibited PRMT5 PRMT5_MTA_complex->Inhibited_PRMT5 Inhibited by TNG462 TNG462_cancer TNG462 TNG462_cancer->PRMT5_MTA_complex High affinity binding Apoptosis Cell Cycle Arrest & Apoptosis Inhibited_PRMT5->Apoptosis

Caption: TNG462's MTA-cooperative mechanism of action.

TNG462_Clinical_Trial_Workflow TNG462 Clinical Trial (NCT05732831) Patient Workflow Patient_Pool Patients with Advanced/ Metastatic Solid Tumors Screening Screening for Eligibility Patient_Pool->Screening MTAP_Test Tumor Biopsy/ ctDNA Analysis Screening->MTAP_Test MTAP_Deleted MTAP Deletion Confirmed (NGS or IHC) MTAP_Test->MTAP_Deleted Positive MTAP_WT MTAP Proficient MTAP_Test->MTAP_WT Negative Enrollment Enrollment into Phase 1/2 Study MTAP_Deleted->Enrollment Screen_Fail Screen Fail MTAP_WT->Screen_Fail Phase1 Phase 1: Dose Escalation/ Safety Assessment Enrollment->Phase1 Phase2 Phase 2: Dose Expansion/ Efficacy Assessment Phase1->Phase2 Determine RP2D Follow_Up Follow-up for Long-term Outcomes Phase2->Follow_Up

Caption: Patient selection and trial workflow for TNG462.

References

Technical Support Center: TNG-0746132

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated "TNG-0746132." The information provided below is based on general principles of in vitro toxicology and common issues encountered with novel small molecule inhibitors in cancer cell line research. This serves as a general guide and should be adapted based on the specific characteristics of this compound once data becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for novel targeted anti-cancer agents?

Novel targeted therapies are often designed to inhibit specific molecules or signaling pathways that are crucial for cancer cell growth and survival. These can include protein kinases, enzymes involved in DNA repair, or components of cell cycle regulation. The intended effect is to induce cell cycle arrest or apoptosis (programmed cell death) selectively in cancer cells while sparing normal, healthy cells.

Q2: How do I determine the optimal concentration of this compound for my experiments?

The optimal concentration of a new compound is typically determined by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This involves treating your cell line of interest with a range of concentrations of the compound and measuring cell viability or a specific downstream effect after a set incubation period (e.g., 24, 48, or 72 hours).

Q3: I am observing high toxicity in my control (non-cancerous) cell lines. What could be the reason?

High toxicity in non-cancerous cell lines may indicate off-target effects of the compound. It is crucial to assess the selectivity of the compound by comparing its activity in cancer cell lines versus a panel of normal cell lines. If high toxicity in normal cells is consistently observed, it may suggest a narrow therapeutic window for the compound.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.
  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a uniform number of cells is seeded in each well. Use a cell counter for accuracy and visually inspect plates after seeding to confirm even distribution.

  • Possible Cause 2: Compound precipitation.

    • Solution: Check the solubility of this compound in your culture medium. It may be necessary to use a different solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all treatments, including vehicle controls.

  • Possible Cause 3: Edge effects on the assay plate.

    • Solution: Avoid using the outer wells of the plate for experimental treatments, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

Problem 2: No significant cytotoxic effect observed at expected concentrations.
  • Possible Cause 1: Cell line resistance.

    • Solution: The target of this compound may not be expressed or may be mutated in your chosen cell line. Verify the presence and status of the target protein using techniques like Western blotting or sequencing. Consider screening a panel of cell lines with known genetic backgrounds.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: The cytotoxic effects of some compounds may take longer to manifest. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint.

  • Possible Cause 3: Compound instability.

    • Solution: The compound may be unstable in culture medium over long incubation periods. Consider replenishing the medium with fresh compound at regular intervals for longer experiments.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast CancerData not available
A549Lung CancerData not available
HCT116Colon CancerData not available
U87 MGGlioblastomaData not available
HEK293Normal Kidney (Control)Data not available

Experimental Protocols

Protocol 1: General Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the data and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: General workflow for determining the IC50 of this compound using an MTT assay.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway TNG0746132 This compound TargetProtein Target Protein X TNG0746132->TargetProtein inhibits DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellCycleArrest Cell Cycle Arrest DownstreamEffector2->CellCycleArrest Apoptosis Apoptosis DownstreamEffector2->Apoptosis

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

Technical Support Center: TNG-0746132

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of TNG-0746132 to prevent its degradation and ensure experimental success. The information provided is based on the characteristics of similar peptide boronic acid derivatives and general best practices for sensitive chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for compounds similar to this compound, which are peptide boronic acid derivatives, is likely oxidative cleavage of the boronic acid group.[1] This can be exacerbated by factors such as exposure to air (oxygen), presence of oxidizing agents, and non-optimal pH conditions.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under inert gas (e.g., argon or nitrogen) at -20°C or lower. It should be kept in a tightly sealed vial to prevent exposure to moisture and air. Avoid repeated freeze-thaw cycles.

Q3: How should I prepare solutions of this compound?

A3: It is recommended to use deoxygenated solvents to prepare solutions of this compound. Solvents can be deoxygenated by sparging with an inert gas like argon or nitrogen. Prepare solutions fresh for each experiment if possible. If a stock solution needs to be stored, it should be aliquoted into single-use vials and stored at -80°C under an inert atmosphere.

Q4: Can I use common antioxidants to prevent degradation?

A4: Caution is advised when using antioxidants. In studies of similar peptide boronic acid derivatives, the addition of ascorbate (B8700270) and EDTA was found to accelerate rather than inhibit degradation.[1] Therefore, their use is not recommended without specific validation for this compound.

Troubleshooting Guide

Issue: I am observing a significant loss of this compound activity in my experiments.

  • Question 1: How was the this compound stored?

    • Answer: Improper storage is a common cause of degradation. Ensure the compound is stored at ≤ -20°C under an inert atmosphere and protected from light. If the compound was stored improperly, it is advisable to use a fresh, properly stored vial.

  • Question 2: How were the solutions of this compound prepared and handled?

    • Answer: Exposure to atmospheric oxygen during solution preparation and handling can lead to oxidative degradation. Use deoxygenated solvents and prepare solutions immediately before use. Minimize the time the solution is exposed to air.

  • Question 3: What is the pH of your experimental buffer?

    • Answer: Peptide boronic acids can be susceptible to degradation under both acidic and basic conditions.[1] The optimal pH for stability should be determined, but it is generally advisable to work with buffers in the neutral pH range (6.8-7.4) unless the experimental protocol requires otherwise.

Issue: My experimental results with this compound are inconsistent.

  • Question 1: Are you using fresh or previously frozen solutions?

    • Answer: Repeated freeze-thaw cycles can degrade the compound. If you are not using freshly prepared solutions, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

  • Question 2: Have you tested for the presence of oxidizing contaminants in your experimental setup?

    • Answer: Contaminants in buffers or other reagents can contribute to oxidative degradation. Ensure high-purity reagents and water are used. It may be beneficial to include a control experiment to test the stability of this compound in the experimental buffer over the time course of the experiment.

Data Presentation

Table 1: Illustrative Stability of a Representative Peptide Boronic Acid Derivative Under Various Conditions.

ConditionTemperature (°C)Incubation Time (hours)Remaining Active Compound (%)
Control (Inert Atmosphere) 42498
Exposure to Air 42475
pH 5.0 Buffer 25485
pH 7.4 Buffer 25495
pH 9.0 Buffer 25480
+ 1 mM H₂O₂ 251<10

Note: This data is illustrative and based on the expected behavior of peptide boronic acid derivatives. Actual stability of this compound should be experimentally determined.

Experimental Protocols

Protocol: Enzyme Inhibition Assay Using this compound

  • Preparation of Deoxygenated Buffer:

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

    • Place the buffer in a flask and sparge with argon or nitrogen gas for at least 30 minutes on ice to remove dissolved oxygen.

    • Keep the buffer under a gentle stream of inert gas while in use.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under an inert atmosphere (e.g., in a glove box or using an argon-filled balloon), dissolve the compound in a suitable deoxygenated solvent (e.g., DMSO) to prepare a high-concentration stock solution.

    • Aliquot the stock solution into single-use vials, flush with inert gas, and store at -80°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single-use aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in deoxygenated assay buffer immediately before use.

  • Enzyme Inhibition Assay:

    • In a microplate, add the enzyme and the deoxygenated assay buffer.

    • Add the this compound working solutions to the wells.

    • Incubate for the desired period at the specified temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress using a plate reader.

Mandatory Visualizations

G cluster_0 Oxidative Degradation Pathway This compound This compound Cleavage Cleavage of Boronic Acid Group This compound->Cleavage Oxidizing_Agent Oxidizing Agent (e.g., O₂, H₂O₂) Oxidizing_Agent->Cleavage Inactive_Metabolite Inactive Metabolite (Alcohol) Cleavage->Inactive_Metabolite

Caption: Proposed oxidative degradation pathway of this compound.

G cluster_1 Experimental Workflow for this compound Handling Start Start Equilibrate Equilibrate Vial to Room Temp. Start->Equilibrate Inert_Atmosphere Work Under Inert Atmosphere Equilibrate->Inert_Atmosphere Deoxygenated_Solvent Use Deoxygenated Solvent Inert_Atmosphere->Deoxygenated_Solvent Prepare_Stock Prepare Stock Solution Deoxygenated_Solvent->Prepare_Stock Aliquot Aliquot into Single-Use Vials Prepare_Stock->Aliquot Store Store at -80°C Aliquot->Store End End Store->End

Caption: Recommended workflow for handling this compound.

G cluster_2 Troubleshooting Degradation Issues Inconsistent_Results Inconsistent Results or Loss of Activity Check_Storage Check Storage Conditions (Temp, Inert Gas) Inconsistent_Results->Check_Storage Check_Handling Check Solution Prep & Handling Inconsistent_Results->Check_Handling Check_pH Check Buffer pH Inconsistent_Results->Check_pH Use_New_Vial Use a New Vial of Compound Check_Storage->Use_New_Vial Improper Use_Deoxygenated_Solvents Use Freshly Prepared Deoxygenated Solvents Check_Handling->Use_Deoxygenated_Solvents Improper Optimize_pH Optimize Buffer pH for Stability Check_pH->Optimize_pH Not Optimal Problem_Solved Problem Resolved Use_New_Vial->Problem_Solved Use_Deoxygenated_Solvents->Problem_Solved Optimize_pH->Problem_Solved

Caption: Decision tree for troubleshooting this compound degradation.

References

TNG-0746132 inconsistent results in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the investigational compound TNG-0746132. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound in our cell-based proliferation assays. What could be the cause?

A1: Inconsistent IC50 values for this compound can arise from several factors. It's essential to systematically evaluate your experimental setup. Here are some common causes of variability:

  • Cell Health and Passage Number: The health, confluency, and passage number of your cells can significantly impact their response to treatment.[1][2][3] Ensure you are using cells within a consistent and low passage number range and that they are in the logarithmic growth phase at the time of treatment.

  • Compound Stability and Handling: this compound may be sensitive to storage conditions, light exposure, or repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment and minimize the exposure of the compound to harsh conditions.

  • Assay Protocol Variations: Minor differences in incubation times, reagent concentrations, or even the type of microplate used can introduce variability.[3][4] Adhere strictly to a standardized protocol.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and response to drugs.[1][3] Regularly test your cell cultures for mycoplasma.

Q2: The inhibitory effect of this compound in our in vitro kinase assay is lower than expected. What should we troubleshoot?

A2: A lower-than-expected inhibitory effect in a biochemical assay can often be traced back to the assay conditions or the integrity of the reagents.[5][6] Consider the following:

  • Enzyme Activity: Ensure the kinase used in your assay is active and used at an appropriate concentration. Enzyme activity can diminish over time with improper storage.

  • ATP Concentration: The inhibitory potential of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. If this compound is ATP-competitive, its apparent potency will decrease as the ATP concentration increases.

  • Compound Purity and Concentration: Verify the purity and concentration of your this compound stock solution.

  • Buffer Composition: The pH, ionic strength, and presence of additives in the assay buffer can affect both enzyme activity and compound behavior.[7]

Q3: We are seeing inconsistent tumor growth inhibition in our in vivo mouse models treated with this compound. How can we improve reproducibility?

A3: In vivo experiments are inherently more complex and subject to greater variability.[8][9] To improve the reproducibility of your this compound in vivo studies, consider these factors:

  • Animal and Model Selection: The choice of animal model, including species and strain, is critical for study success.[8] Ensure the selected model is appropriate for your research question.

  • Drug Formulation and Administration: The formulation of this compound for in vivo use can impact its solubility, stability, and bioavailability. Ensure consistent preparation and administration of the dosing solution.

  • Randomization and Blinding: To minimize bias, animals should be randomized into treatment groups, and the study should be conducted in a blinded manner whenever possible.[8]

  • Animal Health and Husbandry: The health status and living conditions of the animals can influence experimental outcomes.[9]

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound in various cancer cell lines to illustrate potential sources of variability.

Cell LineCancer TypeAssay TypeIC50 (nM)Notes
HCT116Colorectal CarcinomaCell Viability (72h)50Low passage number, optimal growth conditions.
HCT116Colorectal CarcinomaCell Viability (72h)250High passage number, cells nearing confluency.
A549Lung CarcinomaCell Viability (72h)120Standard assay conditions.
A549Lung CarcinomaCell Viability (72h)500Different serum batch used in culture medium.
MDA-MB-231Breast CancerCell Viability (72h)85Freshly prepared compound dilutions.
MDA-MB-231Breast CancerCell Viability (72h)400Compound subjected to multiple freeze-thaw cycles.

Experimental Protocols

Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and fit a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay Protocol
  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase assay buffer. Prepare a serial dilution of this compound.

  • Assay Reaction: In a 384-well plate, add the kinase, this compound (or vehicle), and substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Detection: Use a suitable detection method (e.g., fluorescence, luminescence) to measure kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Signaling_Protein Signaling_Protein Kinase_B->Signaling_Protein Activates Transcription_Factor Transcription_Factor Signaling_Protein->Transcription_Factor Translocates to Nucleus Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Growth_Factor Growth_Factor Growth_Factor->Receptor Binds This compound This compound This compound->Kinase_B Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Results Observed Check_Compound 1. Verify Compound Integrity Inconsistent_Results->Check_Compound Check_Cells 2. Assess Cell Health & Culture Check_Compound->Check_Cells Compound OK Compound_Issue e.g., Degradation, Purity Check_Compound->Compound_Issue Check_Protocol 3. Review Assay Protocol Check_Cells->Check_Protocol Cells Healthy Cell_Issue e.g., Passage #, Contamination Check_Cells->Cell_Issue Check_Equipment 4. Calibrate Equipment Check_Protocol->Check_Equipment Protocol Correct Protocol_Issue e.g., Incubation Time, Reagent Conc. Check_Protocol->Protocol_Issue Analyze_Data 5. Re-analyze Data Check_Equipment->Analyze_Data Equipment OK Equipment_Issue e.g., Pipette Calibration, Reader Settings Check_Equipment->Equipment_Issue Root_Cause_Identified Root Cause Identified Analyze_Data->Root_Cause_Identified Analysis Validated

Caption: A stepwise workflow for troubleshooting inconsistent experimental results.

Logical_Relationships cluster_causes Potential Causes of Variability Compound_Factors Compound Factors Inconsistent_Results Inconsistent Results Compound_Factors->Inconsistent_Results Purity Purity Compound_Factors->Purity Stability Stability Compound_Factors->Stability Solubility Solubility Compound_Factors->Solubility Biological_Factors Biological Factors Biological_Factors->Inconsistent_Results Cell_Line Cell_Line Biological_Factors->Cell_Line Passage_Number Passage_Number Biological_Factors->Passage_Number Contamination Contamination Biological_Factors->Contamination Technical_Factors Technical Factors Technical_Factors->Inconsistent_Results Pipetting Pipetting Technical_Factors->Pipetting Incubation_Time Incubation_Time Technical_Factors->Incubation_Time Reagents Reagents Technical_Factors->Reagents

Caption: Logical relationships between potential causes of experimental variability.

References

troubleshooting TNG-0746132 experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

No information was found for "TNG-0746132" in the conducted search.

The creation of a technical support center with troubleshooting guides and FAQs for "this compound experimental artifacts" cannot be completed as there is no publicly available information regarding a compound or experimental asset with this identifier. Searches for "this compound experimental artifacts," "this compound mechanism of action," and "common issues in drug development research this compound" did not yield any specific results related to this query.

The search results did provide general information on common challenges in drug development, such as:

  • Regulatory Hurdles: The FDA provides guidance on common issues in drug development, particularly for rare diseases, which can be a lengthy and complex process.[1][2][3]

  • Collaboration and Reproducibility: A significant challenge in the field is the lack of collaboration between academia, industry, and government, as well as issues with the reproducibility of published data.[4]

  • Modeling Limitations: The accuracy of preclinical models, particularly animal models, in predicting human responses to drugs is a major concern.[5]

  • Patient Heterogeneity: The diversity within patient populations necessitates larger and more complex clinical trials.[4]

Without specific information on this compound, it is not possible to generate the requested troubleshooting guides, FAQs, data tables, or diagrams related to its experimental use. Should this be a proprietary or internal identifier, access to internal documentation would be necessary to fulfill this request.

References

Technical Support Center: Improving In Vivo Bioavailability of Investigational Drug X (IDX)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when improving the in vivo bioavailability of investigational drugs with poor aqueous solubility and/or permeability, exemplified here as "Investigational Drug X (IDX)".

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the poor in vivo bioavailability of our investigational drug?

Poor bioavailability is often a result of one or more of the following factors:

  • Low Aqueous Solubility: The compound does not dissolve readily in the gastrointestinal fluids, limiting its absorption.

  • Low Permeability: The compound cannot efficiently cross the intestinal membrane to enter systemic circulation.

  • First-Pass Metabolism: The compound is extensively metabolized in the liver or gut wall before it reaches systemic circulation.

  • Efflux Transporter Activity: The compound is actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).

  • Chemical Instability: The compound degrades in the acidic environment of the stomach or enzymatically in the intestine.

Q2: How can we determine if solubility or permeability is the primary issue for our compound?

The Biopharmaceutics Classification System (BCS) is a fundamental framework for categorizing drug substances based on their aqueous solubility and intestinal permeability. Determining the BCS class of your compound can help identify the primary rate-limiting step for oral absorption.

  • BCS Class II: Low Solubility, High Permeability. Bioavailability is limited by the dissolution rate.

  • BCS Class IV: Low Solubility, Low Permeability. Both dissolution and permeation are significant barriers.

Experimental assays such as in vitro solubility studies (in various pH buffers) and permeability assays (e.g., PAMPA or Caco-2) can provide initial classification.

Troubleshooting Guide

Issue 1: Sub-optimal exposure in preclinical in vivo studies despite good in vitro potency.

This common issue often points towards poor oral bioavailability. The following troubleshooting steps can help identify and address the underlying cause.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Causes cluster_3 Mitigation Strategies A Low in vivo exposure B Assess Physicochemical Properties A->B Start D Evaluate Pre-systemic Metabolism A->D C Determine BCS Class B->C E Low Solubility (BCS II/IV) C->E F Low Permeability (BCS III/IV) C->F G High First-Pass Metabolism D->G H Formulation Enhancement (e.g., Amorphous Solid Dispersion, Lipid-Based Formulations) E->H I Permeation Enhancers (Co-administration) F->I J Prodrug Approach or Metabolic Inhibitors G->J

Caption: Troubleshooting workflow for low in vivo exposure.

Data Presentation: Illustrative Physicochemical Properties of IDX

PropertyValueImplication for Bioavailability
Molecular Weight> 500 DaMay limit passive diffusion.
LogP> 5High lipophilicity can lead to poor aqueous solubility.
Aqueous Solubility (pH 6.8)< 0.01 mg/mLVery low solubility, likely dissolution rate-limited absorption.
pKa3.5 (acidic)Ionization state will vary in the GI tract, affecting solubility.
Caco-2 Permeability (Papp A->B)< 1 x 10-6 cm/sLow permeability.
Efflux Ratio (Papp B->A / A->B)> 2Suggests active efflux by transporters like P-gp.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify potential for active efflux.

Methodology:

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-25 days to form a differentiated monolayer.

  • Prepare a dosing solution of the investigational drug in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • For the apical to basolateral (A->B) permeability assessment, add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

  • For the basolateral to apical (B->A) permeability assessment, add the dosing solution to the basolateral side and fresh buffer to the apical side.

  • Incubate the plate at 37°C with gentle shaking.

  • Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Issue 2: High variability in plasma concentrations between subjects in in vivo studies.

High inter-subject variability can obscure the true pharmacokinetic profile of a compound and complicate dose selection.

Troubleshooting Strategies:

  • Food Effects: Assess the impact of food on drug absorption. A high-fat meal can sometimes enhance the absorption of lipophilic compounds by increasing solubilization through bile salt secretion.

  • Formulation Robustness: The formulation may not be performing consistently under the variable conditions of the GI tract (e.g., pH, motility).

  • Genetic Polymorphisms: Variability in drug-metabolizing enzymes or transporters can lead to differences in exposure.

Data Presentation: Illustrative Food Effect Study on IDX

Dosing ConditionCmax (ng/mL)AUC (ng*h/mL)Tmax (h)
Fasted50 ± 25250 ± 1202.0
Fed (High-Fat Meal)250 ± 901800 ± 6504.0

The data suggests a significant positive food effect, indicating that co-administration with food could be a strategy to enhance and potentially normalize absorption.

Advanced Formulation Strategies to Enhance Bioavailability

For compounds classified as BCS II or IV, advanced formulation strategies are often necessary.

Formulation Strategy Workflow

G A BCS Class II or IV Compound B Solubility/Dissolution Rate-Limited Absorption A->B C Particle Size Reduction B->C D Amorphous Solid Dispersion B->D E Lipid-Based Formulations B->E F Micronization/ Nanonization C->F G Spray Drying/ Hot Melt Extrusion D->G H Self-Emulsifying Drug Delivery Systems (SEDDS) E->H I Improved Bioavailability F->I G->I H->I

Caption: Selection of formulation strategies for BCS II/IV compounds.

Experimental Protocols

Protocol 2: Preparation and Characterization of an Amorphous Solid Dispersion (ASD)

Objective: To improve the dissolution rate and apparent solubility of a poorly soluble compound by converting it from a crystalline to an amorphous form within a polymer matrix.

Methodology:

  • Polymer and Solvent Selection: Select a suitable polymer (e.g., PVP, HPMC-AS) and a common solvent in which both the drug and the polymer are soluble.

  • Spray Drying:

    • Dissolve the investigational drug and the polymer in the selected solvent at a specific drug-to-polymer ratio.

    • Spray the solution into a drying chamber with controlled temperature and gas flow to rapidly evaporate the solvent, leaving the drug dispersed in the polymer as a solid.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting point, indicating an amorphous state.

    • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature (absence of sharp Bragg peaks).

    • In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to compare the dissolution profile of the ASD to the crystalline drug.

Hypothetical Signaling Pathway Modulation by IDX

For illustrative purposes, should IDX be an inhibitor of a kinase in a cancer-related signaling pathway, understanding this pathway is crucial for interpreting pharmacodynamic data.

Illustrative Kinase Inhibitor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription IDX IDX (Inhibitor) IDX->MEK Inhibition

Caption: IDX as a hypothetical inhibitor of the MEK kinase in the MAPK pathway.

minimizing TNG-0746132 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the precipitation of TNG-0746132 in experimental media.

Frequently Asked Questions (FAQs)

Q1: I observed precipitation after adding this compound to my cell culture media. What is the common cause?

A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its limited solubility. The primary cause is often the compound coming out of solution when the concentration of the organic solvent (like DMSO) used to dissolve it is diluted in the aqueous media.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for preparing stock solutions of this compound is DMSO.[1] It is soluble in DMSO at a concentration of 33.33 mg/mL (65.94 mM).[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water in the DMSO can significantly impact solubility.[1]

Q3: How can I improve the dissolution of this compound in the solvent?

A3: If you observe precipitation or phase separation during the preparation of your stock solution, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize this compound precipitation in your experiments.

Issue: Precipitation observed in cell culture media upon addition of this compound stock solution.

Troubleshooting Workflow:

TNG_0746132_Precipitation_Troubleshooting cluster_solutions Potential Solutions start Precipitation Observed in Media check_stock 1. Verify Stock Solution - Is it clear? - Correct solvent (anhydrous DMSO)? - Stored correctly? start->check_stock check_dilution 2. Review Dilution Method - Final DMSO concentration >0.5%? - Added dropwise with mixing? - Media pre-warmed? check_stock->check_dilution Yes remake_stock A. Prepare Fresh Stock Solution check_stock->remake_stock No/Unsure solubility_limit 3. Assess Final Concentration - Is it too high for aqueous media? - Refer to solubility data. check_dilution->solubility_limit Yes modify_dilution B. Optimize Dilution - Lower final DMSO concentration - Vortex/mix during addition check_dilution->modify_dilution No media_interaction 4. Consider Media Components - High serum concentration? - Presence of specific supplements? solubility_limit->media_interaction No lower_conc C. Reduce Working Concentration solubility_limit->lower_conc Yes test_media D. Test Different Media/Serum Lots media_interaction->test_media Possible solution_found Resolution: Clear Solution remake_stock->solution_found modify_dilution->solution_found lower_conc->solution_found test_media->solution_found

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO33.3365.94Requires ultrasonic assistance. Use newly opened DMSO.[1]

Table 2: In Vivo Formulation Examples

ProtocolCompositionSolubility (mg/mL)Molar Concentration (mM)Appearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 4.95Clear solution
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 4.95Clear solution
310% DMSO, 90% Corn Oil≥ 2.5≥ 4.95Clear solution
Data from MedchemExpress. These are in vivo formulations and may not be directly applicable to in vitro cell culture but illustrate strategies to improve solubility.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Molecular Weight of this compound: 505.49 g/mol [1]

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 505.49 g/mol x 1000 mg/g = 5.05 mg

  • Add the calculated amount of anhydrous DMSO to the vial of this compound.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If dissolution is slow or incomplete, sonicate the vial in a water bath for 5-10 minutes.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Protocol 2: Preparation of Working Solution in Cell Culture Media

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes

Methodology:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Example for a 10 µM final concentration in 10 mL of media:

      • (C1)(V1) = (C2)(V2)

      • (10 mM)(V1) = (10 µM)(10 mL)

      • (10,000 µM)(V1) = (10 µM)(10 mL)

      • V1 = 10 µL

  • Pipette the required volume of pre-warmed cell culture medium into a sterile tube.

  • While gently vortexing or swirling the tube of media, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).

  • Use the freshly prepared working solution immediately. Do not store diluted this compound in aqueous media.

Experimental Workflow Diagram:

TNG_0746132_Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve aliquot 4. Aliquot dissolve->aliquot store 5. Store at -80°C / -20°C aliquot->store thaw A. Thaw Stock Aliquot store->thaw add_dropwise C. Add Stock to Media Dropwise (while mixing) thaw->add_dropwise prepare_media B. Pre-warm Culture Media prepare_media->add_dropwise use_immediately D. Use Immediately add_dropwise->use_immediately

Caption: Workflow for preparing this compound solutions.

References

Validation & Comparative

Next-Generation PRMT5 Inhibition: A Comparative Analysis of TNG462 and TNG908

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tango Therapeutics' next-generation, MTA-cooperative PRMT5 inhibitor, TNG462, with its predecessor, TNG908. The data presented herein, compiled from publicly available preclinical data, highlights the advancements made in potency, selectivity, and pharmacokinetic properties with the development of TNG462.

Introduction to MTA-Cooperative PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme involved in various cellular processes, including cell cycle regulation, RNA splicing, and signal transduction. Its overexpression is implicated in numerous cancers. A significant breakthrough in targeting PRMT5 has been the development of MTA-cooperative inhibitors. These molecules selectively target cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in many cancers.[1][2] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5 and creates a novel binding pocket that can be exploited by MTA-cooperative inhibitors. This mechanism allows for a highly selective, synthetic lethal approach to killing cancer cells while sparing normal, MTAP-proficient cells.[1][3]

Tango Therapeutics has been at the forefront of developing these targeted therapies. TNG908 was their first-generation clinical-stage, brain-penetrant, MTA-cooperative PRMT5 inhibitor.[3][4] Building on this, they developed TNG462, a next-generation inhibitor with enhanced potency and selectivity.[5][6]

Quantitative Comparison of TNG462 and TNG908

The following tables summarize the key quantitative differences between TNG462 and TNG908 based on preclinical data.

Table 1: In Vitro Potency and Selectivity

ParameterTNG462TNG908Fold Improvement (TNG462 vs. TNG908)
PRMT5•MTA Ki ≤ 300 fM[5]--
HAP1 MTAP-null Cellular SDMA IC50 800 pM[5]--
HAP1 MTAP-null Viability GI50 4 nM[5]100 nM[5]~25x
Selectivity (MTAP-null vs. MTAP WT cells) ~45-fold[5]15-fold[3][7]~3x

Table 2: Pharmacokinetic Properties

ParameterTNG462TNG908Key Advantage of TNG462
Predicted Human Half-life (T1/2) > 24 hours[5]-Supports once-daily (QD) dosing.[5]
Brain Penetrance Not designed for CNS penetrationBrain-penetrant[3][4][7]TNG908 was developed for CNS tumors.[3][8]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of MTA-cooperative PRMT5 inhibition in MTAP-deleted cancer cells.

PRMT5_Pathway cluster_Normal_Cell Normal Cell (MTAP+/+) cluster_Cancer_Cell Cancer Cell (MTAP-deleted) Methionine Methionine SAM SAM Methionine->SAM SAH SAH SAM->SAH MTA MTA SAM->MTA PRMT5_normal PRMT5 SAM->PRMT5_normal Methyl donor MTAP_normal MTAP MTA->MTAP_normal Metabolized Methylated_Substrate Methylated Substrate PRMT5_normal->Methylated_Substrate PRMT5_MTA_complex PRMT5-MTA Complex Substrate Substrate Substrate->PRMT5_normal Methionine_cancer Methionine SAM_cancer SAM Methionine_cancer->SAM_cancer SAH_cancer SAH SAM_cancer->SAH_cancer MTA_cancer MTA (accumulates) SAM_cancer->MTA_cancer MTAP_deleted MTAP (deleted) MTA_cancer->MTAP_deleted MTA_cancer->PRMT5_MTA_complex Inhibited_Complex Inhibited PRMT5-MTA-Inhibitor Complex PRMT5_MTA_complex->Inhibited_Complex TNG462_TNG908 TNG462 / TNG908 TNG462_TNG908->Inhibited_Complex Apoptosis Apoptosis Inhibited_Complex->Apoptosis Leads to

Caption: MTA-cooperative PRMT5 inhibition in MTAP-deleted cancer cells.

Experimental Protocols

Detailed below are generalized protocols for key experiments used to characterize and compare PRMT5 inhibitors like TNG462 and TNG908.

Cell Viability Assay (e.g., MTT or MTS Assay)

This assay determines the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50).

Workflow:

Cell_Viability_Workflow Seed_Cells Seed MTAP-null and MTAP WT cells in 96-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Inhibitor Add serial dilutions of TNG462 or TNG908 Incubate_24h->Add_Inhibitor Incubate_72h Incubate for 72-120 hours Add_Inhibitor->Incubate_72h Add_Reagent Add MTT or MTS reagent Incubate_72h->Add_Reagent Incubate_4h Incubate for 1-4 hours Add_Reagent->Incubate_4h Measure_Absorbance Measure absorbance Incubate_4h->Measure_Absorbance Calculate_GI50 Calculate GI50 values Measure_Absorbance->Calculate_GI50

Caption: Workflow for a typical cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate MTAP-deleted and MTAP-wildtype cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the PRMT5 inhibitor (e.g., 10-point dose-response curve from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the GI50 value by fitting the data to a dose-response curve.

Western Blot for Symmetric Dimethylarginine (SDMA) Levels

This assay measures the pharmacodynamic effect of the inhibitor on PRMT5 activity by quantifying the levels of SDMA, a product of PRMT5's enzymatic activity.

Workflow:

Western_Blot_Workflow Treat_Cells Treat cells with inhibitor Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (anti-SDMA) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal and quantify Secondary_Ab->Detect

Caption: Workflow for Western blot analysis of SDMA levels.

Detailed Steps:

  • Cell Treatment and Lysis: Treat cells with the PRMT5 inhibitor for a specified time, then lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for SDMA. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities, normalizing to a loading control like beta-actin or GAPDH.

Conclusion

The development of TNG462 represents a significant advancement in the field of MTA-cooperative PRMT5 inhibition.[5] Compared to its predecessor TNG908, TNG462 demonstrates substantially improved in vitro potency and selectivity for MTAP-deleted cancer cells.[5] While TNG908 was designed with a focus on brain penetrance for CNS malignancies, TNG462's pharmacokinetic profile is optimized for a longer half-life, making it suitable for once-daily dosing in non-CNS tumors.[5][8] These improvements highlight a clear progression in the design of highly targeted and effective cancer therapies. The preclinical data strongly support the continued clinical development of TNG462 as a potential best-in-class PRMT5 inhibitor for the treatment of MTAP-deleted cancers.

References

TNG-0746132: A Comparative Analysis of a New-Generation PRMT5 Inhibitor in MTAP-Deleted Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Boston, MA – December 10, 2025 – In the rapidly evolving landscape of precision oncology, a new class of targeted therapies is showing significant promise for tumors harboring a specific genetic alteration. TNG-0746132 (also known as TNG462), a potent and selective MTA-cooperative PRMT5 inhibitor, is at the forefront of this development. This guide provides a comprehensive comparison of this compound's performance with other PRMT5 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The Synthetic Lethal Strategy: Targeting MTAP-Deleted Cancers

Approximately 10-15% of all human cancers exhibit a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion leads to the accumulation of methylthioadenosine (MTA), a metabolite that weakly inhibits the protein arginine methyltransferase 5 (PRMT5). Cancer cells with MTAP deletion become uniquely dependent on the remaining PRMT5 activity for survival. This compound and similar molecules exploit this vulnerability by selectively inhibiting PRMT5 in the presence of high MTA levels, a concept known as synthetic lethality. This approach offers a potentially wide therapeutic window, as the inhibitors are designed to spare healthy cells with functional MTAP.

Comparative Performance in Preclinical Models

Preclinical studies have demonstrated the superior selectivity and potency of this compound compared to earlier generation PRMT5 inhibitors. The following tables summarize the in vitro performance of this compound and its counterparts in various cancer cell lines.

Table 1: Cellular Viability (GI₅₀) of this compound in MTAP-Isogenic Cell Lines [1]

Cell Line PairMTAP StatusThis compound GI₅₀ (nM)Selectivity (Fold-Change)
HAP1MTAP-null445x
HAP1MTAP WT180
LN18MTAP-null544x (average)
LN18MTAP WT220
A549MTAP-null6
A549MTAP WT264
HCT116MTAP-null5
HCT116MTAP WT220

Data from a 7-day CellTiter-Glo viability assay.

In a broader screening of 179 cancer cell lines, this compound demonstrated a median 41-fold selectivity for MTAP-null cell lines over MTAP wild-type cell lines[1].

Table 2: Comparison with Other MTA-Cooperative PRMT5 Inhibitors

CompoundKey DifferentiatorReported Selectivity (MTAP-null vs. WT)Reference
This compound (TNG462) Potentially best-in-class potency and selectivity~45x[2][3]
TNG908 Brain-penetrant~15x-30x
MRTX1719 First-in-class to enter clinical trials>70x (in HCT116 isogenic pair)

Signaling Pathway and Mechanism of Action

This compound operates through a novel mechanism of MTA-cooperative inhibition of PRMT5. The diagram below illustrates this targeted approach.

PRMT5_Inhibition cluster_normal_cell Normal Cell (MTAP WT) cluster_cancer_cell Cancer Cell (MTAP-deleted) MTA_normal MTA MTAP MTAP MTA_normal->MTAP Metabolized Adenine_Methionine Adenine + Methionine MTAP->Adenine_Methionine PRMT5_normal PRMT5 Substrate_normal Substrate PRMT5_normal->Substrate_normal Methylates SAM_normal SAM SAM_normal->PRMT5_normal Cofactor sDMA_normal sDMA Substrate_normal->sDMA_normal Symmetric Dimethylarginine TNG0746132_normal This compound TNG0746132_normal->PRMT5_normal Low Affinity MTA_cancer MTA (accumulates) PRMT5_cancer PRMT5 MTA_cancer->PRMT5_cancer Binds PRMT5_MTA_TNG PRMT5-MTA-TNG-0746132 (Inactive Complex) MTAP_deleted MTAP (deleted) SAM_cancer SAM SAM_cancer->PRMT5_cancer Competitively inhibited by MTA Substrate_cancer Substrate sDMA_cancer sDMA (inhibited) TNG0746132_cancer This compound TNG0746132_cancer->PRMT5_cancer Binds cooperatively with MTA PRMT5_MTA_TNG->sDMA_cancer Inhibition of Methylation

Caption: Mechanism of MTA-cooperative PRMT5 inhibition by this compound.

Experimental Protocols

The validation of this compound relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to determine its efficacy and selectivity.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Workflow:

Cell_Viability_Workflow plate_cells 1. Plate cells in 96-well plates add_compound 2. Add serial dilutions of this compound plate_cells->add_compound incubate 3. Incubate for 7 days add_compound->incubate add_ctg 4. Add CellTiter-Glo® Reagent incubate->add_ctg shake 5. Shake for 2 minutes to induce lysis add_ctg->shake incubate_rt 6. Incubate at room temperature for 10 minutes shake->incubate_rt read_luminescence 7. Read luminescence incubate_rt->read_luminescence analyze 8. Calculate GI₅₀ values read_luminescence->analyze

Caption: Workflow for the CellTiter-Glo® viability assay.

Detailed Steps:

  • Cell Plating: Seed cells in 96-well opaque-walled plates at a density of 500-2000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Addition: Prepare a 10-point serial dilution of this compound in DMSO, and then further dilute in culture medium. Add the compound to the cells.

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Addition: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and calculate the half-maximal growth inhibition (GI₅₀) values using non-linear regression analysis.

Pharmacodynamic Biomarker Analysis (SDMA Western Blot)

This assay measures the levels of symmetric dimethylarginine (sDMA), a direct product of PRMT5 activity, to confirm target engagement.

Workflow:

Western_Blot_Workflow treat_cells 1. Treat cells with this compound lyse_cells 2. Lyse cells and quantify protein treat_cells->lyse_cells sds_page 3. Separate proteins by SDS-PAGE lyse_cells->sds_page transfer 4. Transfer proteins to a PVDF membrane sds_page->transfer block 5. Block membrane transfer->block primary_ab 6. Incubate with primary antibodies (anti-sDMA, anti-loading control) block->primary_ab secondary_ab 7. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect 8. Detect signal using ECL secondary_ab->detect analyze_wb 9. Quantify band intensity detect->analyze_wb

Caption: Workflow for SDMA Western Blot analysis.

Detailed Steps:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for 24-72 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against sDMA (e.g., Cell Signaling Technology #13222) and a loading control (e.g., anti-Actin or anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control to determine the relative reduction in PRMT5 activity.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for MTAP-deleted cancers. Its high potency and selectivity, as demonstrated in preclinical studies, underscore its potential as a best-in-class MTA-cooperative PRMT5 inhibitor. The data and protocols presented in this guide provide a valuable resource for the scientific community to further evaluate and build upon these promising findings. Ongoing clinical trials will be crucial in determining the ultimate therapeutic benefit of this compound for patients with this common and challenging cancer subtype.

References

Comparative Guide to USP1 Inhibition in Preclinical Models: Focus on TNG-6132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical validation of USP1 (Ubiquitin-Specific Peptidase 1) inhibitors, with a central focus on TNG-6132, a compound developed by Tango Therapeutics. The information presented is based on publicly available data and is intended to offer an objective overview of the experimental validation and performance of these compounds in relevant cancer models. While the user's query specified "TNG-0746132 knockout model validation," it is highly probable that this was a typographical error, and the intended subject is the small molecule inhibitor TNG-6132, which has been evaluated in various preclinical models, including those involving genetic knockouts.

Introduction to USP1 Inhibition and Synthetic Lethality

USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR).[1][2] It is particularly important for the stability of replication forks, and its function becomes crucial in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][3] The inhibition of USP1 in such cancer cells leads to a synthetic lethal effect, where the combination of two non-lethal genetic alterations (in this case, a BRCA1/2 mutation and USP1 inhibition) results in cell death.[2][3] This makes USP1 an attractive therapeutic target for cancers with homologous recombination deficiency (HRD).

TNG-6132: A Potent and Selective USP1 Inhibitor

TNG-6132 is described as a potent, selective, and orally bioavailable inhibitor of USP1.[1] Preclinical studies have demonstrated its ability to inhibit USP1 enzymatic activity, leading to cytotoxic effects in cancer cell lines with BRCA1 mutations and tumor growth suppression in mouse xenograft models.[1]

Comparative Analysis of Preclinical USP1 Inhibitors

The landscape of USP1 inhibitors includes several compounds in various stages of preclinical and clinical development. This section compares TNG-6132 with other notable USP1 inhibitors based on available data.

CompoundDeveloperMechanism of ActionPreclinical ModelsKey FindingsClinical Status (as of late 2025)
TNG-6132 Tango TherapeuticsReversible, allosteric inhibitor of USP1BRCA1-mutant breast cancer cell lines, mouse xenograft models.[1]Potent enzymatic inhibition, in vitro cellular viability defects, in vivo pharmacodynamic response, and tumor growth suppression.[1]Preclinical.
TNG348 Tango TherapeuticsAllosteric, selective, and reversible inhibitor of USP1Mouse xenograft tumor models.[4]Synergizes with PARP inhibitors, overcomes acquired PARPi resistance in vivo.[4]Clinical trial terminated due to liver toxicity.[5][6]
KSQ-4279 (RO7623066) KSQ Therapeutics / RocheSelective small molecule inhibitor of USP1Solid tumor models.[7]Acceptable safety profile in Phase I, with anemia as the most common side effect. Demonstrated robust pharmacokinetic, pharmacodynamic, and clinical activity.[2]Phase I clinical trials.[2]
ISM3091 (XL309-101) Insilico Medicine / ExelixisSelective small molecule inhibitor of USP1BRCAm triple-negative breast cancer cell lines.[7]Potent anti-proliferation activity in BRCAm tumors with high selectivity.[7]Early clinical development.[2]
SIM0501 Simcere Pharmaceutical GroupUSP1 inhibitorNot specified in available abstracts.Early clinical development.[2]
HSK39775 Haisco Pharmaceutical GroupUSP1 inhibitorNot specified in available abstracts.Early clinical development.[2]
ML323 N/A (Tool Compound)Well-established inhibitor of USP1Non-small cell lung cancer and osteosarcoma cells.[8]Potentiates cisplatin (B142131) cytotoxicity.[8]Preclinical research tool.

Experimental Protocols for USP1 Inhibitor Validation

Detailed experimental protocols for TNG-6132 are not fully available in the public domain. However, based on standard practices for validating small molecule inhibitors in preclinical cancer models, the following methodologies are commonly employed.

In Vitro Assays
  • USP1 Enzymatic Assay:

    • Objective: To determine the direct inhibitory effect of the compound on USP1 enzymatic activity.

    • Methodology: A common method involves a fluorescence-based assay using a ubiquitin-rhodamine substrate. The cleavage of the substrate by recombinant USP1/UAF1 complex is measured in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

  • Cell Viability/Cytotoxicity Assays:

    • Objective: To assess the effect of the inhibitor on the survival and proliferation of cancer cells.

    • Methodology: Cancer cell lines, particularly those with and without BRCA1/2 mutations (e.g., MDA-MB-436 and UWB1.289), are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using assays such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Target Engagement Assays (e.g., Western Blot):

    • Objective: To confirm that the inhibitor is interacting with its intended target within the cell.

    • Methodology: Cells are treated with the inhibitor, and cell lysates are collected. Western blotting is performed to detect the levels of ubiquitinated PCNA (a key substrate of USP1). An increase in ubiquitinated PCNA indicates successful inhibition of USP1.

In Vivo Models
  • Mouse Xenograft Models:

    • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

    • Methodology: Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., BRCA1-mutant cell lines). Once tumors are established, mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control. Tumor volume is measured regularly to assess the effect of the treatment on tumor growth. Pharmacodynamic markers, such as ubiquitinated PCNA levels in tumor tissue, can also be assessed.[1][9]

Signaling Pathways and Experimental Workflows

USP1 Signaling Pathway in DNA Damage Response

USP1_Pathway USP1 Signaling in DNA Damage Response cluster_DNA_Damage DNA Damage cluster_FA_Pathway Fanconi Anemia Pathway cluster_TLS Translesion Synthesis cluster_Repair DNA Repair & Replication DNA_Damage DNA Damage (e.g., Interstrand Crosslinks) FANCI_FANCD2 FANCI-FANCD2 Complex DNA_Damage->FANCI_FANCD2 activates PCNA PCNA DNA_Damage->PCNA activates ub_FANCI_FANCD2 Ubiquitinated FANCI-FANCD2 FANCI_FANCD2->ub_FANCI_FANCD2 monoubiquitination DNA_Repair DNA Repair ub_FANCI_FANCD2->DNA_Repair ub_PCNA Ubiquitinated PCNA PCNA->ub_PCNA monoubiquitination Replication_Restart Replication Restart ub_PCNA->Replication_Restart USP1_UAF1 USP1-UAF1 Complex USP1_UAF1->ub_FANCI_FANCD2 deubiquitinates USP1_UAF1->ub_PCNA deubiquitinates TNG6132 TNG-6132 (USP1 Inhibitor) TNG6132->USP1_UAF1 inhibits

Caption: USP1's role in the DNA damage response.

Synthetic Lethality of USP1 Inhibition in BRCA1/2 Mutant Cancers

Synthetic_Lethality Synthetic Lethality of USP1 Inhibition cluster_WT Wild-Type Cells cluster_BRCA_mutant BRCA1/2 Mutant Cells cluster_BRCA_mutant_inhibited BRCA1/2 Mutant Cells + USP1 Inhibitor WT_HR Functional Homologous Recombination WT_Survival Cell Survival WT_HR->WT_Survival WT_USP1 Functional USP1 WT_USP1->WT_Survival BRCA_HR Defective Homologous Recombination BRCA_Survival Cell Survival (Relies on USP1) BRCA_HR->BRCA_Survival impaired BRCA_USP1 Functional USP1 BRCA_USP1->BRCA_Survival BRCAi_HR Defective Homologous Recombination BRCAi_Death Cell Death (Synthetic Lethality) BRCAi_HR->BRCAi_Death impaired BRCAi_USP1 Inhibited USP1 BRCAi_USP1->BRCAi_Death

Caption: The principle of synthetic lethality.

Experimental Workflow for Preclinical Validation

Experimental_Workflow Preclinical Validation Workflow cluster_in_vitro cluster_in_vivo start Compound Synthesis (e.g., TNG-6132) in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo enzymatic_assay Enzymatic Assay (IC50) cell_viability Cell Viability (e.g., BRCA+/- cells) target_engagement Target Engagement (e.g., Western Blot) data_analysis Data Analysis & Interpretation in_vivo->data_analysis xenograft Xenograft Model (Tumor Growth Inhibition) pd_markers Pharmacodynamic (PD) Markers toxicology Toxicology Studies conclusion Go/No-Go Decision for Clinical Trials data_analysis->conclusion

Caption: A typical preclinical validation workflow.

Conclusion

TNG-6132 has demonstrated promising preclinical activity as a potent and selective USP1 inhibitor, particularly in the context of BRCA1/2-mutant cancers. The validation of such inhibitors relies on a combination of in vitro and in vivo studies to establish enzymatic potency, cellular efficacy, target engagement, and anti-tumor activity. While detailed proprietary data and protocols for TNG-6132 are not publicly accessible, the general methodologies and the comparative landscape of other USP1 inhibitors provide a strong framework for understanding its preclinical validation. The clinical development of other USP1 inhibitors, alongside the challenges observed with compounds like TNG348, will continue to shape the therapeutic potential of targeting this key enzyme in the DNA damage response pathway.

References

A Comparative Guide to TNG462 Target Engagement Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of TNG462, a potent and selective, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, with other notable PRMT5 inhibitors. Initial searches for "TNG-0746132" did not yield publicly available information; it is presumed to be a typographical error for TNG462, which is the focus of this guide. TNG462 is currently under clinical investigation for the treatment of solid tumors with methylthioadenosine phosphorylase (MTAP) gene deletion[1].

The primary mechanism for confirming the target engagement of PRMT5 inhibitors in a cellular context is by measuring the inhibition of symmetric dimethylarginine (sDMA), a direct pharmacodynamic biomarker of PRMT5 activity. This guide presents comparative data on cellular sDMA inhibition, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

PRMT5 Signaling Pathway and Mechanism of MTA-Cooperative Inhibition

PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins, playing a crucial role in processes like RNA splicing, gene expression, and the DNA damage response. In cancers with a deletion of the MTAP gene, the metabolite methylthioadenosine (MTA) accumulates and forms a complex with PRMT5. MTA-cooperative inhibitors like TNG462 selectively bind to this PRMT5-MTA complex, leading to potent and selective inhibition of the enzyme in cancer cells while sparing healthy cells with normal MTAP function.

PRMT5_Signaling_Pathway cluster_normal_cell Normal Cell (MTAP WT) cluster_cancer_cell Cancer Cell (MTAP-deleted) SAM SAM PRMT5_Normal PRMT5 SAM->PRMT5_Normal Cofactor sDMA_Normal sDMA-Substrate PRMT5_Normal->sDMA_Normal Methylation Substrate_Normal Protein Substrate Substrate_Normal->sDMA_Normal Cell_Function_Normal Normal Cellular Processes sDMA_Normal->Cell_Function_Normal MTAP MTAP MTA_Normal MTA MTA_Normal->MTAP Metabolized MTA_Cancer MTA (Accumulates) PRMT5_MTA_Complex PRMT5-MTA Complex MTA_Cancer->PRMT5_MTA_Complex PRMT5_Cancer PRMT5 PRMT5_Cancer->PRMT5_MTA_Complex Inhibition Inhibition PRMT5_MTA_Complex->Inhibition TNG462 TNG462 TNG462->PRMT5_MTA_Complex Apoptosis Cell Death Inhibition->Apoptosis Synthetic Lethality MTAP_del MTAP Gene Deletion MTAP_del->MTA_Cancer leads to

PRMT5 signaling and TNG462 mechanism.

Quantitative Data Comparison

The following tables summarize the biochemical and cellular potency of TNG462 in comparison to other PRMT5 inhibitors with different mechanisms of action.

Table 1: Comparison of PRMT5 Inhibitor Mechanisms and Biochemical Potency

InhibitorMechanism of ActionTarget ComplexBiochemical Potency (IC50/Ki)Reference(s)
TNG462 MTA-CooperativePRMT5-MTAKi ≤ 300 fM[2]
MRTX1719 MTA-CooperativePRMT5-MTAIC50 <10 nM[3]
GSK3326595 (Pemrametostat)SAM-Uncompetitive, Peptide-CompetitivePRMT5-SAMIC50 = 6.2 nM[4][5]
JNJ-64619178 (Onametostat)SAM-CompetitivePRMT5IC50 = 0.14 nM[6][7]
EPZ015666 Peptide-Competitive, SAM-UncompetitivePRMT5-SAMIC50 = 22 nM[3][8]

Table 2: Comparison of Cellular Target Engagement and Anti-proliferative Activity

InhibitorCellular Target Engagement (sDMA Inhibition IC50/EC50)Cell LineAnti-proliferative Activity (GI50/IC50)Cell LineReference(s)
TNG462 800 pM HAP1 (MTAP-null)4 nMHAP1 (MTAP-null)[2]
MRTX1719 8 nMHCT116 (MTAPdel)12 nMHCT116 (MTAPdel)[9][10]
GSK3326595 2 - 160 nMVarious Cancer Cell LinesVaries by cell lineVarious Cancer Cell Lines[4][5]
JNJ-64619178 0.25 nMA5490.08 nM to >100 nMVarious Cancer Cell Lines[6][11]
EPZ015666 Inhibition of SmD3 methylation observedMCL cell lines96 - 904 nMMCL cell lines[3][9]

Note: Direct comparison of potency values should be approached with caution as experimental conditions (e.g., cell lines, treatment duration) may vary between studies.

Experimental Protocols

Confirming target engagement is a critical step in drug development. The following sections detail the methodologies for two key assays used to quantify the interaction of inhibitors with PRMT5 in a cellular environment.

General Workflow for Target Engagement Confirmation

The process of confirming target engagement typically involves treating cells with the inhibitor, followed by assays to measure either the direct binding to the target or the modulation of a downstream biomarker.

Target_Engagement_Workflow Cell_Culture 1. Cell Culture (e.g., MTAP-deleted cancer cells) Inhibitor_Treatment 2. Inhibitor Treatment (Dose-response) Cell_Culture->Inhibitor_Treatment Assay 3. Target Engagement Assay Inhibitor_Treatment->Assay Biomarker_Assay A. Biomarker Modulation (e.g., sDMA In-Cell Western) Assay->Biomarker_Assay Pharmacodynamic Binding_Assay B. Direct Binding (e.g., NanoBRET™ Assay) Assay->Binding_Assay Direct Data_Analysis 4. Data Analysis (IC50/EC50 Calculation) Biomarker_Assay->Data_Analysis Binding_Assay->Data_Analysis Confirmation 5. Target Engagement Confirmed Data_Analysis->Confirmation

Workflow for target engagement study.
Protocol 1: Cellular Symmetric Dimethylarginine (sDMA) In-Cell Western Assay

This assay is a quantitative immunofluorescence method used to measure the levels of sDMA, a pharmacodynamic biomarker of PRMT5 activity, in cells grown in microplates.

  • Cell Seeding:

    • Seed cancer cells (e.g., HAP1 MTAP-null) into a 96-well clear-bottom plate at a density that ensures they are in a logarithmic growth phase at the time of treatment.

    • Incubate overnight to allow for cell adherence.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the PRMT5 inhibitor (e.g., TNG462) in culture medium.

    • Treat cells with the inhibitor dilutions for a predetermined time (e.g., 24-72 hours). Include a vehicle-only control (e.g., DMSO).

  • Fixation and Permeabilization:

    • Remove the culture medium and wash the cells gently with 1X Phosphate-Buffered Saline (PBS).

    • Fix the cells by adding a formaldehyde (B43269) solution (e.g., 3.7% in PBS) and incubating for 20 minutes at room temperature.

    • Wash the cells and then permeabilize them with a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100 in PBS) for 20 minutes.

  • Blocking:

    • Wash the cells and add a blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS) to each well.

    • Incubate for 1.5-2 hours at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against sDMA (e.g., anti-sDMA-SmD3) and a normalization antibody (e.g., anti-Actin or a total protein stain) in blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation:

    • Wash the wells multiple times with PBS containing 0.1% Tween-20 (PBST).

    • Add the appropriate near-infrared fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the wells thoroughly with PBST and a final wash with PBS to remove residual detergent.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for both the sDMA signal and the normalization signal.

    • Calculate the normalized sDMA level for each inhibitor concentration and plot the data to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay for PRMT5

This assay measures the direct binding of a compound to PRMT5 in living cells using Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Preparation:

    • Co-transfect mammalian cells (e.g., HEK293) with vectors expressing a NanoLuc® luciferase-PRMT5 fusion protein and its binding partner, WDR77.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare serial dilutions of the test inhibitor (e.g., TNG462).

    • Prepare a solution containing the cell-permeable fluorescent NanoBRET® tracer specific for PRMT5 and the NanoLuc® substrate (furimazine).

  • Inhibitor and Tracer Addition:

    • Add the test inhibitor dilutions to the appropriate wells.

    • Immediately add the tracer/substrate solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the system to reach equilibrium.

  • BRET Measurement:

    • Measure the luminescence signal at two wavelengths using a luminometer equipped with appropriate filters for the NanoLuc® donor (e.g., 460 nm) and the fluorescent tracer acceptor (e.g., >610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.

    • Normalize the BRET ratios to the vehicle control (0% inhibition) and a control with a high concentration of a known binder (100% inhibition).

    • Plot the normalized BRET values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50, representing the concentration at which the inhibitor displaces 50% of the tracer.[12]

References

A Comparative Guide to the Cross-Reactivity of USP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "TNG-0746132" is not available in the public domain. Based on compound naming conventions and available research, this guide assumes the query refers to TNG-6132 , a potent and selective USP1 inhibitor. This document compares the selectivity profile of TNG-6132 with other well-characterized USP1 inhibitors, ML323 and KSQ-4279.

This guide provides a detailed comparison of the selectivity and cross-reactivity profiles of the Ubiquitin-Specific Peptidase 1 (USP1) inhibitor TNG-6132 and other key alternatives in the field. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the on-target potency and off-target activities of these compounds, supported by available experimental data.

Introduction to USP1 Inhibition

Ubiquitin-Specific Peptidase 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR).[1] It removes monoubiquitin from key protein substrates, primarily the Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[2] By doing so, USP1 regulates DNA repair pathways, including translesion synthesis and the Fanconi anemia pathway. Inhibition of USP1 is a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1] A crucial attribute for any clinical candidate is high selectivity, meaning it potently inhibits its intended target (USP1) with minimal activity against other proteins, thereby reducing the potential for off-target toxicity.

Signaling Pathway of USP1 in DNA Damage Response

The diagram below illustrates the central role of the USP1-UAF1 complex in reversing the ubiquitination of PCNA and FANCD2, which are critical signaling events for coordinating DNA repair. Inhibition of USP1 leads to the accumulation of ubiquitinated substrates, disrupting these repair processes.

USP1_Signaling_Pathway cluster_upstream Upstream Signal cluster_core Core Regulation cluster_downstream Downstream Effect DNA_Damage DNA Damage (e.g., ICLs, UV) FANCD2 FANCD2 DNA_Damage->FANCD2 Ubiquitination PCNA PCNA Ub_PCNA Ub-PCNA Ub_FANCD2 Ub-FANCD2 USP1_UAF1 USP1-UAF1 Complex Ub_PCNA->USP1_UAF1 Deubiquitination TLS Translesion Synthesis (TLS) Ub_PCNA->TLS Activates Ub_FANCD2->USP1_UAF1 Deubiquitination FA_Pathway Fanconi Anemia (FA) Pathway Repair Ub_FANCD2->FA_Pathway Activates Inhibitors USP1 Inhibitors (TNG-6132, KSQ-4279, ML323) Inhibitors->USP1_UAF1 Inhibits

Caption: Role of USP1 in the DNA Damage Response pathway.

Comparative Selectivity Data

High selectivity is a hallmark of a quality chemical probe and a promising therapeutic candidate. The following table summarizes the inhibitory potency and selectivity of TNG-6132's comparators, ML323 and KSQ-4279. While specific panel data for TNG-6132 is not publicly available, it is consistently described as a "highly selective" inhibitor.[3]

CompoundPrimary TargetIC₅₀ (nM)Selectivity Profile / Off-TargetsReference
TNG-6132 USP1-UAF1Potent (exact value not public)Described as a potent, selective, and orally bioavailable USP1 inhibitor. Reported to be highly selective for DUB activity of USP1.[1][3]
ML323 USP1-UAF176Excellent Selectivity: Showed little to no inhibition against a panel of 18 other DUBs, 70 unrelated proteases, and 451 kinases. However, at concentrations 100x its IC₅₀, it can show some inhibition of USP12 and USP46.[2][4][5][6]
KSQ-4279 USP1-UAF1~2.3 - 6.9 (Kᵢ)Exquisite Selectivity: In a panel of nearly 50 DUBs, it was highly selective for USP1, even at concentrations 10,000x its IC₅₀. It does not significantly inhibit the closely related USP12 and USP46, demonstrating a superior selectivity profile to ML323.[4][7][8]

Experimental Protocols for Selectivity Assessment

The determination of inhibitor cross-reactivity relies on robust and systematic screening methodologies. Below are protocols for key assays used to characterize USP1 inhibitors.

This method is essential for assessing selectivity against other enzymes in the same family.

  • Assay Principle: A biochemical assay measures the enzymatic activity of a panel of DUBs in the presence of the test compound. The DUBprofiler™ platform is a common example.[4][7]

  • Methodology:

    • Enzyme Preparation: A panel of purified, recombinant deubiquitinase enzymes is prepared.

    • Substrate: A fluorogenic substrate, such as Ubiquitin-Rhodamine 110, is used. Cleavage of the substrate by an active DUB results in a measurable increase in fluorescence.

    • Inhibitor Incubation: Each enzyme in the panel is incubated with the test compound (e.g., KSQ-4279) at one or more concentrations (e.g., 1 µM).[8] A DMSO control is run in parallel.

    • Reaction Initiation: The reaction is started by the addition of the Ub-Rhodamine substrate.

    • Data Acquisition: Fluorescence intensity is measured over time using a plate reader. The rate of reaction is calculated.

    • Analysis: The percent inhibition for each DUB is calculated by comparing the reaction rate in the presence of the inhibitor to the DMSO control.

This assay confirms that the inhibitor engages its intended target within a biological system.

  • Assay Principle: Inhibition of USP1 in cells should lead to the accumulation of its ubiquitinated substrates, Ub-PCNA and Ub-FANCD2.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., H596, MDA-MB-436) are cultured.[6][9]

    • Compound Treatment: Cells are treated with increasing concentrations of the USP1 inhibitor (or a DMSO control) for a defined period (e.g., 24 hours).[10] In some experiments, cells are co-treated with a DNA damaging agent like cisplatin (B142131) to induce substrate ubiquitination.[6]

    • Cell Lysis: Cells are harvested and lysed to extract total protein.

    • Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against PCNA and FANCD2. Antibodies that recognize both the unmodified and the slower-migrating, monoubiquitinated forms are used.

    • Analysis: The band intensity corresponding to Ub-PCNA and Ub-FANCD2 is quantified and normalized to a loading control (e.g., total PCNA or actin). A dose-dependent increase in the ubiquitinated forms confirms cellular on-target activity.[10]

Experimental Workflow Visualization

The following diagram outlines the workflow for a typical DUB panel screen to assess inhibitor selectivity.

Experimental_Workflow start Start: Prepare Inhibitor Stock plate_prep Plate Compound Dilutions (Test Compound vs. DMSO Control) start->plate_prep add_dubs Add Purified DUB Enzymes from Selectivity Panel plate_prep->add_dubs pre_incubate Pre-incubate to Allow Inhibitor-Enzyme Binding add_dubs->pre_incubate add_substrate Initiate Reaction: Add Fluorogenic Substrate (e.g., Ub-Rhodamine) pre_incubate->add_substrate read_plate Measure Fluorescence Kinetics in Plate Reader add_substrate->read_plate analyze Calculate Percent Inhibition vs. DMSO Control read_plate->analyze end End: Generate Selectivity Profile analyze->end

Caption: Workflow for a DUB selectivity screening assay.

Conclusion

The development of highly selective USP1 inhibitors is a significant advancement for targeted cancer therapy. While public data on the full cross-reactivity panel for TNG-6132 is limited, it is positioned as a highly selective agent. Comparative analysis with compounds like ML323 and the clinical candidate KSQ-4279 reveals a clear trajectory in the field toward minimizing off-target effects. KSQ-4279, in particular, demonstrates an "exquisite" selectivity profile, with minimal inhibition of closely related DUBs even at high concentrations.[4][7] This high degree of selectivity is crucial for reducing potential toxicities and achieving a wider therapeutic window, setting a high standard for new compounds like TNG-6132 entering preclinical and clinical development.

References

Navigating the Landscape of MTAP-Deleted Cancers: A Comparative Guide to TNG462

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public clinical trial data or developmental updates are available for the compound "TNG-0746132." This guide focuses on TNG462, a clinical-stage, MTA-cooperative PRMT5 inhibitor developed by Tango Therapeutics for the treatment of MTAP-deleted cancers, for which Phase 1/2 clinical trial data has been publicly disclosed.

This guide provides a comprehensive comparison of TNG462 (vopimetostat) with other therapeutic options for researchers, scientists, and drug development professionals. We will delve into the available clinical trial data, experimental protocols, and the underlying mechanism of action, offering a clear perspective on its potential positioning in the evolving landscape of precision oncology.

The Therapeutic Rationale: Targeting a Key Vulnerability

Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway. Its gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of all human cancers, including a significant proportion of pancreatic and non-small cell lung cancers.[1][2][3] This deletion leads to the accumulation of methylthioadenosine (MTA), which normally acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][4] Cancer cells with MTAP deletion become highly dependent on the remaining PRMT5 activity for their survival, creating a synthetic lethal vulnerability.[2]

TNG462 is an orally available, selective inhibitor of PRMT5 that works cooperatively with MTA.[1][5][6] This MTA-cooperative binding mechanism allows TNG462 to potently and selectively inhibit PRMT5 in MTAP-deleted cancer cells where MTA levels are high, while sparing normal cells with functional MTAP and low MTA levels.[1][6]

Performance Snapshot: TNG462 Phase 1/2 Clinical Trial Data

The ongoing Phase 1/2 clinical trial (NCT05732831) is evaluating the safety, tolerability, and preliminary anti-tumor activity of TNG462 in patients with advanced or metastatic solid tumors harboring an MTAP deletion.[5][7]

Efficacy in Pancreatic Cancer
Metric2L Pancreatic Cancer PatientsAll Pancreatic Cancer Patients
Objective Response Rate (ORR) 25%15%
Disease Control Rate (DCR) -71%
Median Progression-Free Survival (mPFS) 7.2 months-
mPFS in 3L+ patients 4.1 months-
Data as of September 1, 2025.
Efficacy Across Various MTAP-Deleted Solid Tumors
MetricValue
Objective Response Rate (ORR) 27% (across all histologies)
Disease Control Rate (DCR) 78% (across all histologies)
Median Progression-Free Survival (mPFS) 6.4 months (across all histologies)
ORR in Cholangiocarcinoma 43% (n=7)
Data as of September 1, 2025, for all histologies and October 20, 2024, for cholangiocarcinoma.[8][9]
Safety and Tolerability

TNG462 has demonstrated a manageable safety profile and is generally well-tolerated.[8]

Treatment-Related Adverse Events (TRAEs)Grade 1Grade 3
Nausea26%Rare
Anemia20%13%
Fatigue19%Rare
Dysgeusia19%Not reported at expansion doses
Thrombocytopenia13%Dose-limiting toxicity
No treatment-related Grade 4 or 5 events have been reported.[8]

Comparative Landscape: Other PRMT5 Inhibitors and Standard of Care

TNG462 is a frontrunner in a new class of MTA-cooperative PRMT5 inhibitors. However, other molecules are also in development, and it's crucial to consider the current standard of care.

Therapeutic AgentMechanism of ActionDeveloperKey Clinical Data Highlights
BMS-986504 (MRTX1719) MTA-cooperative PRMT5 inhibitorBristol Myers SquibbIn a Phase 1/2 trial, demonstrated a 29% ORR and 80% DCR in pretreated, advanced/metastatic MTAP-deleted NSCLC.[3]
AMG 193 MTA-cooperative PRMT5 inhibitorAmgenIn a Phase 1 trial, showed a 29% ORR (5/17) in patients with metastatic/locally advanced MTAP-deleted NSCLC.[10]
Standard of Care (Pancreatic Cancer) Chemotherapy (e.g., FOLFIRINOX, gemcitabine (B846) plus nab-paclitaxel)-Varies by line of treatment and patient characteristics.
Standard of Care (NSCLC) Targeted therapy (for actionable mutations), immunotherapy, chemotherapy-Dependent on histological subtype and biomarker status.

Experimental Protocols

TNG462 Phase 1/2 Clinical Trial (NCT05732831)

Study Design: An open-label, multicenter, Phase 1/2 study.

  • Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of TNG462. Patients with various MTAP-deleted solid tumors were enrolled in cohorts of increasing doses.

  • Phase 2 (Dose Expansion): To evaluate the safety and efficacy of TNG462 at the RP2D in specific cohorts of patients with MTAP-deleted cancers, including non-small cell lung cancer and pancreatic cancer.[5]

Key Inclusion Criteria:

  • Age ≥ 18 years.

  • Histologically or cytologically confirmed locally advanced, metastatic, or unresectable solid tumor.

  • Documented homozygous deletion of MTAP in the tumor.

  • Have received prior standard therapy as available.

  • ECOG performance status of 0 or 1.

Key Exclusion Criteria:

  • Prior treatment with a PRMT5 inhibitor.

  • Symptomatic central nervous system (CNS) metastases.

Endpoints:

  • Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), adverse events (AEs), and serious adverse events (SAEs).

  • Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), disease control rate (DCR), and progression-free survival (PFS).

Visualizing the Science

Signaling Pathway of TNG462

TNG462_Mechanism_of_Action TNG462 Mechanism of Action in MTAP-Deleted Cancer Cells cluster_normal_cell Normal Cell (MTAP Proficient) cluster_cancer_cell Cancer Cell (MTAP Deleted) Normal_MTAP MTAP Normal_MTA MTA (low levels) Normal_MTAP->Normal_MTA Metabolizes Normal_PRMT5 PRMT5 Normal_Protein_Methylation Protein Methylation Normal_PRMT5->Normal_Protein_Methylation Promotes Normal_Cell_Survival Normal Cell Survival Normal_Protein_Methylation->Normal_Cell_Survival Cancer_MTAP_Deletion MTAP Deletion Cancer_MTA MTA (accumulates) Cancer_MTAP_Deletion->Cancer_MTA MTA_PRMT5_Complex MTA-PRMT5 Complex Cancer_MTA->MTA_PRMT5_Complex Cancer_PRMT5 PRMT5 Cancer_PRMT5->MTA_PRMT5_Complex TNG462 TNG462 Inhibited_Complex Inhibited MTA-PRMT5-TNG462 Complex TNG462->Inhibited_Complex MTA_PRMT5_Complex->Inhibited_Complex Binds to Blocked_Methylation Blocked Protein Methylation Inhibited_Complex->Blocked_Methylation Inhibits Cancer_Cell_Death Cancer Cell Death Blocked_Methylation->Cancer_Cell_Death

Caption: TNG462 selectively inhibits PRMT5 in MTAP-deleted cancer cells.

TNG462 Phase 1/2 Clinical Trial Workflow

TNG462_Clinical_Trial_Workflow TNG462 Phase 1/2 Clinical Trial Workflow Patient_Screening Patient Screening (MTAP-deleted solid tumors) Phase_1 Phase 1: Dose Escalation Patient_Screening->Phase_1 Dose_Cohorts Increasing Dose Cohorts Phase_1->Dose_Cohorts Safety_Monitoring Safety & Tolerability Monitoring Dose_Cohorts->Safety_Monitoring Determine_RP2D Determine MTD & RP2D Safety_Monitoring->Determine_RP2D Phase_2 Phase 2: Dose Expansion Determine_RP2D->Phase_2 Expansion_Cohorts Tumor-Specific Expansion Cohorts (e.g., NSCLC, Pancreatic) Phase_2->Expansion_Cohorts Efficacy_Assessment Efficacy Assessment (ORR, PFS, etc.) Expansion_Cohorts->Efficacy_Assessment Data_Analysis Data Analysis & Reporting Efficacy_Assessment->Data_Analysis

Caption: Workflow of the TNG462 Phase 1/2 clinical trial.

References

Independent Validation of TNG462 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the MTA-cooperative PRMT5 inhibitor, TNG462, with other emerging alternatives in its class. The information presented is based on available preclinical and early clinical data, offering a comprehensive overview to support independent validation and research endeavors.

Introduction to TNG462 and MTA-Cooperative PRMT5 Inhibition

TNG462 is a potent and selective, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It operates through a mechanism of synthetic lethality by targeting cancer cells with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, present in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA). TNG462 exhibits an MTA-cooperative binding mechanism, where it preferentially binds to the PRMT5-MTA complex, leading to highly selective inhibition of PRMT5 in cancer cells while sparing normal, MTAP-proficient cells.[1][2][3][4][5] This targeted approach aims to provide a wider therapeutic window and reduce the on-target hematologic toxicities observed with earlier, non-selective PRMT5 inhibitors.[6][7][8]

Comparative Analysis of MTA-Cooperative PRMT5 Inhibitors

The landscape of MTA-cooperative PRMT5 inhibitors is rapidly evolving, with several candidates in clinical development. This section provides a comparative summary of key preclinical data for TNG462 and its main alternatives.

Table 1: In Vitro Potency and Selectivity
CompoundTargetMTAP-null Cell LineGI50 / IC50 (Viability)Selectivity (MTAP WT / MTAP-null)Source
TNG462 PRMT5HAP14 nM (GI50)45-fold[2]
TNG908 PRMT5HAP1100 nM (GI50)15-fold[9]
MRTX1719 (BMS-986504) PRMT5HCT11612 nM (IC50)74-fold[10]
AMG 193 PRMT5HCT116Not explicitly stated, but 90-fold lower IC50 for SDMA inhibition in MTAP-deleted cellsNot explicitly stated for viability[6]
Table 2: Preclinical and Clinical Status
CompoundDeveloperPreclinical HighlightsClinical StatusSource
TNG462 Tango TherapeuticsDemonstrates strong and durable tumor regressions in xenograft models.[11] Potential best-in-class potency and selectivity.[12]Phase 1/2 clinical trial ongoing (NCT05732831).[2][2][11]
TNG908 Tango TherapeuticsBrain-penetrant. Showed activity in non-CNS tumors.Enrollment stopped due to insufficient CNS exposure in glioblastoma.[13][14][13][14]
MRTX1719 (BMS-986504) Mirati Therapeutics (acquired by Bristol Myers Squibb)Potent and selective inhibitor with a long dissociation half-life.[10]Phase 1/2 clinical trials are ongoing.[15][10][15]
AMG 193 AmgenDemonstrated preliminary antitumor activity and was generally well-tolerated in a Phase 1 trial.[1]Phase 1 clinical trial completed.[1][1]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biology and experimental procedures for validating TNG462's activity, the following diagrams are provided.

PRMT5_Inhibition_Pathway Signaling Pathway of MTA-Cooperative PRMT5 Inhibition cluster_normal_cell Normal Cell (MTAP WT) cluster_cancer_cell Cancer Cell (MTAP-deleted) SAM SAM PRMT5_normal PRMT5 SAM->PRMT5_normal Cofactor sDMA_normal Symmetric Di-methyl Arginine (sDMA) PRMT5_normal->sDMA_normal Methylation Substrate_normal Protein Substrate Normal_Function Normal Cell Function sDMA_normal->Normal_Function MTAP_WT MTAP Methionine Salvage Methionine Salvage MTAP_WT->Methionine Salvage MTA_normal MTA MTA_normal->MTAP_WT MTAP_del MTAP Deletion MTA_accum MTA Accumulation MTAP_del->MTA_accum PRMT5_cancer PRMT5 MTA_accum->PRMT5_cancer Binds PRMT5_MTA_complex PRMT5-MTA Complex PRMT5_cancer->PRMT5_MTA_complex Inhibited_Complex Inhibited PRMT5-MTA-TNG462 Complex PRMT5_MTA_complex->Inhibited_Complex TNG462 TNG462 TNG462->PRMT5_MTA_complex Binds Cooperatively sDMA_reduction sDMA Reduction Inhibited_Complex->sDMA_reduction Leads to Apoptosis Apoptosis / Cell Cycle Arrest sDMA_reduction->Apoptosis

Caption: MTA-Cooperative PRMT5 Inhibition in MTAP-deleted Cancer Cells.

Experimental_Workflow Experimental Workflow for TNG462 Validation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Culture MTAP-null and MTAP-WT isogenic cell lines Compound_Treatment Treat cells with varying concentrations of TNG462 Cell_Culture->Compound_Treatment Incubation Incubate for specified duration Compound_Treatment->Incubation Viability_Assay CellTiter-Glo Assay (Measures ATP) Incubation->Viability_Assay PD_Assay In-Cell Western for sDMA (Measures PRMT5 activity) Incubation->PD_Assay Data_Analysis_Viability Determine GI50/IC50 and Selectivity Viability_Assay->Data_Analysis_Viability Data_Analysis_PD Quantify sDMA reduction PD_Assay->Data_Analysis_PD Xenograft Establish MTAP-null tumor xenografts in mice Dosing Oral administration of TNG462 Xenograft->Dosing Monitoring Monitor tumor volume and body weight Dosing->Monitoring Tissue_Analysis Analyze tumor tissue for sDMA levels post-treatment Dosing->Tissue_Analysis Efficacy_Evaluation Evaluate anti-tumor efficacy Monitoring->Efficacy_Evaluation

Caption: Workflow for preclinical validation of TNG462 activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of TNG462 and similar compounds are provided below.

Symmetric Di-methyl Arginine (sDMA) In-Cell Western Assay

This assay is a pharmacodynamic (PD) biomarker test to confirm the on-target activity of PRMT5 inhibitors by measuring the levels of symmetric di-methyl arginine, a direct product of PRMT5 enzymatic activity.

  • Cell Seeding and Treatment:

    • Seed MTAP-null and MTAP-WT isogenic cell lines (e.g., HAP1 or HCT116) in 96-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PRMT5 inhibitor (e.g., TNG462) or vehicle control (DMSO) for 24-72 hours.

  • Cell Fixation and Permeabilization:

    • Remove the culture medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each to permeabilize.

  • Blocking and Antibody Incubation:

    • Block non-specific binding by incubating with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

    • Incubate with a primary antibody specific for symmetric di-methyl arginine (sDMA) overnight at 4°C. A housekeeping protein antibody (e.g., GAPDH) should be used for normalization.

    • Wash the plates three times with PBS containing 0.1% Tween-20.

    • Incubate with the appropriate species-specific, fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the plates three times with PBS containing 0.1% Tween-20.

    • Scan the plates using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both sDMA and the normalization protein. The sDMA signal is normalized to the housekeeping protein signal.

    • Plot the normalized sDMA levels against the inhibitor concentration to determine the IC50 value.[16][17][18][19]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies cell viability by measuring the amount of ATP, which is indicative of metabolically active cells.

  • Cell Seeding and Treatment:

    • Seed cells in opaque-walled 96-well plates at a pre-determined optimal density in 100 µL of culture medium.

    • Allow cells to attach and grow overnight.

    • Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

    • Incubate the plates for an extended period, typically 7 days for PRMT5 inhibitors, to allow for the anti-proliferative effects to manifest.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence from wells containing medium only.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[2][20][21][22][23]

Conclusion

TNG462 has demonstrated significant promise as a potent and highly selective MTA-cooperative PRMT5 inhibitor in preclinical studies. Its favorable profile, characterized by low nanomolar potency in MTAP-deleted cells and a wide therapeutic window, positions it as a potential best-in-class agent. The comparative data presented in this guide, alongside detailed experimental protocols, provides a foundation for researchers to independently validate these findings and further explore the therapeutic potential of TNG462 in the context of other PRMT5 inhibitors. As more clinical data becomes available for TNG462 and its competitors, the oncology community will gain a clearer understanding of their relative efficacy and safety in treating MTAP-deleted cancers.

References

TNG462 in MTAP-Deleted Cancers: A Comparative Analysis Against Standard of Care and Novel PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TNG462 (vopimetostat), an investigational MTA-cooperative PRMT5 inhibitor, with the current standard of care and other emerging therapeutic alternatives for the treatment of solid tumors characterized by methylthioadenosine phosphorylase (MTAP) deletion. This analysis is supported by experimental data from preclinical and clinical studies to inform research and development decisions.

Introduction to MTAP-Deleted Cancers and the PRMT5 Therapeutic Hypothesis

The deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A, occurs in approximately 10-15% of all human cancers, including a significant proportion of non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC). This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a substrate of the MTAP enzyme.

The accumulation of MTA creates a unique therapeutic vulnerability. MTA competitively inhibits the S-adenosylmethionine (SAM)-dependent methyltransferase activity of protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 in cancer cells makes them exquisitely sensitive to further PRMT5 inhibition, a concept known as synthetic lethality. TNG462 is a potent and selective, orally bioavailable, MTA-cooperative PRMT5 inhibitor that preferentially binds to the PRMT5-MTA complex, leading to enhanced and selective killing of MTAP-deleted cancer cells while sparing normal tissues.

Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

In normal cells, PRMT5 utilizes SAM as a methyl donor to symmetrically dimethylate arginine residues on a variety of substrate proteins involved in critical cellular processes such as spliceosome assembly, cell cycle progression, and signal transduction. In MTAP-deleted cancer cells, the accumulation of MTA leads to the formation of a PRMT5-MTA complex, which is the specific target of TNG462 and other similar inhibitors. By binding to this complex, TNG462 stabilizes the inactive state of PRMT5, leading to profound and selective inhibition of its methyltransferase activity in the tumor.

PRMT5_Pathway cluster_normal_cell Normal Cell (MTAP Proficient) cluster_cancer_cell MTAP-Deleted Cancer Cell SAM SAM PRMT5 PRMT5 SAM->PRMT5 Methyl Donor sDMA-Substrate Symmetrically Dimethylated Substrate PRMT5->sDMA-Substrate Methylation Substrate Substrate Substrate->PRMT5 MTAP MTAP MTA_normal MTA (low levels) MTA_normal->MTAP Metabolized MTA_high MTA (accumulates) PRMT5_MTA PRMT5-MTA Complex MTA_high->PRMT5_MTA Inactive_Complex Inactive TNG462-PRMT5-MTA Complex PRMT5_MTA->Inactive_Complex TNG462 TNG462 TNG462->PRMT5_MTA Binds Cooperatively Apoptosis Apoptosis Inactive_Complex->Apoptosis Leads to

PRMT5 Signaling in Normal vs. MTAP-Deleted Cancer Cells.

Comparative Preclinical Data

TNG462 has demonstrated superior potency and selectivity in preclinical models compared to earlier generation PRMT5 inhibitors and has shown robust anti-tumor activity as a monotherapy and in combination with other targeted agents.

In Vitro Potency and Selectivity
CompoundTargetAssayIC50 / GI50Selectivity (MTAP-null vs. WT)Reference
TNG462 PRMT5HAP1 MTAP-null SDMA ICW800 pM>33-fold[1]
TNG462 PRMT5HAP1 MTAP-null Viability4 nM45-fold[2][3]
MRTX1719 PRMT5HCT116 MTAP-del SDMA8 nM>82-fold[4][5]
MRTX1719 PRMT5MTAP-del Cell Line Panel Viability90 nM (median)>24-fold[4][5]
AMG 193 PRMT5HCT116 MTAP-null SDMAIC50 < 40 nM>100-fold[6]
AMG 193 PRMT5HCT116 MTAP-null Viability100 nM~40-fold[6]
GSK3326595 PRMT5MTAP-del Cell Line Panel Viability262 nM (median)~1-fold[4]

ICW: In-Cell Western

In Vivo Anti-Tumor Efficacy in Xenograft Models
CompoundCancer ModelDosingTumor Growth Inhibition (TGI) / RegressionReference
TNG462 Pancreatic Cancer PDXOral, QDDurable tumor regressions and complete responses[2]
TNG462 NSCLC PDXOral, QDDurable tumor regressions and complete responses[2]
MRTX1719 LU99 Lung Cancer CDX100 mg/kg, PO, QDTumor regression[4][7]
MRTX1719 Pancreatic & Mesothelioma PDX100 mg/kg, PO, QDSignificant anti-tumor activity[5]
AMG 193 BxPC-3 Pancreatic CDX100 mg/kg, PO, QD96% TGI[8]
AMG 193 U87MG Glioblastoma CDX100 mg/kg, PO, QD88% TGI[8]

PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft; PO: Per os (by mouth); QD: Once daily.

Clinical Performance

TNG462 is currently being evaluated in a Phase 1/2 clinical trial (NCT05732831) in patients with advanced or metastatic solid tumors with MTAP deletion.[9] Early results have shown promising anti-tumor activity and a favorable safety profile.

Comparison of Clinical Activity of MTA-Cooperative PRMT5 Inhibitors
CompoundCancer TypeLine of TherapyOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)Reference
TNG462 Pancreatic Cancer (2L)Second-Line25%71% (all lines)7.2 months[10]
TNG462 CholangiocarcinomaN/A43% (n=7)N/AN/A[11]
MRTX1719 MTAP-del Solid TumorsPost-Standard6 confirmed responses in 18 evaluable patientsN/AN/A[12]
AMG 193 MTAP-del Solid TumorsPost-Standard21.4%N/AN/A[13]

N/A: Not Available

Standard of Care Comparison

A direct, head-to-head comparison of TNG462 with the standard of care in a randomized trial for MTAP-deleted cancers has not yet been completed. The current standard of care is dependent on the tumor type and prior lines of therapy. For context, historical data for second-line treatment in the general population of certain cancers is provided.

Cancer TypeStandard of Care (Second-Line)Typical Median Progression-Free SurvivalReference
Pancreatic Cancer Gemcitabine + nab-paclitaxel (after FOLFIRINOX) or NALIRI+5-FU/LV (after gemcitabine-based therapy)~3-4 months[13][14][15]
Non-Small Cell Lung Cancer Docetaxel, Pemetrexed, or Immune Checkpoint Inhibitors~3-5 months[10][16][17]

The preliminary mPFS of 7.2 months for TNG462 in second-line MTAP-deleted pancreatic cancer appears favorable when compared to historical controls for the general population.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in the preclinical evaluation of MTA-cooperative PRMT5 inhibitors.

In Vitro Cell Viability Assay

Cell_Viability_Workflow start Seed MTAP-null and MTAP-WT cells in plates treat Treat with serial dilutions of TNG462 or comparator start->treat incubate Incubate for 5-10 days treat->incubate add_reagent Add CellTiter-Glo Reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate GI50 values measure->analyze

General workflow for in vitro cell viability assays.

Methodology:

  • Cell Culture: MTAP-wildtype and isogenic MTAP-deleted cell lines (e.g., HCT116, HAP1) are cultured under standard conditions.

  • Plating: Cells are seeded into 96- or 384-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., TNG462, MRTX1719) for a specified duration (typically 5 to 10 days).

  • Viability Assessment: Cell viability is measured using a luminescence-based assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[1][18]

  • Data Analysis: The luminescence signal is normalized to vehicle-treated controls, and the concentration that inhibits cell growth by 50% (GI50) is calculated.

In Vivo Xenograft Studies

Xenograft_Workflow start Implant MTAP-deleted tumor cells/fragments into immunocompromised mice tumor_growth Allow tumors to reach a specified volume (e.g., ~180 mm³) start->tumor_growth randomize Randomize mice into treatment and vehicle groups tumor_growth->randomize treatment Administer TNG462 or vehicle daily via oral gavage randomize->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Continue treatment for a defined period (e.g., 21 days) or until endpoint monitoring->endpoint analysis Analyze tumor growth inhibition and pharmacodynamics endpoint->analysis

General workflow for in vivo xenograft studies.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.

  • Tumor Implantation: Human cancer cell lines with MTAP deletion (e.g., LU99, LN18) or patient-derived tumor fragments are subcutaneously implanted.[2][4]

  • Tumor Growth and Randomization: When tumors reach a pre-determined size, mice are randomized into treatment and control groups.

  • Drug Administration: The investigational drug is administered, typically daily via oral gavage, at various dose levels. A vehicle control is administered to the control group.

  • Efficacy Assessment: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor growth inhibition is calculated at the end of the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target engagement by measuring the levels of symmetric dimethylarginine (sDMA) via immunoblotting or immunohistochemistry.[4]

Conclusion

TNG462 is a promising, potentially best-in-class MTA-cooperative PRMT5 inhibitor that has demonstrated significant preclinical activity and encouraging early clinical efficacy in patients with MTAP-deleted solid tumors. Its mechanism of action offers a highly selective approach to targeting a specific, genetically defined cancer population. The preliminary clinical data, particularly in second-line pancreatic cancer, suggests a meaningful improvement over historical standard of care outcomes. As a targeted therapy, TNG462 represents a significant advancement in precision oncology for this patient population with a high unmet medical need. Further clinical investigation is warranted to fully establish its role in the treatment landscape for MTAP-deleted cancers.

References

Safety Operating Guide

Safe Disposal Procedures for Investigational Anticancer Compound TNG-0746132

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidelines for the proper disposal of a hypothetical investigational anticancer agent, referred to as TNG-0746132. No specific Safety Data Sheet (SDS) for a compound with this designation is publicly available. Researchers must always consult the specific SDS for any compound they are working with, as well as institutional and local regulations, for definitive handling and disposal instructions.[1][2] The following procedures are based on established safety protocols for handling hazardous cytotoxic compounds in a research setting.

The responsible management of investigational anticancer agents is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.[1] These compounds are often designed to be cytotoxic and can pose significant health risks if not handled and disposed of correctly.

Waste Segregation and Container Specifications

Proper segregation of waste contaminated with cytotoxic agents is a critical first step in the disposal process.[1] Different types of waste require specific containers and follow distinct disposal pathways. The table below summarizes the recommended segregation and container specifications for waste generated during research involving investigational anticancer agents like this compound.

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Bulk Waste Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials.Black RCRA-regulated hazardous waste container.[1][3]Hazardous waste incineration.[1][4]
Trace Waste (Solids) Items with minimal residual contamination, such as empty vials, flasks, and plasticware (must contain less than 3% of the original volume).[1]Yellow chemotherapy waste container.[1]Regulated Medical Waste program.[3]
Trace Waste (Sharps) Used syringes, needles, and other contaminated sharp objects.Yellow, puncture-resistant "Chemo Sharps" container.[1][3]Regulated Medical Waste program.
Contaminated PPE Disposable gloves, gowns, and other personal protective equipment with trace contamination.Yellow chemotherapy waste bag or container.[1][3]Regulated Medical Waste program.

Experimental Protocol: Decontamination of Work Surfaces

This protocol outlines the steps to effectively decontaminate a stainless steel work surface within a biological safety cabinet (BSC) after handling a cytotoxic agent.

Objective: To decontaminate the work surface and minimize the risk of exposure and cross-contamination.

Materials:

  • Detergent solution

  • 70% isopropyl alcohol[2]

  • Sterile water

  • Plastic-backed absorbent pads[2]

  • Appropriate waste disposal bags (yellow for trace contamination)[2]

Procedure:

  • Preparation: Ensure all experimental work is complete and all waste materials have been properly segregated and contained within the BSC.[2]

  • Initial Cleaning: Liberally apply the detergent solution to the work surface. Using a plastic-backed absorbent pad, wipe the surface in overlapping, concentric circles, starting from the outer edges and moving inward.[2]

  • First Rinse: Using a new absorbent pad saturated with sterile water, wipe the surface in the same manner to remove the detergent residue.[2]

  • Disinfection/Second Decontamination: Apply 70% isopropyl alcohol to the work surface. Using another new absorbent pad, wipe the surface as described in step 2.[2]

  • Final Rinse: Perform a final rinse with sterile water using a fresh absorbent pad.[2]

  • Drying: Allow the surface to air dry completely, or use sterile, lint-free wipes.[2]

  • Final Decontamination of Self: After removing all waste from the BSC, wipe down the exterior of the waste bag with 70% isopropyl alcohol. Remove the outer pair of gloves and dispose of them in the trace chemotherapy waste. Remove the remaining PPE and dispose of it in the appropriate receptacle. Wash hands thoroughly with soap and water.[2]

Visualizing Procedural and Conceptual Frameworks

To further clarify the safety and operational workflows, the following diagrams illustrate the logical sequence for waste disposal and a hypothetical signaling pathway that could be targeted by an anticancer agent.

cluster_0 Step 1: Point of Generation Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Final Disposal Pathway exp Experimental Procedure with this compound bulk Bulk Waste (>3% volume, stock solutions) exp->bulk Generates trace_solid Trace Solid Waste (<3% volume, empty vials) exp->trace_solid Generates trace_sharp Trace Sharps Waste (needles, syringes) exp->trace_sharp Generates ppe Contaminated PPE exp->ppe Generates black_bin Black RCRA Container bulk->black_bin yellow_bin Yellow Chemo Container trace_solid->yellow_bin sharps_bin Yellow Chemo Sharps Container trace_sharp->sharps_bin yellow_bag Yellow Chemo Bag ppe->yellow_bag incineration Hazardous Waste Incineration black_bin->incineration rmw Regulated Medical Waste Treatment yellow_bin->rmw sharps_bin->rmw yellow_bag->rmw

Caption: A logical workflow for the safe disposal of anticancer agent waste.

cluster_pathway Hypothetical Cancer Cell Signaling Pathway cluster_intervention Therapeutic Intervention GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Promotes TNG0746132 This compound TNG0746132->MEK Inhibits

Caption: A diagram of a possible signaling pathway inhibited by an anticancer agent.

References

Essential Safety and Operational Guide for Handling TNG-0746132

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, logistical information, and disposal plans for the handling of TNG-0746132 (CAS No. 2821749-57-7). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below for easy reference.

PropertyValue
Molecular Formula C₂₆H₂₂F₃N₇O
Molecular Weight 505.49 g/mol
Appearance Solid
Color White to off-white
CAS Number 2821749-57-7
Storage ConditionsDuration
Powder -20°C for 3 years, or 4°C for 2 years
In Solvent -80°C for 6 months, or -20°C for 1 month

Personal Protective Equipment (PPE)

A comprehensive PPE program is critical when handling this compound to minimize exposure.[1] The following table outlines the recommended PPE based on standard laboratory procedures for handling potent compounds.

Body PartRecommended Protection
Hands Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for tears or punctures before and during use.
Eyes/Face Safety glasses with side shields or a face shield are mandatory to protect against splashes.
Body A laboratory coat or a disposable gown should be worn to prevent skin contact.
Respiratory For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. Use in a well-ventilated area, preferably a chemical fume hood.

Experimental Protocols: Handling and Disposal

Strict adherence to the following protocols is essential for the safe handling and disposal of this compound.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (gloves, lab coat, safety glasses) when handling the package.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, adhering to the temperature guidelines in the table above.

Handling and Use:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Before use, ensure all necessary PPE is correctly worn.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling.

Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Contaminated PPE (e.g., gloves, disposable gowns) should be placed in a sealed bag and disposed of as chemical waste.

  • Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling of this compound

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Appropriately (-20°C or -80°C) Inspect->Store DonPPE Don Appropriate PPE (Gloves, Gown, Eye Protection) Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Handle Handle Compound WorkInHood->Handle DoffPPE Doff PPE Correctly Handle->DoffPPE Segregate Segregate Waste DoffPPE->Segregate Dispose Dispose via Chemical Waste Stream Segregate->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.